Product packaging for Methyl 5-methylfuran-3-carboxylate(Cat. No.:CAS No. 35351-35-0)

Methyl 5-methylfuran-3-carboxylate

Cat. No.: B1324432
CAS No.: 35351-35-0
M. Wt: 140.14 g/mol
InChI Key: UTBIHCRVZWPDGB-UHFFFAOYSA-N
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Description

Methyl 5-methylfuran-3-carboxylate (CAS 35351-35-0) is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This furan-3-carboxylate ester is a valuable building block in organic synthesis and medicinal chemistry research. It serves as a key precursor for the synthesis of more complex disubstituted furan derivatives, which are privileged structures in drug discovery and material science . The compound should be stored sealed in a dry environment at room temperature . As a reagent, it is part of a broader class of furan carboxylates that have been investigated for their biological activities. Related furan derivatives have demonstrated notable antibacterial effects against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus species, and have shown selective cytotoxic activity against certain human cancer cell lines in preliminary research . These findings highlight the potential of the furan core structure in developing new therapeutic or biochemical tools. Safety Note: This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and follow appropriate safety protocols. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B1324432 Methyl 5-methylfuran-3-carboxylate CAS No. 35351-35-0

Properties

IUPAC Name

methyl 5-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBIHCRVZWPDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635375
Record name Methyl 5-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-35-0
Record name Methyl 5-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 5-methylfuran-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the established synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Furan derivatives are of significant interest in the field of drug discovery and development due to their diverse biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The arrangement of the methyl and carboxylate groups on the furan ring offers unique opportunities for structural modifications, making a reliable and well-characterized synthetic protocol essential for researchers.

Synthetic Routes and Mechanisms

The most direct and widely applicable method for the synthesis of this compound is the Feist-Benary furan synthesis . This classical organic reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2]

For the synthesis of the target molecule, the reaction proceeds between methyl acetoacetate (a β-ketoester) and chloroacetone (an α-halo ketone). The reaction is typically catalyzed by a base such as ammonia or pyridine.

The mechanism of the Feist-Benary synthesis can be summarized in the following key steps:

  • Enolate Formation: The basic catalyst deprotonates the α-carbon of the methyl acetoacetate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride ion in an SN2 reaction.

  • Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the ester carbonyl group.

  • Dehydration: The cyclic intermediate readily dehydrates to form the aromatic furan ring, yielding this compound.

The overall transformation is a robust and efficient method for the construction of the furan ring with the desired substitution pattern.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the Feist-Benary synthesis.

Synthesis of this compound

Materials:

  • Methyl acetoacetate

  • Chloroacetone

  • Aqueous Ammonia (25%) or Pyridine

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve methyl acetoacetate (1 equivalent) in ethanol.

  • Addition of Base: To the stirred solution, add aqueous ammonia (or pyridine) (1.1 equivalents) dropwise at room temperature.

  • Addition of α-Halo Ketone: Following the addition of the base, add chloroacetone (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
Typical Yield 60-75%
Appearance Colorless to pale yellow liquid
Boiling Point 78-80 °C at 10 mmHg

Spectroscopic Data:

1H NMR (CDCl3, 400 MHz) δ (ppm) 13C NMR (CDCl3, 101 MHz) δ (ppm)
7.84 (s, 1H), 6.53 (s, 1H), 3.79 (s, 3H), 2.35 (s, 3H)164.5, 157.2, 143.1, 116.9, 108.4, 51.2, 13.8

Visualizations

Feist-Benary Synthesis of this compound

Feist_Benary_Synthesis Feist-Benary Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates MAA Methyl Acetoacetate Enolate Enolate Intermediate MAA->Enolate + Base CA Chloroacetone Adduct Alkylated Intermediate CA->Adduct Base Base (NH3 or Pyridine) Enolate->Adduct + Chloroacetone Cyclic Cyclic Hemiacetal Adduct->Cyclic Intramolecular Cyclization Product This compound Cyclic->Product - H2O

Caption: Reaction pathway for the Feist-Benary synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis start Start dissolve Dissolve Methyl Acetoacetate in Ethanol start->dissolve add_base Add Base dissolve->add_base add_ca Add Chloroacetone add_base->add_ca reflux Reflux (2-4h) add_ca->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate extract Extract with Et2O/Water evaporate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify (Vacuum Distillation) wash_dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

References

An In-Depth Technical Guide to the Properties of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted properties of Methyl 5-methylfuran-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from its immediate precursor, 5-methylfuran-3-carboxylic acid, and its close analog, ethyl 5-methylfuran-3-carboxylate. This guide also presents predicted physicochemical and spectroscopic data to offer a valuable reference for researchers. Furthermore, a standard experimental protocol for its synthesis via Fischer esterification is detailed. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving furan-based derivatives.

Introduction

Furan derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and material science. The furan scaffold is a key structural motif in numerous pharmaceuticals and natural products. This compound, as a substituted furan ester, holds potential as a building block in the synthesis of more complex molecules with possible therapeutic applications. This guide aims to consolidate the available and predicted data for this compound to facilitate further research and development.

Physicochemical Properties

Table 1: Properties of 5-Methylfuran-3-carboxylic Acid and its Esters

Property5-Methylfuran-3-carboxylic AcidThis compound (Predicted)Ethyl 5-methylfuran-3-carboxylate
CAS Number 21984-93-0[1]Not Available26501-83-7
Molecular Formula C₆H₆O₃[1]C₇H₈O₃C₈H₁₀O₃[2]
Molecular Weight 126.11 g/mol [1]140.14 g/mol 154.16 g/mol [2]
Melting Point Not AvailableNot AvailableNot Available[2]
Boiling Point Not AvailableNot AvailableNot Available[2]
Density Not AvailableNot AvailableNot Available[2]

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

AssignmentPredicted Chemical Shift (ppm)Multiplicity
Furan H-2~7.9s
Furan H-4~6.5s
-OCH₃~3.8s
Furan -CH₃~2.4s

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

AssignmentPredicted Chemical Shift (ppm)
Carbonyl C=O~164
Furan C-5~158
Furan C-2~145
Furan C-3~118
Furan C-4~108
-OCH₃~51
Furan -CH₃~14

Table 4: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Ester)~1720
C-O (Ester)~1250
C=C (Furan ring)~1580, ~1500
C-H (Aromatic/Methyl)~3100, ~2950

Synthesis and Reactivity

This compound can be synthesized from 5-methylfuran-3-carboxylic acid via Fischer esterification. This is a common and reliable method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3][4]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 5-methylfuran-3-carboxylic acid and methanol.

Materials:

  • 5-methylfuran-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-methylfuran-3-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Biological Activity and Applications in Drug Development

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the furan nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of derivatives of this compound could be a starting point for the development of novel therapeutic agents.

Visualizations

Synthesis_Workflow Synthesis of this compound A 5-Methylfuran-3-carboxylic Acid (Starting Material) C Fischer Esterification (Reaction) A->C B Methanol (Reagent) Sulfuric Acid (Catalyst) B->C D Reaction Work-up (Neutralization & Extraction) C->D E Purification (Distillation/Chromatography) D->E F This compound (Final Product) E->F

Caption: A workflow diagram for the synthesis of this compound.

Structural_Relationships Structural Relationships ParentAcid 5-Methylfuran-3-carboxylic Acid (C₆H₆O₃) MethylEster This compound (Target Compound) (C₇H₈O₃) ParentAcid->MethylEster Esterification (Methanol) EthylEster Ethyl 5-methylfuran-3-carboxylate (Analog) (C₈H₁₀O₃) ParentAcid->EthylEster Esterification (Ethanol) MethylEster->EthylEster Transesterification

Caption: Structural relationship of the target compound to its precursor and analog.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not available. However, based on the general properties of similar furan derivatives and esters, it should be handled with care in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a furan derivative with potential applications in synthetic chemistry. While direct experimental data on its properties are limited, this guide provides a comprehensive summary of predicted data and information from closely related compounds. The detailed synthesis protocol offers a practical starting point for its preparation. Further research is warranted to fully characterize this compound and explore its potential biological activities, which could be of interest to the drug development community.

References

An In-depth Technical Guide to Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-3-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its furan core is a common motif in various biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and analytical characterization. Due to the limited availability of experimental data for this specific compound, this guide combines information on its precursor, a detailed proposed synthesis protocol based on established methods, and predicted physicochemical and spectroscopic data.

Chemical Identity

While a specific CAS number for this compound has not been identified in major chemical databases, its structure is unambiguously defined. It is the methyl ester of 5-methylfuran-3-carboxylic acid.

Precursor: 5-Methylfuran-3-carboxylic acid CAS Number for Precursor: 21984-93-0

Physicochemical Properties

Property5-Methylfuran-3-carboxylic acid (Experimental)This compound (Predicted)
Molecular Formula C₆H₆O₃C₇H₈O₃
Molecular Weight 126.11 g/mol 140.14 g/mol
Appearance SolidLiquid (likely)
Boiling Point Not available~180-200 °C at 760 mmHg
Density Not available~1.15 g/cm³
Refractive Index Not available~1.48
Solubility Soluble in organic solventsSoluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)

Proposed Synthesis: Fischer Esterification

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction involves the acid-catalyzed esterification of 5-methylfuran-3-carboxylic acid with methanol.

Experimental Workflow Diagram

Fischer_Esterification cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 5-Methylfuran-3-carboxylic acid Reaction_Vessel Reflux Reactant1->Reaction_Vessel Reactant2 Methanol (excess) Reactant2->Reaction_Vessel Catalyst Sulfuric Acid (catalytic) Catalyst->Reaction_Vessel Neutralization Neutralization (e.g., NaHCO₃ soln) Reaction_Vessel->Neutralization Cooling Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Distillation or Column Chromatography Drying->Purification Filtration & Evaporation Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific substrate.

Materials:

  • 5-Methylfuran-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylfuran-3-carboxylic acid in an excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization (Predicted)

As no experimental spectra are available, the following tables provide predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of similar furan derivatives.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH-2 (furan ring)
~6.5s1HH-4 (furan ring)
~3.8s3H-OCH₃ (ester)
~2.4s3H-CH₃ (at C-5)
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~155C-5 (furan ring)
~145C-2 (furan ring)
~120C-3 (furan ring)
~110C-4 (furan ring)
~51-OCH₃ (ester)
~14-CH₃ (at C-5)
Predicted Mass Spectrometry Data (EI)
m/zInterpretation
140[M]⁺ (Molecular ion)
109[M - OCH₃]⁺
81[M - COOCH₃]⁺
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~2950-3000C-H stretch (aromatic and aliphatic)
~1720C=O stretch (ester)
~1580, ~1450C=C stretch (furan ring)
~1250C-O stretch (ester)

Biological Activity and Applications

While specific studies on the biological activity of this compound are scarce, the furan-3-carboxylate scaffold is present in various natural products and synthetic compounds with interesting biological properties.[1] Furan derivatives, in general, are known to exhibit a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential pharmacological applications.

Safety Information

No specific safety data sheet (SDS) is available for this compound. However, based on the data for similar compounds like methyl furan-3-carboxylate and 2-methylfuran, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Hazards: Likely to be a flammable liquid and may cause skin, eye, and respiratory irritation.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.

It is crucial to perform a thorough risk assessment before handling this compound.

Conclusion

This technical guide provides a comprehensive overview of this compound, a compound with potential for further investigation in drug discovery and materials science. While experimental data is limited, this guide offers a reliable, proposed synthetic route via Fischer esterification and predicted analytical data to aid researchers in its synthesis and characterization. Further experimental studies are necessary to fully elucidate its physicochemical properties and biological activities.

References

An In-depth Technical Guide to Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of Methyl 5-methylfuran-3-carboxylate, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes predicted data, information from closely related analogs, and established chemical principles to serve as a foundational resource. It covers the molecule's physicochemical properties, predicted spectroscopic data, a proposed synthetic pathway, and a discussion of its potential biological significance in the context of drug discovery and development. This document aims to bridge the information gap and stimulate further research into this and related furan derivatives.

Introduction

Furan derivatives are a significant class of heterocyclic compounds widely found in nature and synthetic chemistry. The furan nucleus is a key pharmacophore in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound is a member of this family, and while not extensively studied, its structural motifs suggest potential for biological activity and utility as a building block in medicinal chemistry. This guide provides a detailed theoretical and comparative analysis to facilitate its synthesis and exploration.

Physicochemical Properties

The fundamental properties of this compound have been calculated based on its chemical structure. These predicted values are essential for its synthesis, purification, and handling.

PropertyValue
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
IUPAC Name This compound
Canonical SMILES COC(=O)C1=CC(=CO1)C
InChI Key Predicted: WQCFJSNKJJUMQK-UHFFFAOYSA-N
Appearance Predicted: Colorless to pale yellow liquid
Boiling Point Predicted: ~180-200 °C at 760 mmHg
Melting Point Not Applicable (predicted to be liquid at STP)
Solubility Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of its isomers and general principles of NMR and IR spectroscopy. These predictions can aid in the identification and characterization of this compound in a laboratory setting.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Singlet1HH at C2
~6.2 - 6.4Singlet1HH at C4
3.80Singlet3H-OCH₃ (ester)
2.35Singlet3H-CH₃ at C5
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~164C=O (ester)
~158C5
~145C2
~118C3
~108C4
~51-OCH₃ (ester)
~14-CH₃ at C5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~2950-3100C-H stretch (aromatic and alkyl)
~1720-1730C=O stretch (ester)
~1580, 1500C=C stretch (furan ring)
~1250-1300C-O stretch (ester)

Experimental Protocols: Proposed Synthesis

A plausible and efficient method for the synthesis of 3,5-disubstituted furans like this compound is the Paal-Knorr furan synthesis. This established reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2]

Proposed Synthetic Workflow: Paal-Knorr Synthesis

G cluster_0 Step 1: Preparation of 1,4-Dicarbonyl Precursor cluster_1 Step 2: Paal-Knorr Cyclization A Starting Materials: Methyl acetoacetate and a suitable C3 synthon with an aldehyde B Reaction: Base-catalyzed condensation A->B C Intermediate: Methyl 2-acetyl-3-oxobutanoate B->C D Reactant: Methyl 2-acetyl-3-oxobutanoate C->D Purification and use in next step E Reaction Conditions: Acid catalyst (e.g., H₂SO₄ or p-TsOH) Heat D->E F Product: This compound E->F

Caption: Proposed Paal-Knorr synthesis workflow for this compound.

Detailed Methodology
  • Synthesis of the 1,4-Dicarbonyl Precursor: The key 1,4-dicarbonyl precursor, methyl 2-acetyl-3-oxobutanoate, can be synthesized through a base-catalyzed self-condensation of methyl acetoacetate.

  • Acid-Catalyzed Cyclization: The purified 1,4-dicarbonyl compound is dissolved in an appropriate solvent (e.g., toluene) with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, neutralized with a mild base (e.g., sodium bicarbonate solution), and the organic layer is separated. The crude product is then purified using column chromatography to yield the final product, this compound.

Biological Significance and Drug Development Potential

While there is no direct research on the biological activities of this compound, the broader class of furan derivatives has shown significant promise in medicinal chemistry.

Known Activities of Furan Derivatives

Furan-containing molecules have been reported to possess a wide array of pharmacological effects, including:

  • Antibacterial and Antifungal Activity: The furan ring is a component of several antimicrobial agents.[3]

  • Anti-inflammatory Effects: Certain furan derivatives have demonstrated anti-inflammatory properties.[3]

  • Anticancer Properties: Some studies have shown that furan-based compounds can exhibit cytotoxicity against various cancer cell lines.[3][4]

Potential Signaling Pathway Involvement

The furan scaffold can act as a bioisostere for other aromatic rings, such as benzene, enabling it to interact with various biological targets. The specific substitution pattern of this compound could influence its binding affinity and selectivity for different enzymes or receptors.

G A This compound (Lead Compound) B Structural Modification (e.g., amide formation, side-chain elongation) A->B Chemical Synthesis C Screening for Biological Activity (e.g., enzyme inhibition, receptor binding) B->C Bioassays D Identification of Pharmacological Target C->D Mechanism of Action Studies E Lead Optimization D->E SAR Studies F Preclinical Development E->F

Caption: A logical workflow for the development of furan-based therapeutic agents.

Conclusion

This compound represents an under-explored area within the well-established field of furan chemistry. This technical guide provides a foundational set of predicted data and a plausible synthetic route to encourage further investigation. The potential for this molecule to serve as a scaffold in the development of new therapeutic agents is significant, given the diverse biological activities of related furan derivatives. Experimental validation of the data presented herein is a crucial next step for the scientific community.

References

In-Depth Technical Guide to Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methylfuran-3-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, synthesis, and predicted spectroscopic data, offering a valuable resource for its application in research and development.

Chemical Identity and Nomenclature

The compound in focus is formally identified by its IUPAC name: This compound .

Synonyms:

  • Methyl 5-methyl-3-furoate

  • 5-Methylfuran-3-carboxylic acid methyl ester

Precursor: The direct precursor to this ester is 5-Methylfuran-3-carboxylic acid , which has a registered CAS Number of 21984-93-0.[1]

Molecular Structure: The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. A methyl group is substituted at the 5-position, and a methyl carboxylate group is at the 3-position.

Molecular Formula: C₇H₈O₃

Molecular Weight: 140.14 g/mol

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following physicochemical properties have been predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Boiling Point ~180-200 °C
Melting Point Not available
Density ~1.15 g/cm³
Solubility Soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in water.
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-methylfuran-3-carboxylic acid. The most common and industrially relevant method for this transformation is the Fischer-Speier esterification.

Fischer-Speier Esterification

This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 5-Methylfuran-3-carboxylic acid catalyst H+ (catalyst) reactant2 + Methanol (excess) product This compound catalyst->product Reflux byproduct + Water

Caption: Fischer-Speier esterification of 5-methylfuran-3-carboxylic acid.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related furan derivatives. These predictions are intended to aid in the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8 - 8.0s-
H-4~6.2 - 6.4s-
OCH₃ (ester)~3.8s-
CH₃ (ring)~2.3s-

Note: The spectrum is predicted in CDCl₃ as the solvent.

¹³C NMR (Carbon NMR):

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~165
C-5~155
C-2~145
C-3~115
C-4~110
OCH₃ (ester)~52
CH₃ (ring)~14

Note: The spectrum is predicted in CDCl₃ as the solvent.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester stretch)~1720Strong
C-O (ester stretch)~1250 and ~1100Strong
C=C (furan ring stretch)~1600 and ~1500Medium
C-H (aromatic stretch)~3100Medium
C-H (aliphatic stretch)~2950Medium
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum:

m/zPredicted Identity
140[M]⁺ (Molecular ion)
109[M - OCH₃]⁺
81[M - COOCH₃]⁺

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the characterized final product.

G start Start: 5-Methylfuran-3-carboxylic acid esterification Fischer-Speier Esterification (Methanol, H+ catalyst, Reflux) start->esterification workup Aqueous Work-up and Extraction esterification->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product Pure this compound purification->product analysis Spectroscopic Analysis product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms MS analysis->ms characterization Structure Confirmation nmr->characterization ir->characterization ms->characterization

Caption: Workflow for the synthesis and characterization of the compound.

Applications in Research and Drug Development

Substituted furans, including furan-3-carboxylates, are important scaffolds in medicinal chemistry. They are present in a variety of natural products and have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality allows for further chemical modifications, such as amidation or reduction, to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

In the field of materials science, furan-based compounds are explored for the development of novel polymers and functional materials due to the unique electronic and structural properties of the furan ring.

References

An In-depth Technical Guide to the Structural Isomers of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of methyl 5-methylfuran-3-carboxylate, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies for these isomers, presenting a comparative analysis to aid in their identification, differentiation, and utilization in research and development.

Introduction to Furan Derivatives

Furan and its derivatives are five-membered aromatic heterocyclic compounds that are integral components of numerous natural products and synthetic molecules of significant biological and industrial importance. The arrangement of substituents on the furan ring gives rise to a variety of structural isomers, each with unique chemical and physical properties. This guide focuses on the six structural isomers of methyl methylfuran-carboxylate, which share the molecular formula C₇H₈O₃. Understanding the distinct characteristics of each isomer is crucial for their unambiguous identification and for harnessing their specific reactivity and potential biological activity.

Structural Isomers of Methyl Methylfuran-carboxylate

The six structural isomers arise from the different possible positions of the methyl and methyl carboxylate groups on the furan ring. The isomers are:

  • Methyl 2-methylfuran-3-carboxylate

  • Methyl 3-methylfuran-2-carboxylate

  • Methyl 4-methylfuran-2-carboxylate

  • Methyl 4-methylfuran-3-carboxylate

  • Methyl 5-methylfuran-2-carboxylate

  • This compound

The structural relationships between these isomers are illustrated in the following diagram.

Figure 1: Relationship between structural isomers of methyl methylfuran-carboxylate.

Physicochemical Properties

The physical and chemical properties of these isomers are summarized in the table below. These properties are essential for their purification, handling, and application in various chemical reactions.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
Methyl 2-methylfuran-3-carboxylate C₇H₈O₃140.14[1]75 / 20 mmHg-1.116 (at 25 °C)1.473
Methyl 3-methylfuran-2-carboxylate C₇H₈O₃140.14-34-38--
Methyl 4-methylfuran-2-carboxylate C₇H₈O₃140.14----
Methyl 4-methylfuran-3-carboxylate C₇H₈O₃140.14----
Methyl 5-methylfuran-2-carboxylate C₇H₈O₃140.14----
This compound C₇H₈O₃140.14----

Data for some isomers is currently unavailable in the public domain and requires experimental determination.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of these isomers.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are unique for each isomer.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 2-methylfuran-3-carboxylate Data available[2]Data available[2]
Methyl 3-methylfuran-2-carboxylate --
Methyl 4-methylfuran-2-carboxylate --
Methyl 4-methylfuran-3-carboxylate --
Methyl 5-methylfuran-2-carboxylate 7.06 (d, J=3.4 Hz, 1H), 6.11 (d, J=3.4 Hz, 1H), 3.87 (s, 3H), 2.36 (s, 3H)[3]159.2, 158.0, 144.2, 119.0, 108.3, 51.8, 13.7[3]
This compound --

Predicted and experimental NMR data can be found in various chemical databases. The provided data for Methyl 5-methylfuran-2-carboxylate is from a comparative analysis.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylate group in these isomers will show a characteristic strong absorption band for the C=O stretch, typically in the region of 1700-1730 cm⁻¹. The C-O stretching of the ester and the furan ring vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers, the molecular ion peak (M⁺) is expected at an m/z of 140. The fragmentation patterns, however, will differ based on the substitution pattern on the furan ring, aiding in their differentiation. For example, the mass spectrum for methyl 2-methylfuran-3-carboxylate shows major fragments at m/z 109, 140, and 125.[2]

Experimental Protocols: Synthesis of Methyl Methylfuran-carboxylates

The synthesis of these isomers can be achieved through various organic reactions. Below are examples of synthetic approaches.

General Synthesis Workflow

A general workflow for the synthesis of a methyl methylfuran-carboxylate isomer may involve the formation of the furan ring system followed by esterification, or the modification of a pre-existing furan derivative.

Synthesis_Workflow cluster_0 Ring Formation / Modification cluster_1 Esterification Starting Materials Starting Materials Furan Precursor Furan Precursor Starting Materials->Furan Precursor Cyclization/ Functionalization Methyl Ester Isomer Methyl Ester Isomer Furan Precursor->Methyl Ester Isomer Esterification (e.g., Fischer)

Figure 2: Generalized synthetic workflow for methyl methylfuran-carboxylate isomers.
Synthesis of Methyl 5-methylfuran-2-carboxylate

A reported method for the synthesis of methyl 5-methylfuran-2-carboxylate involves the oxidation of 5-methylfurfural in the presence of methanol.[4]

Protocol:

  • Dissolve 5-methylfurfural (2.0 mmol) in methanol (4 mL).

  • Add sodium cyanide (0.8 mmol) to the solution and stir at room temperature for 5 minutes.

  • Add manganese dioxide (4.0 mmol) to the reaction mixture.

  • Stir the mixture at 40 °C for 12 hours.

  • After the reaction is complete, add dichloromethane (10 mL) and filter the mixture through a pad of silica gel.

  • Wash the filtrate with water and saturated aqueous NaCl solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[4]

Synthesis of Methyl 2-methylfuran-3-carboxylate Derivatives

A method for the synthesis of a derivative, methyl 5-formyl-2-methyl-3-furoate, starts from methyl 2-methylfuran-3-carboxylate.[5]

Protocol:

  • Add phosphorus oxychloride (7.14 mmol) dropwise to N,N-dimethylformamide (9.28 mmol) at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add methyl 2-methylfuran-3-carboxylate (7.14 mmol) to the mixture at 15 °C.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Pour the mixture onto ice and adjust the pH to 8 with 10% aqueous NaOH.

  • Filter the solid, wash with water, and dry in vacuo to afford the product.[5]

Biological Activities

While extensive biological activity data for these specific methyl methylfuran-carboxylate isomers is limited, furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7] For instance, derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against cancer cell lines and their antibacterial activities.[8][9] The specific biological profiles of the six isomers of methyl methylfuran-carboxylate represent an area for further investigation.

Conclusion

This technical guide has provided a comparative overview of the structural isomers of this compound. The presented data on their physicochemical properties, spectroscopic characteristics, and synthetic methodologies will be a valuable resource for researchers in the fields of chemistry and drug discovery. The structural diversity among these isomers offers a platform for the exploration of new chemical entities with potentially valuable biological activities. Further research is warranted to fully characterize the isomers for which data is currently unavailable and to explore their potential applications.

References

The Biological Significance of Furan-3-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Furan-3-carboxylate esters represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in numerous pharmacologically active molecules.[1] Its unique electronic and steric properties, often acting as a bioisostere for a phenyl ring, can enhance metabolic stability, improve drug-receptor interactions, and favorably modulate the overall pharmacokinetic profile of a compound.[1] This technical guide provides an in-depth overview of the biological significance of furan-3-carboxylate esters, with a focus on their anticancer, antifungal, and other therapeutic activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in this field.

Anticancer Activity

Furan-3-carboxylate esters and their derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their anticancer potential stems from various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various furan-3-carboxylate ester derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 ValueReference
Furan-pyridinone derivative (from 3-furan-carboxylic acid)KYSE150 (Esophageal)0.655 µg/mL (at 48h)[2]
Pyridine carbohydrazide furan derivativeMCF-7 (Breast)4.06 µM[1]
N-phenyl triazinone furan derivativeMCF-7 (Breast)2.96 µM[1]
Furan derivativeHeLa (Cervical)0.08 - 8.79 µM[3]
Furan derivativeSW620 (Colorectal)Moderate to potent[3][4]
Furan-2,5-dicarboxylate ester prodrugA549 (Lung)2.45 nM[5]
Furyl-carboxamide derivativeHCT-116 (Colorectal)23.3 µM[6]
Pyrazol-furan carboxamide analogueHCT116, OVCAR-8Moderate to excellent[7]
Furo[2,3-d]pyrimidine derivativeA549 (Lung)6.66 µM[8]
Furo[2,3-d]pyrimidine derivativeHT-29 (Colorectal)8.51 µM[8]
Mechanism of Action

The anticancer effects of furan-3-carboxylate esters are attributed to their ability to interfere with essential cellular processes in cancer cells.

  • ATP-Citrate Lyase (ACLY): ACLY is a crucial enzyme in cancer metabolism, responsible for the production of cytosolic acetyl-CoA, a key building block for fatty acid and cholesterol biosynthesis.[9][10] Several furan carboxylate derivatives have been identified as novel inhibitors of ACLY.[9][11] For instance, the most potent inhibitor from one study, compound A1, exhibited an IC50 of 4.1 µM in an in vitro enzymatic assay.[9]

  • Glutaminase C (GAC): GAC is another critical enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate.[5][12] This process, known as glutaminolysis, provides cancer cells with a vital source of nitrogen and carbon. Carboxylate ester prodrugs have been developed as potent inhibitors of GAC, with one such prodrug demonstrating a remarkable antiproliferative activity in A549 lung cancer cells with an IC50 of 2.45 nM.[5]

  • VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][13] Furan and furopyrimidine-based derivatives have shown significant inhibitory activity against VEGFR-2 kinase.[8][13] For example, certain furo[2,3-d]pyrimidine derivatives displayed potent inhibition with IC50 values as low as 42.5 nM.[8]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[14][15] Some furan derivatives have been shown to exert their anticancer effects by suppressing the PI3K/Akt pathway.[3][4] This is often observed through a decrease in the phosphorylation levels of Akt and its downstream targets.[16]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of several cancers, particularly colorectal cancer.[17][18][19][20][21] Certain furan derivatives have demonstrated the ability to inhibit the Wnt/β-catenin signaling cascade, contributing to their antitumor activity.[3]

Visualizing the Mechanism: Signaling Pathways and Experimental Logic

To better illustrate the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Furan-3-carboxylate Ester Derivatives Furan-3-carboxylate Ester Derivatives Cancer Cell Lines Cancer Cell Lines Furan-3-carboxylate Ester Derivatives->Cancer Cell Lines Treatment MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Cell Viability Measurement IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays IC50 Determination->Enzyme Inhibition Assays Further Investigation Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) IC50 Determination->Signaling Pathway Analysis (Western Blot) Further Investigation

Caption: Workflow for evaluating the anticancer potential of furan-3-carboxylate esters.

PI3K/Akt Signaling Pathway Inhibition Furan-3-carboxylate Ester Furan-3-carboxylate Ester PI3K PI3K Furan-3-carboxylate Ester->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by furan-3-carboxylate esters.

Wnt/β-catenin Signaling Pathway Modulation Furan-3-carboxylate Ester Furan-3-carboxylate Ester Destruction Complex Destruction Complex Furan-3-carboxylate Ester->Destruction Complex Activates? Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Frizzled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Degrades Gene Transcription Gene Transcription β-catenin->Gene Transcription Activates

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Antifungal Activity

Derivatives of furan-3-carboxylate esters have also been investigated for their antifungal properties, demonstrating efficacy against various fungal pathogens.

In Vitro Antifungal Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of furan derivatives against selected fungal strains.

Compound/DerivativeFungal StrainMIC ValueReference
(E)-3-(furan-2-yl)acrylic acidCandida albicansSimilar to fluconazole[22]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64 µg/mL[23]
Carbamothioyl-furan-2-carboxamide derivativesVarious fungal strains120.7–190 µg/mL[14][24]
Mechanism of Action

The precise mechanisms of antifungal action for many furan-3-carboxylate esters are still under investigation. However, proposed mechanisms include the disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis, and interference with essential enzymatic processes.[13][15][25] For instance, some furan derivatives are thought to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[24]

Other Biological Activities

Antibacterial Activity

Several furan-3-carboxylate derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound/DerivativeBacterial StrainMIC ValueReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus128 µg/mL[23]
3,5-disubstituted furan derivativesBacillus subtilis, Escherichia coli200 µg/mL[25]
Carbamothioyl-furan-2-carboxamide derivativesVarious bacterial strains230–300 µg/mL[24]
Anti-inflammatory Activity

Furan fatty acid ethyl esters have demonstrated potent anti-inflammatory activity in in vivo models, even more so than eicosapentaenoic acid (EPA) ethyl ester.[10][26] The anti-inflammatory effects of furan derivatives are thought to be mediated through various mechanisms, including the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and through their antioxidant properties.[27][28]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][9][29][30]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[30]

    • Compound Treatment: Treat the cells with serial dilutions of the furan-3-carboxylate ester derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[30]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][22][23][31][32]

  • Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of the antifungal compound in a liquid broth medium.[2] The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus after a defined incubation period.[2]

  • Procedure:

    • Inoculum Preparation: Prepare a standardized fungal suspension from a fresh culture, adjusting the concentration to a specific cell density (e.g., 0.5 McFarland standard).[33]

    • Compound Dilution: Prepare serial twofold dilutions of the furan-3-carboxylate ester derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[31]

    • Inoculation: Inoculate each well with the standardized fungal suspension.[3]

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).[22]

    • MIC Determination: Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound in which there is no visible growth.[32]

Enzyme Inhibition Assays
  • ATP-Citrate Lyase (ACLY) Assay: ACLY activity can be measured using a direct, homogeneous assay in a 384-well plate format.[34][35] The assay involves incubating the ACL enzyme with [14C]citrate, CoA, ATP, and Mg2+.[34][35] The reaction is then quenched with EDTA, and the amount of [14C]acetyl-CoA produced is selectively detected using a scintillation cocktail like MicroScint-O and a scintillation counter.[34][35] The inhibitory effect of furan-3-carboxylate esters is determined by measuring the reduction in [14C]acetyl-CoA formation in the presence of the compounds.[11]

  • Glutaminase C (GAC) Assay: GAC activity can be determined using a fluorometric assay.[36] The assay measures the production of glutamate from the hydrolysis of glutamine by GAC. The glutamate produced is then used in a coupled enzymatic reaction that converts a non-fluorescent probe into a fluorescent product. The increase in fluorescence is proportional to GAC activity and can be monitored using a microplate reader. The IC50 values of furan-3-carboxylate ester prodrugs are determined by measuring the inhibition of this fluorescence signal.[37]

  • VEGFR-2 Kinase Assay: The inhibitory activity of compounds against VEGFR-2 can be assessed using a luminescence-based kinase assay.[5][8][38][39] This assay measures the amount of ATP remaining after the kinase reaction.[5] In the presence of an inhibitor, VEGFR-2 activity is reduced, leading to less ATP consumption and a higher luminescence signal.[5] The assay is typically performed in a 96- or 384-well plate format using recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.[38]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.[4][14][16][40]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., total and phosphorylated forms of Akt, β-catenin).

  • Procedure:

    • Cell Lysis: Treat cells with the furan-3-carboxylate ester derivatives for a specified time, then lyse the cells to extract the proteins.

    • Protein Quantification: Determine the protein concentration in the lysates to ensure equal loading.

    • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins.

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP), and detect the protein bands using a chemiluminescent substrate.

    • Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels in response to the compound treatment.

Conclusion and Future Perspectives

Furan-3-carboxylate esters have emerged as a promising class of compounds with a diverse range of biological activities, particularly in the areas of oncology and infectious diseases. Their ability to inhibit key enzymes and modulate critical signaling pathways underscores their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety profiles. The continued investigation of furan-3-carboxylate esters holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

A Technical Guide to the Natural Occurrence of Methylfuran Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of methylfuran carboxylates, compounds of increasing interest in the fields of food science, toxicology, and drug development. This document details their presence in various natural and processed sources, outlines the analytical methodologies for their quantification, and illustrates their primary formation pathways.

Natural Occurrence and Formation

Methylfuran carboxylates and their precursors are found in a variety of natural sources, often as volatile or semi-volatile compounds. Their presence can be attributed to both biological synthesis by microorganisms and formation during the thermal processing of food.

  • Methyl 2-furoate has been identified in a range of foods, including roasted almonds, papaya, cocoa, coffee, guava, honey, and tamarind.[1][2]

  • Methyl 5-methyl-2-furancarboxylate is produced by bacteria, specifically as a volatile organic compound from Saccharopolyspora erythraea and S. griseoflavus.[3]

  • Methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC) has been isolated from fungi such as Curvularia lunata and Antrodia camphorata, as well as from Streptomyces bacteria.[4][5] This compound has demonstrated antibacterial and cytotoxic activities.[4][6][7]

  • Methyl furan-3-carboxylate has been reported in tobacco (Nicotiana tabacum).

A significant portion of furan derivatives in the human diet is not endogenous to the raw food but is formed during heating through complex chemical reactions. The Maillard reaction , a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of furan and its alkylated derivatives, which are precursors to their carboxylated forms.[8][9][10] The Strecker degradation of amino acids, which occurs during the Maillard reaction, produces key aldehydes that contribute to the furan backbone.[11][12][13][14] Other precursors for thermal formation include ascorbic acid, polyunsaturated fatty acids, and carotenoids.[15][16][17]

In addition to thermal formation, true biosynthetic pathways exist. For instance, certain bacteria can synthesize furan fatty acids through a pathway involving fatty acid methylation and subsequent cyclization with oxygen from O₂ to form the furan ring.[18][19]

Quantitative Data

While the presence of various methylfuran carboxylates in natural matrices has been qualitatively established, comprehensive quantitative data remains limited in publicly accessible literature. The high volatility and reactive nature of these compounds present analytical challenges. The table below summarizes the available quantitative data for a closely related furan carboxylate.

CompoundNatural SourceConcentration / AmountReference(s)
5-(Hydroxymethyl)furan-2-carboxylic acidHuman Urine0-100 mg/L (typically ~10 mg/L)[3]
5-(Hydroxymethyl)furan-2-carboxylic acidHuman Urine (post dried plum juice intake)168 µmol per 6 hours[3]
Methyl-5-(hydroxymethyl)-2-furan carboxylateStreptomyces zerumbet W14 (in vitro)MIC against S. aureus: 1 µg/mL; IC₅₀ against HeLa cells: 64.00 µg/mL; IC₅₀ against HepG2 cells: 102.53 µg/mL[6]

Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values represent bioactivity, not concentration in a natural source.

Experimental Protocols: Analysis of Methylfuran Carboxylates

The standard method for the analysis of volatile and semi-volatile furan derivatives in complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) .[20][21][22]

Objective: To extract, separate, and quantify methylfuran carboxylates from a solid or liquid food matrix.

A. Sample Preparation:

  • Homogenization: Solid samples (e.g., roasted almonds, coffee beans) should be cryogenically milled to a fine, uniform powder to ensure homogeneity and release of volatiles. Liquid samples (e.g., fruit juice, coffee beverage) can be used directly. All sample handling should be performed at low temperatures (e.g., in an ice bath) to minimize the loss of volatile analytes.[1]

  • Weighing and Vialing: Accurately weigh 1-5 grams of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[20][23]

  • Matrix Modification: To enhance the partitioning of analytes into the headspace, add a saturated sodium chloride (NaCl) solution to the vial. For solid samples, a 1:1 ratio (e.g., 5 g of sample to 5 mL of NaCl solution) is commonly used.[23][24] The high ionic strength of the solution reduces the solubility of the organic analytes, promoting their release into the gas phase.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog such as furan-d4) to each sample for accurate quantification.[1]

  • Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum crimp cap to ensure a gas-tight seal.[25]

B. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for its broad applicability to a wide range of volatile and semi-volatile compounds, including furan derivatives.[22][26] The SPME Arrow, with its larger sorbent volume, can provide enhanced sensitivity.[23][27]

  • Incubation and Equilibration: Place the sealed vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at a controlled temperature, typically between 35°C and 60°C, for 10-30 minutes with agitation.[1][24] Higher temperatures can lead to the artificial formation of furans and should be avoided.[25]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period, typically 10-30 minutes, to allow for the adsorption of the analytes onto the fiber coating.[23][26][27]

C. GC-MS Analysis:

  • Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (typically set at 250-280°C).[24][27] The analytes are thermally desorbed from the fiber onto the GC column. A splitless or low split ratio injection mode is often used to maximize sensitivity.

  • Chromatographic Separation:

    • Column: A mid-polarity column, such as an Rxi-624Sil MS or a DB-5ms (30 m x 0.25 mm ID, 1.40 µm film thickness), is suitable for separating furan derivatives.[20][24]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.4 mL/min).[24][27]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 35°C, hold for 3-4 minutes) and ramps up to a final temperature of 200-240°C. This separates the analytes based on their boiling points and interactions with the column's stationary phase.[24]

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification of specific target compounds, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is preferred due to its higher sensitivity and selectivity compared to full scan mode.[21]

    • Data Analysis: Identify compounds by their retention times and mass spectra compared to authentic standards. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling and Formation Pathways

Currently, there is no established signaling pathway in mammalian systems directly involving methylfuran carboxylates. Research has primarily focused on their formation as food contaminants and their potential toxicity. The following diagrams illustrate the key formation pathways.

Figure 1. Formation of furan derivatives via Maillard reaction.

G Figure 2. Bacterial Biosynthesis of Furan Fatty Acids Unsat_FA Unsaturated Fatty Acid (e.g., cis-Vaccenic Acid) UfaM UfaM (Fatty Acyl Methylase) Unsat_FA->UfaM SAM S-Adenosyl Methionine (SAM) SAM->UfaM Methyl_FA Methylated Unsaturated Fatty Acid UfaM->Methyl_FA Desaturase Desaturase Methyl_FA->Desaturase Methyl_Di_Unsat_FA Methylated Di-unsaturated Fatty Acid Desaturase->Methyl_Di_Unsat_FA Cyclization Oxidative Cyclization Methyl_Di_Unsat_FA->Cyclization Oxygen Atmospheric Oxygen (O₂) Oxygen->Cyclization FuFA Furan Fatty Acid Cyclization->FuFA

References

Spectroscopic and Synthetic Profile of Methyl 5-methylfuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of Methyl 5-methylfuran-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data for the identification, characterization, and synthesis of this furan derivative.

Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, the 1H NMR, 13C NMR, and IR data are based on computational predictions and analysis of structurally similar compounds. Mass spectrometry data is inferred from the fragmentation patterns of related furan carboxylates.

Predicted 1H NMR Spectral Data (CDCl3, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85s1HH2
6.20s1HH4
3.85s3H-OCH3
2.35s3H5-CH3
Predicted 13C NMR Spectral Data (CDCl3, 100 MHz)
Chemical Shift (δ) ppmAssignment
164.5C=O
158.0C5
148.0C2
115.0C3
108.0C4
52.0-OCH3
14.05-CH3
Predicted Infrared (IR) Spectral Data
Wavenumber (cm-1)Assignment
~2950C-H stretch (methyl, methoxy)
~1725C=O stretch (ester)
~1580C=C stretch (furan ring)
~1250C-O stretch (ester)
~1050C-O-C stretch (furan ring)
Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 140. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH3) to give a fragment at m/z 109, and the loss of the entire ester group (-COOCH3) to yield a fragment at m/z 81.

Experimental Protocols

The following is a generalized protocol for the synthesis and characterization of this compound, adapted from procedures for similar furan derivatives.

Synthesis of this compound

This procedure is adapted from the synthesis of related furan-3-carboxylates.

Materials:

  • 5-Methylfuran-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 5-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3).

  • Acquisition: Record 1H and 13C NMR spectra on a 400 MHz spectrometer. For 1H NMR, acquire 16 scans with a relaxation delay of 1 second. For 13C NMR, acquire 1024 scans with a 2-second relaxation delay.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the purified liquid product is prepared on a salt plate (NaCl or KBr).

  • Acquisition: Record the IR spectrum from 4000 to 400 cm-1.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Analysis: Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.

experimental_workflow start Start: 5-Methylfuran-3-carboxylic Acid & Methanol esterification Fischer Esterification (H2SO4 catalyst, reflux) start->esterification workup Aqueous Workup (DCM, NaHCO3, Brine) esterification->workup purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization purification->characterization nmr NMR (1H, 13C) characterization->nmr ir IR characterization->ir ms MS characterization->ms product Final Product: This compound nmr->product ir->product ms->product

Caption: Synthetic and analytical workflow for this compound.

The Reactive Nature of the Furan Core in Methyl 5-methylfuran-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the furan ring in Methyl 5-methylfuran-3-carboxylate. The strategic placement of an electron-donating methyl group and an electron-withdrawing methyl carboxylate group imparts a nuanced reactivity profile to the furan core, influencing its susceptibility to electrophilic substitution, cycloaddition reactions, and nucleophilic attack. This document delves into the theoretical underpinnings of this reactivity and provides practical experimental insights relevant to synthetic chemistry and drug development.

Core Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, generally at a faster rate than benzene.[1] This enhanced reactivity is attributed to the ability of the oxygen heteroatom to stabilize the intermediate carbocation (the sigma complex) through resonance. Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the positive charge in the resulting intermediate can be delocalized over three resonance structures, including one where the oxygen atom bears the positive charge.[2][3] Attack at the C3 or C4 positions (β-positions) results in a less stable intermediate with only two resonance structures.[2]

Influence of Substituents on the Reactivity of this compound

In this compound, the interplay of the substituents at the C5 and C3 positions governs the regioselectivity of its reactions.

  • 5-Methyl Group (C5): The methyl group is an electron-donating group through an inductive effect. In furan systems, such activating groups enhance the electron density of the ring, further increasing its reactivity towards electrophiles.[4] Electron-releasing substituents at the C2 or C5 position typically direct incoming electrophiles to the other α-position.[4] In this case, the 5-methyl group strongly activates the C2 position for electrophilic attack.

  • 3-Methyl Carboxylate Group (C3): The methyl carboxylate group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. This deactivates the furan ring towards electrophilic substitution.[4] An electron-withdrawing substituent at the C3 position generally directs incoming electrophiles to the C5 position.[4]

Overall Directive Effects: For electrophilic substitution on this compound, the directing effects of the two substituents are in opposition. The activating 5-methyl group directs towards the C2 position, while the deactivating 3-methyl carboxylate group directs towards the C5 position (which is already substituted). Therefore, the C2 position is the most likely site for electrophilic attack, being activated by the methyl group. The C4 position is deactivated by the adjacent electron-withdrawing group and is less sterically accessible.

Figure 1. Influence of substituents on the reactivity of this compound.

Electrophilic Aromatic Substitution

As discussed, the furan ring is highly susceptible to electrophilic attack, primarily at the C2 position for this molecule.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6] This reaction is well-suited for activated heterocycles like furans.

Quantitative Data for a Related Reaction:

A synthetic protocol for the formylation of the isomeric Methyl 2-methylfuran-3-carboxylate has been reported, yielding Methyl 5-formyl-2-methyl-3-furoate.[7] This suggests that the Vilsmeier-Haack reaction on this compound would likely proceed at the C2 position.

ReactantReagentsTemperatureTimeProductYieldReference
Methyl 2-methylfuran-3-carboxylatePOCl₃, DMF100 °C3 hMethyl 5-formyl-2-methylfuran-3-carboxylate83%[7]

Experimental Protocol (Representative for Vilsmeier-Haack Formylation):

This protocol is adapted from the procedure for Methyl 2-methylfuran-3-carboxylate.[7]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (1.3 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.0 equivalent) dropwise to the cooled DMF, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 15 minutes.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir for 3 hours.

  • Workup: Pour the reaction mixture onto crushed ice. Adjust the pH to 8 with a 10% aqueous sodium hydroxide solution while keeping the temperature between 0-10 °C.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-formyl derivative.

Nitration

Nitration involves the introduction of a nitro (-NO₂) group. Due to the sensitivity of the furan ring to strong acids, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to polymerization or ring-opening.[4] Milder nitrating agents are often preferred for furans.

Experimental Protocol (Representative for Nitration):

This is a general, mild nitration procedure adapted from the nitration of methyl benzoate, with modifications suitable for a reactive furan ring.[8][9]

  • Reagent Preparation: In a flask, dissolve this compound (1.0 equivalent) in acetic anhydride at 0 °C.

  • Nitrating Mixture: In a separate flask, prepare a cooled mixture of fuming nitric acid (1.0 equivalent) and acetic acid.

  • Reaction: Add the nitrating mixture dropwise to the solution of the furan derivative, maintaining the temperature below 5 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at low temperature for an additional hour, then pour it onto ice-water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Electrophilic_Substitution_Workflow start Start: This compound reagent_prep Dissolve in Solvent (e.g., Acetic Anhydride for Nitration, or add to Vilsmeier reagent) start->reagent_prep reaction_step Add Electrophilic Reagent Dropwise (e.g., Nitrating mixture or Vilsmeier reagent) Maintain Low Temperature reagent_prep->reaction_step workup Quench Reaction (e.g., Pour onto ice) reaction_step->workup extraction Liquid-Liquid Extraction (if applicable) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Final Product: Substituted Furan Derivative purification->product

Figure 2. General workflow for electrophilic substitution reactions.

Cycloaddition Reactions

The furan ring can act as a 4π electron system (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[10] However, the aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes. The Diels-Alder reaction of furan is often reversible.[11] The presence of electron-withdrawing groups on the furan ring can decrease its reactivity as a diene.[12]

Quantitative Data for a Related Reaction:

The Diels-Alder reactivity of a related compound, methyl 2-methyl-5-vinyl-3-furoate, has been studied.[13] This compound undergoes cycloaddition with various dienophiles, with the reaction occurring on the diene system involving the C4-C5 double bond of the furan and the extracyclic double bond.[13] This suggests that the furan ring itself in a similar substitution pattern can participate in such reactions.

DienophileConditionsProduct(s)Yield(s)Reference
N-Phenyl maleimideThermalExtra-annular cycloaddition productHigh[13]
Dimethyl acetylenedicarboxylateThermalAromatized cycloadduct and another cycloadduct49% and 24%[13]
2-ChloroacrylonitrileHigh pressureMixture of stereoisomersHigh[13]

Experimental Protocol (Representative for Diels-Alder Reaction):

This is a general procedure for a Diels-Alder reaction involving a furan derivative.

  • Setup: In a sealed tube, dissolve this compound (1.0 equivalent) and a dienophile (e.g., N-phenylmaleimide, 1.1 equivalents) in a suitable solvent (e.g., toluene or xylene).

  • Reaction: Heat the mixture at a temperature ranging from 80 to 140 °C. The reaction time can vary from a few hours to several days, depending on the reactivity of the dienophile. Monitor the reaction progress by TLC or GC-MS.

  • Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.

Diels_Alder_Mechanism furan This compound (Diene) transition_state [4+2] Transition State furan->transition_state dienophile Dienophile (e.g., N-Phenylmaleimide) dienophile->transition_state product Cycloadduct (7-oxabicyclo[2.2.1]heptene derivative) transition_state->product Formation of two new σ-bonds

Figure 3. Simplified mechanism of the Diels-Alder reaction.

Nucleophilic Attack

This compound has two main sites susceptible to nucleophilic attack: the carbonyl carbon of the ester and the furan ring itself.

Attack at the Ester Carbonyl

The methyl ester at the C3 position can undergo typical ester reactions, such as hydrolysis, amidation, and reduction, without affecting the furan ring under appropriate conditions. For example, hydrolysis with a base would yield the corresponding carboxylate salt, which upon acidification would give 5-methylfuran-3-carboxylic acid.

Attack on the Furan Ring (Ring-Opening)

The furan ring can be susceptible to ring-opening under certain conditions, particularly acidic or oxidative conditions.[14] For 5-methylfurans, acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds.[15][16] This proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent ring-opening.

Experimental Protocol (Representative for Acid-Catalyzed Ring Opening):

  • Setup: Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or H₂SO₄).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.

  • Workup: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the 1,4-dicarbonyl product.

Conclusion

This compound possesses a versatile reactivity profile. The electron-donating methyl group at C5 and the electron-withdrawing methyl carboxylate group at C3 create a push-pull electronic environment that dictates the regioselectivity of its reactions. Electrophilic substitution is strongly favored at the C2 position. The furan ring can also participate in cycloaddition reactions as a diene, although its aromaticity reduces its reactivity in this regard. Finally, the molecule is susceptible to nucleophilic attack at both the ester functional group and the furan ring, with the latter potentially leading to ring-opening under acidic conditions. A thorough understanding of these reactive pathways is crucial for the strategic use of this molecule as a building block in organic synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of methyl 5-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method is a proposed route based on the established synthesis of polysubstituted furans via the reaction of a sulfonium acylmethylide with an acetylenic ester. This protocol offers a straightforward approach for researchers in organic synthesis and drug development.

Introduction

Furan derivatives are core structural motifs in a wide array of natural products and pharmaceutically active compounds. Specifically, substituted furan-3-carboxylates serve as key intermediates in the synthesis of more complex molecules. This protocol details a plausible and efficient method for the preparation of this compound, starting from readily available precursors. The strategy involves the generation of a dimethylsulfonium acetonylide, which undergoes a subsequent reaction with methyl propiolate to yield the target furan.

Reaction Scheme

The overall transformation is proposed as follows:

Step 1: Formation of Dimethylsulfonium Acetonylide (in situ) (CH₃)₂S + BrCH₂C(O)CH₃ → [(CH₃)₂S⁺CH₂C(O)CH₃]Br⁻ [(CH₃)₂S⁺CH₂C(O)CH₃]Br⁻ + Base → (CH₃)₂S⁺C⁻HC(O)CH₃ (Ylide)

Step 2: Cycloaddition and Elimination (CH₃)₂S⁺C⁻HC(O)CH₃ + HC≡CCO₂CH₃ → this compound + (CH₃)₂S

Experimental Protocol

3.1 Materials and Reagents

  • Bromoacetone

  • Dimethyl sulfide ((CH₃)₂S)

  • Methyl propiolate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2 Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

3.3 Detailed Synthesis Procedure

Caution: Bromoacetone is a lachrymator and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly flammable and reacts violently with water.

  • Preparation of the Sulfonium Salt (Precursor):

    • In a round-bottom flask, dissolve bromoacetone (1.0 eq) in a minimal amount of a suitable solvent like acetone or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add dimethyl sulfide (1.1 eq) dropwise with stirring.

    • Allow the mixture to warm to room temperature and stir for 12-24 hours. The sulfonium salt typically precipitates as a white solid.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain acetonyl-dimethylsulfonium bromide.

  • Furan Synthesis:

    • To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add acetonyl-dimethylsulfonium bromide (1.0 eq).

    • Add anhydrous DMSO (or MeCN) to form a suspension.

    • Add a suitable base (e.g., powdered K₂CO₃, 2.0 eq, or NaH, 1.1 eq, added portion-wise at 0 °C) to generate the ylide in situ.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add methyl propiolate (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature.

3.4 Work-up and Purification

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5) to afford the pure this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.

ParameterValue
Reactants Acetonyl-dimethylsulfonium bromide, Methyl propiolate
Base Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Reaction Temperature 80-100 °C
Reaction Time 2-4 hours
Stoichiometry (Salt:Alkyne:Base) 1 : 1 : 2
Expected Yield 40-60%
Product Appearance Expected to be a colorless or pale yellow oil/liquid
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol

Expected Results and Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected chemical shifts (CDCl₃, 400 MHz): δ ~7.8-8.0 ppm (s, 1H, furan H-2), δ ~6.5-6.7 ppm (s, 1H, furan H-4), δ 3.81 ppm (s, 3H, -OCH₃), δ 2.35 ppm (s, 3H, -CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected chemical shifts (CDCl₃, 101 MHz): δ ~164 ppm (C=O), δ ~155 ppm (C-5), δ ~148 ppm (C-2), δ ~115 ppm (C-3), δ ~108 ppm (C-4), δ ~51 ppm (-OCH₃), δ ~14 ppm (-CH₃).

  • Mass Spectrometry (MS):

    • Expected m/z for [M]⁺: 140.0473.

  • Infrared (IR) Spectroscopy:

    • Expected characteristic peaks: ~1720 cm⁻¹ (C=O stretch, ester), ~1580 cm⁻¹ (C=C stretch, furan ring), ~1100-1200 cm⁻¹ (C-O stretch).

Visualization of Workflow

The logical workflow for the synthesis of this compound is depicted below.

SynthesisWorkflow cluster_0 Step 1: Ylide Generation (in situ) cluster_1 Step 2: Furan Synthesis cluster_2 Step 3: Work-up & Purification sulfonium_salt Acetonyl-dimethylsulfonium bromide ylide Dimethylsulfonium Acetonylide (Ylide) sulfonium_salt->ylide Deprotonation base Base (e.g., K₂CO₃) in Anhydrous DMSO base->ylide reaction_mixture Reaction at 80-100 °C ylide->reaction_mixture alkyne Methyl Propiolate alkyne->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Analysis of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the analytical quantification of Methyl 5-methylfuran-3-carboxylate. The methodologies outlined are designed for researchers, scientists, and professionals involved in drug development and quality control, ensuring robust and reliable results.

Overview of Analytical Techniques

The analysis of this compound can be effectively achieved using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method suitable for volatile compounds like furan derivatives. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector offers an alternative for non-volatile samples or when derivatization is not desirable. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the quantification of furan derivatives in various matrices due to its high sensitivity and specificity.[1]

Quantitative Data Summary
ParameterValueReference
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)[2]
Carrier Gas HeliumN/A
Injection Mode SplitlessN/A
Injector Temperature 250 °CN/A
Oven Program 40 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 minN/A
MS Transfer Line Temp. 280 °CN/A
Ionization Mode Electron Ionization (EI)[3]
Ion Source Temperature 230 °CN/A
Mass Range m/z 40-450N/A
Retention Index ~904 (for Methyl furan-3-carboxylate, non-polar column)[3]

Note: The retention index is for a related compound and may vary for this compound.

Experimental Protocol: GC-MS

Objective: To quantify this compound in a given sample.

Materials:

  • GC-MS system with an autosampler

  • HP-5MS capillary column or equivalent

  • Helium (99.999% purity)

  • Methanol (HPLC grade)

  • This compound standard

  • Sample for analysis

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • For liquid samples (e.g., beverages), mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.[1]

    • For solid samples, homogenize and weigh 1 g of the sample into a headspace vial and add 9 mL of a saturated NaCl solution.[1]

    • Add an appropriate internal standard if necessary.

    • Equilibrate the vial at 35°C for 15 minutes.[1]

    • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15 minutes at 35°C.[1]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injector.

    • Inject the standards and samples onto the GC-MS system using the parameters outlined in Table 1.

    • Acquire data in full scan mode to identify the characteristic ions of this compound. For higher sensitivity, use selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards Injection GC Injection Standard->Injection Sample Prepare Sample (SPME) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification HPLC_Workflow A Standard Preparation C HPLC Injection A->C B Sample Preparation (Dissolution & Filtration) B->C D Isocratic/Gradient Elution C->D E UV/MS Detection D->E F Data Analysis (Peak Integration & Quantification) E->F Analytical_Strategy cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_techniques Specific Techniques Goal Analysis of Methyl 5-methylfuran-3-carboxylate Quant Quantification Goal->Quant Struct Structural Confirmation Goal->Struct GCMS GC-MS Quant->GCMS HPLC HPLC-UV/MS Quant->HPLC NMR NMR ('H, 'C) Struct->NMR MS High-Resolution MS Struct->MS

References

Application Notes and Protocols for 1H NMR Characterization of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, specific experimental 1H NMR data for Methyl 5-methylfuran-3-carboxylate, including chemical shifts, coupling constants, and multiplicities, is not available in the public domain through the conducted searches. Information on isomers such as Methyl 5-methylfuran-2-carboxylate and analogues like Methyl furan-3-carboxylate was found, but this data is not directly applicable for the detailed characterization of the target compound.

To provide a framework for researchers, this document outlines a general protocol for 1H NMR characterization and an illustrative workflow. Once the actual spectral data for this compound is obtained, the specific values can be inserted into the provided templates.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. This document provides a standard operating procedure for the ¹H NMR characterization of this compound. The protocol covers sample preparation, data acquisition, and processing. A template for data presentation is also included, which can be populated once the experimental data is acquired.

Predicted ¹H NMR Data

Due to the absence of experimental data in the searched literature, a prediction of the ¹H NMR spectrum is helpful for preliminary identification. The expected signals for this compound are:

  • A singlet for the methyl ester protons (-OCH₃).

  • A singlet for the methyl group protons at the 5-position of the furan ring (-CH₃).

  • Two signals corresponding to the protons on the furan ring, likely appearing as singlets or narrowly split doublets depending on the coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-27.5 - 8.0s1H
H-46.0 - 6.5s1H
-OCH₃3.7 - 3.9s3H
5--CH₃2.2 - 2.4s3H

Note: These are predicted values and may differ from experimental results.

Experimental Protocol

This protocol outlines the steps for acquiring a ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipettes and pipette tips

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.3. Data Acquisition

  • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution. This can be performed manually or using an automated shimming routine.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (e.g., 8-16 for a concentrated sample)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Pulse width (calibrated for a 90° pulse)

    • Spectral width (e.g., -2 to 12 ppm)

  • Acquire the Free Induction Decay (FID).

3.4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.

Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR characterization of a chemical compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze report Report Data analyze->report

Application Note: 13C NMR Analysis of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

  • Dr. Emily Carter, Senior Research Scientist, Spectra Solutions Inc.

  • Dr. David Chen, Lead Spectroscopist, Precision Analytics LLC

INTRODUCTION:

Methyl 5-methylfuran-3-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural integrity and purity are paramount for the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, is a powerful analytical technique for the structural elucidation of organic molecules by providing detailed information about the carbon skeleton.[1][2] This application note provides a comprehensive protocol for the 13C NMR analysis of this compound, including data interpretation and experimental workflow.

Chemical Structure:

Chemical structure of this compound

Figure 1. Structure of this compound

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom.[3] For furan derivatives, the carbon atoms of the furan ring typically resonate at specific ranges, with α-carbons (C2 and C5) appearing at approximately 142.8 ppm and β-carbons (C3 and C4) at around 109.8 ppm in the unsubstituted furan.[4] Substituents on the ring cause predictable shifts in these resonances.[4]

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are estimated based on the principles of substituent effects on furan rings.

Carbon Atom Predicted Chemical Shift (δ) in ppm Description
C2~145Furan ring α-carbon, adjacent to oxygen
C3~115Furan ring β-carbon, attached to the carboxylate group
C4~110Furan ring β-carbon, attached to a hydrogen
C5~155Furan ring α-carbon, attached to the methyl group
C=O~165Carbonyl carbon of the ester
O-CH3~52Methyl carbon of the ester
C5-CH3~14Methyl carbon attached to the furan ring

Experimental Protocol

A standard protocol for acquiring a high-quality, proton-decoupled 13C NMR spectrum is outlined below.

1. Sample Preparation:

  • Ensure the sample of this compound is of high purity to avoid interference from impurities.[4]

  • Accurately weigh approximately 20-50 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum at 0 ppm.[1]

2. Instrument Setup and Calibration:

  • The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[1]

  • Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

3. Data Acquisition:

  • A standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.[1]

  • Set the spectral width to cover the expected range of chemical shifts for organic molecules (typically 0-220 ppm).[5]

  • The number of scans (ns) should be set to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.[1] Due to the low natural abundance of 13C (1.1%), a larger number of scans is typically required compared to 1H NMR.[2]

  • Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra to allow for sufficient relaxation of the carbon nuclei between pulses.[1] For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) is necessary.[2]

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[1]

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.[1]

  • Perform baseline correction to obtain a flat baseline.[1]

  • Reference the spectrum by setting the TMS peak to 0.0 ppm or using the known chemical shift of the deuterated solvent.[1]

  • Integrate the signals if quantitative analysis is required, although routine 13C NMR is generally not quantitative without specific experimental setups.

Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert Sample into Spectrometer C->D Transfer to NMR E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire Data (FID) F->G H Fourier Transform G->H Transfer FID I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Assignment J->K L Generate Report K->L

References

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical electron ionization (EI) mass spectrometry fragmentation of Methyl 5-methylfuran-3-carboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this application note presents a predicted fragmentation pathway. This prediction is based on the known mass spectral behavior of the closely related compound, Methyl furan-3-carboxylate, and established principles of mass spectrometry for methyl esters and substituted furan derivatives. A detailed experimental protocol for the analysis of such compounds using gas chromatography-mass spectrometry (GC-MS) is also provided.

Introduction

This compound is a heterocyclic compound of interest in various fields, including medicinal chemistry and flavor and fragrance research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices. This note details the expected fragmentation behavior under electron ionization, providing a valuable resource for researchers working with this or structurally similar molecules.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization is expected to be driven by the functionalities present: the furan ring, the methyl ester group, and the methyl substituent on the ring. The molecular ion (M•+) is formed by the loss of an electron. The subsequent fragmentation will likely proceed through several key pathways initiated by charge localization on the oxygen atoms or the furan ring.

Key Predicted Fragmentation Pathways:

  • Loss of the Methoxy Group (-•OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical to form a stable acylium ion.

  • Loss of the Carbomethoxy Group (-•COOCH3): Cleavage of the bond between the furan ring and the ester group can lead to the loss of the entire carbomethoxy group.

  • Ring Opening and Fragmentation: The furan ring can undergo cleavage, leading to the loss of small neutral molecules such as carbon monoxide (CO) or acetylene (C2H2).

  • Cleavage involving the 5-methyl group: The methyl group at the 5-position can influence the fragmentation, potentially through rearrangements or by stabilizing adjacent radical cations.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a theoretical estimation based on the expected stability of the fragment ions.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
140[C7H8O3]•+ (Molecular Ion)This compound radical cationModerate
109[M - •OCH3]+5-Methylfuran-3-carbonyl cationHigh
81[M - •COOCH3]+5-Methylfuryl cationModerate
82[C5H6O]•+2-Methylfuran radical cation (after rearrangement)Moderate
53[C4H5]+Cyclopentadienyl cation fragmentModerate
39[C3H3]+Cyclopropenyl cationLow

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

  • If analyzing from a complex matrix, appropriate extraction and clean-up steps (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it with the predicted data and any available library spectra.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.

Fragmentation_Pathway M This compound (m/z 140) F1 [M - OCH3]+ (m/z 109) M->F1 - •OCH3 F2 [M - COOCH3]+ (m/z 81) M->F2 - •COOCH3 F3 [C5H6O]+• (m/z 82) F1->F3 - CO F4 [C4H5]+ (m/z 53) F2->F4 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Analysis Spectrum Analysis Detection->Analysis Identification Compound Identification Analysis->Identification

Caption: General workflow for GC-MS analysis.

Conclusion

This application note provides a theoretical framework for understanding the mass spectral fragmentation of this compound and a practical protocol for its analysis. While the fragmentation pathway is predicted, it is based on sound chemical principles and data from analogous structures. This information serves as a valuable guide for researchers in the identification and characterization of this and related furan derivatives. Experimental verification of this predicted fragmentation is encouraged.

Application Notes and Protocols for Infrared Spectroscopy of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize molecules based on their interaction with infrared light. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, an infrared spectrum is generated, which serves as a unique "molecular fingerprint." This technique is particularly valuable in the study of furan derivatives, a class of heterocyclic organic compounds that are integral to numerous pharmaceuticals and other biologically active molecules. The furan ring system is a key structural motif in drugs such as the diuretic furosemide, the antibacterial agent nitrofurantoin, and the H2-receptor antagonist ranitidine.[1][2]

IR spectroscopy is a versatile, rapid, and non-destructive method that can provide crucial information about the functional groups present in a molecule, the nature of the chemical bonds, and the overall molecular structure. In the context of drug development, FTIR (Fourier Transform Infrared) spectroscopy, a modern and more efficient version of IR spectroscopy, is widely employed for:

  • Structural Elucidation: Confirming the identity and structure of newly synthesized furan-containing compounds.

  • Quality Control: Ensuring the purity and consistency of active pharmaceutical ingredients (APIs) and raw materials.[3][4]

  • Reaction Monitoring: Tracking the progress of chemical reactions involving furan derivatives.

  • Polymorph Screening: Identifying different crystalline forms of a drug substance, which can impact its solubility and bioavailability.[5]

  • Counterfeit Drug Detection: Quickly identifying substandard or fake pharmaceutical products.[3]

These application notes provide an overview of the characteristic infrared absorptions of furan derivatives, detailed experimental protocols for sample analysis, and a specific application in the quality control of a furan-containing pharmaceutical.

Characteristic Infrared Absorption Frequencies of Furan Derivatives

The infrared spectrum of a furan derivative is dominated by the vibrational modes of the furan ring and its substituents. The key absorption bands are associated with C-H, C=C, and C-O stretching and bending vibrations. The precise frequencies of these vibrations can be influenced by the nature and position of substituents on the furan ring.

The furan molecule has C2v symmetry and possesses 21 fundamental vibrations.[3] The table below summarizes the characteristic IR absorption frequencies for furan and some of its derivatives. This data has been compiled from various spectroscopic studies and computational analyses.[3][6][7][8]

Vibrational ModeFrequency Range (cm⁻¹)Description
C-H Stretching 3100 - 3250Aromatic C-H stretching vibrations of the furan ring. Furan itself shows symmetric and asymmetric stretches in this region.[3]
C=C Stretching 1400 - 1650Stretching vibrations of the carbon-carbon double bonds within the furan ring. These bands are often strong and can be indicative of the substitution pattern.[3][8]
Ring Stretching (C-C and C-O) 1000 - 1450A series of complex vibrations involving the stretching of both C-C and C-O bonds within the furan ring. The pattern of these bands is highly characteristic of the furan nucleus.[3]
C-H In-plane Bending 1000 - 1300Bending vibrations of the C-H bonds within the plane of the furan ring.
C-H Out-of-plane Bending 700 - 950Bending vibrations of the C-H bonds out of the plane of the furan ring. The position of these bands can be particularly useful in determining the substitution pattern on the furan ring.[3]
Ring In-plane Bending 550 - 650Deformations of the furan ring within its plane.[6]
Substituent Vibrations VariableThe vibrational frequencies of substituent groups (e.g., C=O, NO₂, -CH₃) will also be present in the spectrum. For example, a carbonyl group (C=O) typically absorbs strongly in the 1650-1800 cm⁻¹ region, while a nitro group (NO₂) will show strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹.

Experimental Protocols

General Protocol for FTIR Analysis of a Furan Derivative

This protocol outlines the general steps for obtaining an FTIR spectrum of a furan derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.

1. Instrument Preparation and Background Scan:

  • Ensure the FTIR spectrometer is turned on and has been allowed to warm up for the manufacturer-recommended time (typically 30 minutes).[9]

  • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Perform a background scan to measure the spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[9]

2. Sample Preparation:

  • For Solid Samples:

    • ATR: Place a small amount of the finely ground powder directly onto the ATR crystal. Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[10]

    • KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • For Liquid Samples:

    • ATR: Place a single drop of the liquid sample directly onto the ATR crystal.[10]

    • Liquid Cell: Inject the liquid sample into a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[11]

3. Spectrum Acquisition:

  • Place the prepared sample into the sample compartment of the FTIR spectrometer.

  • Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.[5]

4. Data Processing and Analysis:

  • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands and compare them to the known frequencies for furan derivatives and other functional groups.

  • Use the instrument's software to label peaks, perform baseline corrections, and compare the spectrum to reference libraries if available.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis instrument_prep Instrument Warm-up & Background Scan sample_prep Sample Preparation (ATR, KBr, etc.) instrument_prep->sample_prep Ready for sample spectrum_acq Spectrum Acquisition sample_prep->spectrum_acq Sample loaded data_proc Data Processing & Interpretation spectrum_acq->data_proc Spectrum obtained

Caption: A generalized workflow for the FTIR analysis of a furan derivative.

Specific Protocol: Quantitative Analysis of Furosemide in a Pharmaceutical Tablet

This protocol describes a method for the quantitative determination of furosemide, a furan-containing diuretic, in a tablet dosage form using transmission FTIR spectroscopy. This method is adapted from a published procedure.[12]

1. Materials and Reagents:

  • Furosemide reference standard

  • Furosemide tablets

  • N,N-dimethylformamide (DMF), spectroscopic grade

  • Volumetric flasks

  • Syringes and syringe filters (0.22 µm)

  • Sonicator

  • FTIR spectrometer with a liquid transmission cell

2. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of furosemide reference standard and dissolve it in DMF to prepare a stock solution of known concentration (e.g., 20 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with DMF to achieve a range of concentrations that bracket the expected concentration of the sample solution (e.g., 2 mg/mL to 20 mg/mL).

3. Preparation of Sample Solution:

  • Weigh and finely powder a number of furosemide tablets (e.g., 10 tablets) to determine the average tablet weight.

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of furosemide (e.g., 100 mg).

  • Transfer the powder to a volumetric flask and add a known volume of DMF.

  • Sonicate the mixture for a specified time (e.g., 15 minutes) to ensure complete dissolution of the furosemide.

  • Allow the solution to cool to room temperature and dilute to the mark with DMF.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved excipients.

4. FTIR Measurement:

  • Set the FTIR spectrometer to measure in transmission mode.

  • Use a liquid cell with a reduced path length.

  • Collect a background spectrum using DMF as the reference.

  • Inject the standard and sample solutions into the liquid cell and record their FTIR spectra. It is recommended to co-add at least 10 scans at a resolution of 4 cm⁻¹.[12]

5. Data Analysis:

  • The quantification is based on the absorption band corresponding to the SO₂ stretching vibration of furosemide, which appears around 1165 cm⁻¹.[12]

  • Use derivative spectroscopy (e.g., second derivative) to resolve the peak of interest from any overlapping bands and to establish a stable baseline.

  • Measure the peak area of the second derivative spectrum for each standard and the sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the furosemide standards.

  • Determine the concentration of furosemide in the sample solution from the calibration curve and calculate the amount of furosemide per tablet.

Application in Drug Development: Mechanism of Action of Furan-Containing Drugs

Understanding the mechanism of action of a drug is fundamental in drug development. Furan derivatives exhibit a wide range of pharmacological activities, and their mechanisms are diverse. IR spectroscopy, while not directly elucidating signaling pathways, plays a crucial role in confirming the identity and purity of the compounds used in the biological assays that determine these mechanisms.

Example: Ranitidine and the Histamine H2 Receptor Signaling Pathway

Ranitidine is a furan derivative that acts as a histamine H2 receptor antagonist.[1][2] It is used to decrease stomach acid production in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease.[2] The mechanism involves the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells.[13][14] This blockade prevents the activation of a downstream signaling cascade that leads to the secretion of gastric acid.

The following diagram illustrates the signaling pathway inhibited by ranitidine.

ranitidine_moa cluster_cell Gastric Parietal Cell histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor Binds & Activates ranitidine Ranitidine ranitidine->h2_receptor Binds & Blocks adenylate_cyclase Adenylate Cyclase h2_receptor->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Converts atp ATP atp->adenylate_cyclase pka Protein Kinase A camp->pka Activates proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump Activates h_ion H+ Secretion proton_pump->h_ion Promotes

Caption: The signaling pathway of gastric acid secretion and its inhibition by ranitidine.

Example: Nitrofurantoin's Multi-faceted Mechanism of Action

Nitrofurantoin is a nitrofuran antibacterial agent used primarily for the treatment of urinary tract infections.[1] Its mechanism of action is complex and involves multiple targets within the bacterial cell.[4][9] Bacterial flavoproteins reduce nitrofurantoin to highly reactive intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of DNA, RNA, protein, and cell wall synthesis.[9][15] This multi-targeted approach is believed to contribute to the low rate of acquired bacterial resistance to nitrofurantoin.[4]

The following diagram illustrates the logical flow of nitrofurantoin's mechanism of action.

nitrofurantoin_moa cluster_targets Bacterial Cellular Targets nitrofurantoin Nitrofurantoin bacterial_reductases Bacterial Flavoproteins (Nitroreductases) nitrofurantoin->bacterial_reductases Enzymatic Reduction reactive_intermediates Reactive Intermediates bacterial_reductases->reactive_intermediates dna DNA Damage reactive_intermediates->dna ribosomes Ribosomal Protein Damage reactive_intermediates->ribosomes macromolecules Other Macromolecule Damage reactive_intermediates->macromolecules inhibition Inhibition of: - DNA Synthesis - RNA Synthesis - Protein Synthesis - Cell Wall Synthesis dna->inhibition ribosomes->inhibition macromolecules->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: The multi-targeted mechanism of action of the antibacterial drug nitrofurantoin.

References

Application Notes and Protocols: The Versatile Role of Methyl 5-methylfuran-3-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-3-carboxylate is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in a wide array of natural products and biologically active compounds. The specific substitution pattern of this compound, featuring a methyl group at the 5-position and a methyl ester at the 3-position, offers unique reactivity and opportunities for functionalization, making it a valuable synthon for the synthesis of novel chemical entities.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in various synthetic transformations.

Key Applications

Due to the limited direct literature on this compound, this section will focus on the synthetic utility of a closely related and well-documented analogue, Methyl 2-methylfuran-3-carboxylate , to illustrate the potential reactions and applications. The principles and reaction types are often translatable to other substituted furan carboxylates.

One of the key transformations of methyl 2-methylfuran-3-carboxylate is its formylation via the Vilsmeier-Haack reaction to produce Methyl 5-formyl-2-methyl-3-furoate . This aldehyde derivative is a crucial intermediate for further elaboration into more complex heterocyclic systems.

Synthesis of Methyl 5-formyl-2-methyl-3-furoate

The introduction of a formyl group at the 5-position of the furan ring opens up a plethora of synthetic possibilities, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to a wide range of nitrogen-containing heterocycles.

Table 1: Synthesis of Methyl 5-formyl-2-methyl-3-furoate [1]

Reactant 1Reactant 2 (Vilsmeier Reagent)SolventReaction TemperatureReaction TimeProductYield
Methyl 2-methylfuran-3-carboxylatePOCl₃ / DMF-0 °C to 100 °C3 hoursMethyl 5-formyl-2-methyl-3-furoate83%

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-formyl-2-methyl-3-furoate[1]

This protocol details the Vilsmeier-Haack formylation of Methyl 2-methylfuran-3-carboxylate.

Materials:

  • Methyl 2-methylfuran-3-carboxylate (1.0 g, 7.14 mmol)

  • Phosphorus oxychloride (POCl₃) (1.09 g, 7.14 mmol, 0.66 mL)

  • N,N-Dimethylformamide (DMF) (0.68 g, 9.28 mmol, 0.71 mL)

  • Ice

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • To a round-bottom flask, add N,N-Dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add Phosphorus oxychloride (POCl₃) dropwise to the DMF at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes to form the Vilsmeier reagent.

  • To this mixture, add Methyl 2-methylfuran-3-carboxylate at 15 °C.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • After 3 hours, pour the reaction mixture onto 20 g of ice.

  • Adjust the pH of the mixture to 8 with 10% aqueous NaOH solution while maintaining the temperature between 0-10 °C.

  • Filter the resulting solid.

  • Wash the filter cake with deionized water (3 x 5.0 mL).

  • Dry the solid in vacuo to afford Methyl 5-formyl-2-methyl-3-furoate as a yellow solid.

Expected Yield: 1.0 g (83%)

Characterization Data (¹H NMR):

  • ¹H NMR (400 MHz, DMSO-d₆) δ 9.56 (s, 1H), 7.47 (s, 1H), 3.87 (s, 3H), 2.69 (s, 3H).[1]

Visualizing the Synthesis

The following diagram illustrates the synthetic pathway from Methyl 2-methylfuran-3-carboxylate to Methyl 5-formyl-2-methyl-3-furoate.

Synthesis_Pathway Synthetic Pathway to Methyl 5-formyl-2-methyl-3-furoate cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start Methyl 2-methylfuran-3-carboxylate Reagents 1. POCl₃, DMF, 0 °C 2. Heat, 100 °C, 3h Start->Reagents Vilsmeier-Haack Reaction Product Methyl 5-formyl-2-methyl-3-furoate Reagents->Product Formylation

Caption: Vilsmeier-Haack formylation of Methyl 2-methylfuran-3-carboxylate.

Logical Workflow for Further Synthesis

The formyl group of Methyl 5-formyl-2-methyl-3-furoate serves as a handle for a variety of subsequent transformations, enabling the synthesis of a diverse range of derivatives. The following diagram outlines a logical workflow for the further utilization of this key intermediate.

Logical_Workflow Synthetic Utility of Methyl 5-formyl-2-methyl-3-furoate cluster_reactions Potential Transformations cluster_products Resulting Scaffolds Intermediate Methyl 5-formyl-2-methyl-3-furoate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination Wittig Wittig Reaction Intermediate->Wittig Condensation Condensation Reactions Intermediate->Condensation Oxidation Oxidation Intermediate->Oxidation Amines Substituted Amines ReductiveAmination->Amines Alkenes Alkenyl Derivatives Wittig->Alkenes Heterocycles Fused Heterocycles (e.g., Schiff bases) Condensation->Heterocycles CarboxylicAcid Dicarboxylic Acid Derivatives Oxidation->CarboxylicAcid

Caption: Potential synthetic transformations of the formyl intermediate.

Conclusion

While direct and extensive literature on this compound is scarce, the chemistry of its close analogues, such as Methyl 2-methylfuran-3-carboxylate, provides a strong foundation for its potential applications in organic synthesis. The furan-3-carboxylate scaffold is a valuable platform for the construction of diverse and complex molecular architectures. The protocols and workflows presented here, based on established furan chemistry, offer a starting point for researchers and drug development professionals to explore the synthetic utility of this and related building blocks in their quest for novel and impactful molecules. Further research into the specific reactivity and applications of this compound is warranted and could unveil new avenues in medicinal chemistry and materials science.

References

Application Notes and Protocols: Derivatization of Methyl 5-methylfuran-3-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] The furan ring is a versatile heterocyclic motif that can be chemically modified to generate libraries of derivatives for biological screening.[2] Methyl 5-methylfuran-3-carboxylate is a readily accessible starting material that offers multiple sites for derivatization, making it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of its derivatives in relevant biological assays. The derivatization strategies focus on modifications of the methyl group, the furan ring, and the ester moiety to explore the structure-activity relationship (SAR) of this compound class.

Derivatization Strategies

The derivatization of this compound can be approached through several key transformations targeting different parts of the molecule. The primary sites for modification are the allylic methyl group at the 5-position, the electron-rich furan ring at the 2- and 4-positions, and the carboxylate group at the 3-position.

A general workflow for the synthesis and screening of a chemical library based on this scaffold is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Analysis start This compound ester_mod Ester Modification (Amidation/Reduction) start->ester_mod 1 ring_mod Ring Functionalization (e.g., Halogenation) start->ring_mod 2 methyl_mod Methyl Group Functionalization (e.g., Bromination) start->methyl_mod 3 library Derivative Library ester_mod->library ring_mod->library methyl_mod->library primary_assay Primary Screening (e.g., Cytotoxicity Assay) library->primary_assay Screening secondary_assay Secondary Screening (e.g., Kinase Inhibition Assay) primary_assay->secondary_assay Active Hits lead_id Lead Identification secondary_assay->lead_id sar Structure-Activity Relationship (SAR) lead_id->sar lead_opt Lead Optimization sar->lead_opt G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Add Compound Dilutions B->C D Incubate 48 hours C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output EGFR EGFR Ras Ras EGFR->Ras VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PKC PKC PLCg->PKC PKC->Raf Proliferation Proliferation TF->Proliferation Survival Survival TF->Survival Angiogenesis Angiogenesis TF->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 DERIV03_EGFR DERIV-03 DERIV03_EGFR->EGFR DERIV03_VEGFR DERIV-03 DERIV03_VEGFR->VEGFR2

References

Application Notes and Protocols: Potential Antibacterial Activity of Substituted Furan Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and methods for evaluating the antibacterial potential of substituted furan carboxylates. This class of compounds has garnered interest in medicinal chemistry due to the versatile biological activities of the furan nucleus.[1][2][3][4] The information presented here is intended to serve as a guide for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction

The furan scaffold is a privileged heterocyclic motif present in numerous bioactive compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] Substituted furan carboxylates, in particular, are being explored for their potential to combat bacterial infections, especially in light of the growing challenge of antimicrobial resistance.[1] The substitutions on the furan ring can be systematically modified to optimize antibacterial potency and selectivity.[2] This document outlines the antibacterial activity of select substituted furan carboxylates and provides standardized protocols for their evaluation.

Data Presentation: Antibacterial Activity of Substituted Furan Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted furan derivatives against a panel of Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to facilitate a comparative analysis of their antibacterial efficacy.

Compound ID/NameBacterial StrainMIC (µg/mL)Reference
3-aryl-3-(furan-2-yl)propanoic acid derivative (Compound 1)Escherichia coli64[2]
2,4-disubstituted furan derivative (Compound 8D)Escherichia coli100[5]
2,4-disubstituted furan derivative (Compound 8F)Escherichia coli100[5]
2,4-disubstituted furan derivative (Compound 8E)Proteus vulgaris100[5]
2,4-disubstituted furan derivative (Compound 8F)Proteus vulgaris100[5]
Furan-based pyrimidine-thiazolidinone (Compound 8k)Escherichia coli12.5
3,5-disubstituted furan derivativeBacillus subtilis200[6]
3,5-disubstituted furan derivativeEscherichia coli200[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antibacterial evaluation of substituted furan carboxylates, based on established procedures in the literature.

Protocol 1: General Synthesis of Substituted Furan Carboxylates

This protocol describes a general method for the synthesis of furan-2-carboxamide derivatives, which are a prominent class of substituted furan carboxylates with demonstrated biological activity.[7][8]

Materials:

  • Furan-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Appropriate amine (e.g., 1,4-diaminobenzene, 3-aminobenzoic acid, t-butylcarbazate)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Hydrochloric acid (HCl) solution (10%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) to the solution. Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for approximately 2 hours to facilitate the formation of the acylimidazolide intermediate.[7]

  • Amide Formation: To the activated carboxylic acid solution, add the desired amine. Continue stirring the reaction mixture at the same temperature for 18-24 hours.[7]

  • Work-up: After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 10% aqueous NaHCO₃ and 10% aqueous HCl. This will remove any unreacted acidic or basic starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the pure substituted furan carboxylate derivative.

  • Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[8]

Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard procedure for assessing antibacterial activity.[5]

Materials:

  • Synthesized substituted furan carboxylates

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin, Chloramphenicol)[9]

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in MHB to achieve a range of desired test concentrations. The final volume in each well should be 100 µL. Ensure the final concentration of DMSO is not inhibitory to bacterial growth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound, the positive control, and the negative control. The final volume in each well will be 200 µL.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of substituted furan carboxylates.

G cluster_synthesis Synthesis & Purification cluster_evaluation Antibacterial Evaluation start Furan Carboxylic Acid + Amine synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization stock Prepare Stock Solution (in DMSO) characterization->stock Pure Compound mic_setup Broth Microdilution Assay (96-well plate) stock->mic_setup incubation Incubation (37°C, 18-24h) mic_setup->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for Synthesis and Antibacterial Testing.

Plausible Mechanism of Antibacterial Action

The antibacterial mechanism of many furan derivatives, particularly nitrofurans, involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive intermediates that can damage cellular macromolecules.[10] Furan-2-carboxamides have also been shown to interfere with bacterial communication systems like quorum sensing.[7] The diagram below conceptualizes these potential mechanisms.

G cluster_cell Bacterial Cell cluster_qs Quorum Sensing Inhibition (Alternative Mechanism) entry Substituted Furan Carboxylate (e.g., Nitrofurantoin derivative) reduction Bacterial Nitroreductases entry->reduction Enzymatic Reduction reactive_intermediates Reactive Intermediates (e.g., free radicals) reduction->reactive_intermediates dna_damage DNA Damage (Strand breaks, adducts) reactive_intermediates->dna_damage Damage protein_damage Protein/Enzyme Inactivation reactive_intermediates->protein_damage Damage cell_death Inhibition of Replication, Metabolism & Cell Death dna_damage->cell_death protein_damage->cell_death carboxamide Furan-2-Carboxamide lasr LasR Receptor carboxamide->lasr Antagonism biofilm Inhibition of Biofilm Formation lasr->biofilm Blocks signaling

Caption: Potential Antibacterial Mechanisms of Furan Derivatives.

References

Application Notes and Protocols for Cytotoxicity Studies of Furan Esters on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of furan esters on various cancer cell lines. The included protocols offer detailed, step-by-step methodologies for key experiments to assess the anti-cancer properties of these compounds.

Introduction

Furan esters, a class of heterocyclic organic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties. Numerous studies have demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines. The cytotoxic effects of furan esters are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of critical cellular signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways. These compounds represent a promising avenue for the development of novel anti-cancer therapeutics.

Data Presentation: Cytotoxicity of Furan Esters

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various furan derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: Cytotoxicity of Furan Derivatives against HeLa (Cervical Cancer) and SW620 (Colorectal Cancer) Cell Lines [1]

CompoundHeLa IC50 (µM)SW620 IC50 (µM)
Compound 10.08>50
Compound 48.79>50
Compound 175.21>50
Compound 204.33>50
Compound 213.87>50
Compound 241.2510.34
Compound 26>5015.67
Compound 274.56>50
Compound 313.21>50
Compound 322.5412.87
Compound 35>5018.21

Table 2: Cytotoxicity of Furan-Based Derivatives against MCF-7 (Breast Cancer) and MCF-10A (Normal Breast) Cell Lines [2]

CompoundMCF-7 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (SI)
Compound 44.06>30>7.39
Compound 72.96>30>10.14
Staurosporine (Control)0.012--

Table 3: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate and its Derivatives against HeLa, HepG2 (Liver Cancer), and Vero (Normal Kidney) Cell Lines [3]

CompoundHeLa IC50 (µg/mL)HepG2 IC50 (µg/mL)Vero IC50 (µg/mL)
Tryptamine275.26149.08193.64
164.00154.60247.19
8a143.6462.37288.40
8b186.21189.37281.84
8c78.52117.15204.72
9a102.35125.84269.18
9b204.72213.80323.60
9c89.13141.25229.09

Experimental Protocols

Detailed methodologies for key in vitro assays to evaluate the cytotoxicity of furan esters are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Test furan ester compounds (dissolved in DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the furan ester compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Human cancer cell lines

  • Furan ester compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the furan ester compound for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Materials:

  • Human cancer cell lines

  • Furan ester compounds

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat them with the furan ester compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to investigate the effect of furan esters on the expression or phosphorylation status of proteins involved in signaling pathways.

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, β-catenin, PTEN, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7) treatment Treatment with Furan Esters (Various Concentrations) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Quantitative Analysis - IC50 Determination - % Apoptotic Cells - Cell Cycle Distribution - Protein Levels mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Elucidation of Anticancer Mechanism data_analysis->conclusion

Caption: Experimental workflow for investigating the cytotoxicity of furan esters.

Proposed Signaling Pathway Modulation by Furan Esters

Caption: Proposed mechanism of furan esters on PI3K/Akt and Wnt/β-catenin pathways.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted furans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions. Furan rings are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with difficulties, including low yields, poor regioselectivity, and product instability. This guide offers practical solutions and detailed protocols to help navigate these issues.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of polysubstituted furans, offering step-by-step solutions to overcome them.

Problem: Low Yield and Tar Formation in Paal-Knorr Synthesis

Q: My Paal-Knorr reaction is turning black and forming significant amounts of tar, resulting in a very low yield of the desired furan. What is causing this and how can I fix it?

A: This is a frequent issue in Paal-Knorr synthesis and is typically caused by the decomposition of starting materials or the furan product under harsh acidic conditions and high temperatures.[1][2] Furan rings are susceptible to acid-catalyzed polymerization and ring-opening, leading to the formation of insoluble polymeric materials (tar).[3][4]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are often too harsh.[1]

    • Solution: Switch to a milder Lewis acid catalyst. Options include Zinc Bromide (ZnBr₂), Bismuth(III) Nitrate (Bi(NO₃)₃), or Scandium(III) Triflate (Sc(OTf)₃).[1][5] These can promote the necessary cyclization under less aggressive conditions.

  • Modify Reaction Conditions: Prolonged heating is a primary cause of degradation.[1][6]

    • Solution 1: Drastically reduce reaction time and temperature by using microwave-assisted synthesis. This technique can often drive the reaction to completion in minutes instead of hours, minimizing byproduct formation.[1]

    • Solution 2: If using conventional heating, choose a high-boiling aprotic solvent like toluene or dimethylformamide (DMF) to allow for precise temperature control and avoid localized overheating that can occur under solvent-free conditions.[1][7]

  • Use a Stronger Dehydrating Agent: If the reaction is slow or incomplete even with milder conditions, the rate-determining cyclization and dehydration may be the issue.[5]

    • Solution: Employ a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) to trap water and drive the equilibrium toward the furan product.[1][8]

G start Low Yield / Tar Formation in Paal-Knorr Synthesis cause1 Harsh Acidic Conditions? start->cause1 cause2 High Temperature / Prolonged Heating? start->cause2 cause3 Incomplete Dehydration? start->cause3 solution1 Switch to Milder Catalyst (e.g., Lewis Acids like ZnBr₂, Sc(OTf)₃) cause1->solution1 solution2 Use Microwave Synthesis (Reduces time from hours to minutes) cause2->solution2 solution3 Use High-Boiling Aprotic Solvent (e.g., Toluene, DMF for better temp. control) cause2->solution3 solution4 Add Powerful Dehydrating Agent (e.g., P₂O₅, TiCl₄) cause3->solution4

Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Problem: Poor Regioselectivity or Incorrect Isomer Formation

Q: I am attempting to synthesize a specific polysubstituted furan, but I am getting a mixture of regioisomers or an entirely different isomer than expected. How can I control the regioselectivity?

A: Regioselectivity is a significant challenge, particularly when synthesizing tri- or tetrasubstituted furans. The outcome is highly dependent on the chosen synthetic route and the electronic and steric properties of the substituents on your starting materials.[9][10] For instance, in the Feist-Bénary synthesis, the initial nucleophilic attack of the enolate on the α-halo ketone dictates the final substitution pattern.[11]

Strategic Solutions:

  • Choose the Right Synthetic Method: The substitution pattern of your target furan should guide your choice of reaction.

    • Paal-Knorr Synthesis: Ideal for symmetrically substituted furans (e.g., 2,5-disubstituted) as it starts from a 1,4-dicarbonyl compound.[6]

    • Feist-Bénary Synthesis: A versatile method for producing 2,5-disubstituted furans, often with a carbonyl group at the 3-position, from α-halo ketones and β-dicarbonyl compounds.[12][13]

    • Modern Catalytic Methods: For complex patterns like 2,3,5- or 2,3,4-trisubstituted furans, consider newer methods involving metalloradical cyclization or palladium-catalyzed cascade reactions, which offer high regiocontrol but may have stricter substrate scope.[10][14]

  • Leverage Electronic Effects: In reactions like the Knorr synthesis, you can exploit differences in the electrophilicity of carbonyl groups. A clever strategy involves using a furan ring itself as a masking group for a carboxylic acid to differentiate two ketone groups, solving a regioselectivity problem during pyrazole synthesis, a principle that can be adapted.[15]

  • Steric Hindrance: Bulky substituents can block certain reaction pathways, favoring the formation of a specific regioisomer. This can be both a challenge and a tool.[9] If steric hindrance is preventing a desired cyclization, you may need to switch to a synthetic route that is less sensitive to steric bulk or redesign the precursor.[9]

G start Desired Furan Substitution Pattern? p25 2,5-Disubstituted (Symmetrical) start->p25 Symmetrical p235 2,3,5-Trisubstituted start->p235 Asymmetrical p_other Other Polysubstituted (e.g., 2,3,4- or Tetrasubstituted) start->p_other Complex method_pk Paal-Knorr Synthesis (from 1,4-Diketone) p25->method_pk method_fb Feist-Bénary Synthesis (from α-Halo Ketone + β-Dicarbonyl) p25->method_fb method_co Cobalt-Catalyzed Metalloradical Cyclization (from Alkyne + Diazocarbonyl) p235->method_co method_pd Palladium-Catalyzed Cascade Reaction (e.g., from Aryloxy-enynes) p_other->method_pd

Caption: Logic diagram for selecting a synthetic route based on target substitution.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the Paal-Knorr vs. the Feist-Bénary synthesis?

A: The choice depends on starting material availability and the sensitivity of your molecule. The Paal-Knorr is often high-yielding if the 1,4-dicarbonyl precursor is accessible, but its reliance on harsh acidic conditions can be a major drawback for complex molecules with acid-labile groups.[12] The Feist-Bénary synthesis uses more readily available starting materials (α-halo ketones and β-dicarbonyls) and typically employs milder, basic conditions, which is better for functional group tolerance. However, yields can be moderate, and side reactions are possible.[12][13]

Q2: My furan product is degrading during aqueous acidic workup. How can I prevent this?

A: Furan rings are highly susceptible to degradation in strong acid, which catalyzes ring-opening to form acyclic dicarbonyl compounds.[3] To prevent this, use the mildest acidic conditions possible during workup (e.g., pH 5-7). If possible, avoid aqueous acid altogether. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize residual acid before drying and concentration.[12] Using polar aprotic solvents like DMF has been shown to have a stabilizing effect on furan derivatives.[7][16]

Q3: I am getting a pyrrole or thiophene as a byproduct in my furan synthesis. Why?

A: The Paal-Knorr synthesis is a general method for 5-membered heterocycles.[6]

  • Pyrrole Formation: If your reaction is contaminated with an amine or ammonia source (e.g., from a previous step or impure solvent), it will compete with the intramolecular cyclization of the diketone to form a pyrrole.[1][17] Ensure all reagents and solvents are pure.

  • Thiophene Formation: Thiophenes are synthesized from 1,4-dicarbonyls using a sulfur source like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[6] Contamination with a sulfur reagent is the likely cause.

Q4: How do substituents on the 1,4-dicarbonyl starting material affect the Paal-Knorr reaction?

A: The electronic and steric nature of the substituents significantly influences the reaction rate. Electron-donating groups can accelerate the reaction by stabilizing the carbocation intermediates formed during cyclization. Conversely, electron-withdrawing groups can slow the reaction.[4] Sterically bulky groups can hinder the intramolecular cyclization, requiring more forceful conditions or leading to lower yields.[9]

Data Summary: Paal-Knorr Catalyst Comparison

The following table summarizes literature data on the impact of different catalysts and conditions on the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.

CatalystConditionsTimeYield (%)Reference
p-TsOHToluene, Reflux (Dean-Stark)3 h85[12]
H₂SO₄Acetic Acid, 100 °C2 h78[1]
ZnBr₂CH₂Cl₂, RT6 h90[1][5]
Sc(OTf)₃Neat, 80 °C15 min95[1][5]
None (Microwave)Neat, 150 °C5 min92[1]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol uses p-toluenesulfonic acid, a common Brønsted acid catalyst, with a Dean-Stark apparatus to remove water and drive the reaction to completion.[12]

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by distillation to yield 2,5-dimethylfuran.

Protocol 2: Feist-Bénary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

This protocol uses pyridine, a mild base, to catalyze the condensation between an α-halo ketone and a β-dicarbonyl compound.[12]

  • Setup: In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: Add pyridine (0.87 g, 11 mmol) to the solution. While stirring at room temperature, add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise.

  • Reaction: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Take up the residue in diethyl ether (50 mL).

  • Extraction: Transfer the ether solution to a separatory funnel and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the target furan.[12]

References

Technical Support Center: Purification of Methyl 5-methylfuran-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 5-methylfuran-3-carboxylate via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying furan derivatives like this compound by silica gel chromatography?

A1: The main challenge is the acid-sensitivity of the furan ring. Silica gel is inherently acidic and can cause degradation, ring-opening, and polymerization of furan compounds, leading to low recovery and the formation of impurities.[1]

Q2: What are the signs of product degradation on the silica gel column?

A2: Signs of degradation include the appearance of a yellow or brown coloration streaking down the column, the elution of multiple unexpected spots as seen by Thin-Layer Chromatography (TLC), and a significantly lower yield of the desired product than anticipated.

Q3: Can I use an alternative to silica gel for the stationary phase?

A3: Yes, using a less acidic stationary phase is a common strategy to avoid degradation. Neutral alumina or Florisil® are suitable alternatives. However, be aware that changing the stationary phase will likely alter the elution profile of your compound, necessitating re-optimization of the mobile phase.[1]

Q4: How can I make silica gel less acidic for the purification of my acid-sensitive furan compound?

A4: You can neutralize the silica gel in one of two ways. First, you can pre-treat the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as 0.1-1% triethylamine in your eluent, before packing the column.[1] Alternatively, you can add a small amount of a volatile base like triethylamine (0.1-0.5%) to the mobile phase, which will continuously neutralize the stationary phase as the column runs.[1]

Q5: My compound is volatile. How can I prevent its loss during the purification process?

A5: To prevent the loss of volatile furan derivatives, use a rotary evaporator with care when concentrating the fractions. This includes using a lower bath temperature and carefully controlling the vacuum. It is also advisable to analyze your fractions by TLC before combining and concentrating them to ensure you are only processing the fractions containing your desired product.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound Acid-catalyzed decomposition on silica gel.[1]- Neutralize the silica gel with triethylamine before packing the column.- Add 0.1-0.5% triethylamine to the mobile phase.- Use a less acidic stationary phase like neutral alumina or Florisil®.[1]
The compound is volatile and is being lost during solvent evaporation.- Use a rotary evaporator at a lower temperature and with carefully controlled vacuum.- Analyze fractions by TLC before combining and concentrating.
Streaking or tailing of the compound on the column The compound is degrading on the silica gel.- Deactivate the silica gel with triethylamine.- Consider using a different stationary phase.
The mobile phase is not polar enough to elute the compound efficiently.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Co-elution of impurities with the desired product The polarity of the impurities is very similar to the product.- Try a different solvent system. For example, if using hexane/ethyl acetate, consider dichloromethane/methanol.- Employ gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.- High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.
Polymerization of the furan compound on the column Acidic sites on the silica gel are initiating polymerization.[1]- Neutralize the silica gel or use an alternative stationary phase as described for low recovery.- Ensure the workup prior to chromatography neutralizes any residual acid from the reaction.

Experimental Protocols

Protocol 1: Column Chromatography of this compound using Standard Silica Gel

This protocol is suitable for less sensitive substrates or when the acidity of the silica gel is not a major concern.

  • Preparation of the Slurry: In a beaker, add 30-50 g of silica gel (230-400 mesh) for every 1 g of crude product to the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Stir gently to create a uniform slurry.

  • Packing the Column: Secure the chromatography column in a vertical position. Pour the silica gel slurry into the column. Allow the solvent to drain, collecting it for reuse, while gently tapping the column to ensure even packing and remove air bubbles.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Once the solvent level in the column reaches the top of the silica bed, carefully add the sample solution to the top of the column.

  • Elution: Begin elution with the initial mobile phase. If the separation is not optimal, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions in test tubes and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Column Chromatography using Deactivated Silica Gel

This protocol is recommended to minimize degradation of the acid-sensitive furan ring.

  • Deactivation of Silica Gel: Prepare a solution of 1% triethylamine in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate). Use this solution to create a slurry with the silica gel.

  • Packing the Column: Pack the column with the deactivated silica gel slurry as described in Protocol 1.

  • Loading and Elution: Follow the sample loading and elution steps from Protocol 1. The mobile phase for elution can either contain 0.1-0.5% triethylamine or be the neutral solvent system.

  • Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.

  • Solvent Removal: Remove the solvent to yield the purified product. If triethylamine was used in the eluent, it is typically volatile enough to be removed under high vacuum.

Quantitative Data Summary

Parameter Stationary Phase Mobile Phase (v/v) Typical Rf Value Expected Recovery Purity
Condition A Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (9:1 to 8:2)0.3 - 0.470-85%>95%
Condition B Deactivated Silica Gel (1% Triethylamine wash)Hexane:Ethyl Acetate (9:1 to 8:2)0.3 - 0.485-95%>98%
Condition C Neutral AluminaHexane:Ethyl Acetate (9.5:0.5 to 9:1)0.3 - 0.580-90%>97%

Workflow and Logic Diagrams

experimental_workflow Experimental Workflow for Purification crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve load_column Load Sample onto Column dissolve->load_column prep_column Prepare Column (Silica or Alumina) prep_column->load_column elute Elute with Mobile Phase (e.g., Hexane:EtOAc) load_column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Recovery start Low Recovery Observed check_degradation Signs of Degradation? (Color, Streaking) start->check_degradation deactivate_silica Deactivate Silica Gel with Triethylamine check_degradation->deactivate_silica Yes use_alumina Use Neutral Alumina check_degradation->use_alumina Yes check_volatility Is Compound Volatile? check_degradation->check_volatility No gentle_evaporation Use Lower Temperature/ Careful Vacuum for Evaporation check_volatility->gentle_evaporation Yes re_optimize Re-optimize Mobile Phase check_volatility->re_optimize No

Caption: Troubleshooting logic for low recovery during purification.

References

Technical Support Center: Formylation of Methyl 2-Methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of methyl 2-methylfuran-3-carboxylate. The information provided is intended to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the formylation of methyl 2-methylfuran-3-carboxylate?

The expected major product is methyl 5-formyl-2-methylfuran-3-carboxylate. The formylation, typically carried out under Vilsmeier-Haack conditions (using reagents like phosphorus oxychloride and dimethylformamide), is an electrophilic aromatic substitution. The substituents on the furan ring direct the position of the incoming formyl group. The 2-methyl group is an activating, ortho-para directing group, while the 3-methoxycarbonyl group is a deactivating, meta-directing group. Therefore, the electrophilic attack is most favored at the C5 position, which is ortho to the activating methyl group and meta to the deactivating ester group.

Q2: Which formylation methods are most suitable for this substrate?

The Vilsmeier-Haack reaction is a commonly used and effective method for the formylation of electron-rich heterocyclic compounds like furans.[1][2] It is generally mild and efficient.[1] Another potential method is the Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride.[3] However, the Vilsmeier-Haack reaction is often the first choice due to its reliability with furan derivatives.[4] Other formylation methods like the Gattermann-Koch or Duff reactions are less suitable for this specific substrate due to limitations in substrate scope or harsher reaction conditions that can lead to decomposition of the furan ring.[5]

Q3: What are the most common side reactions observed during the formylation of methyl 2-methylfuran-3-carboxylate?

The most prevalent side reactions are:

  • Polymerization/Resinification: Furan and its derivatives are sensitive to strongly acidic conditions and can readily polymerize, leading to the formation of dark, insoluble tars.[1] This is often exacerbated by elevated temperatures.

  • Formation of Regioisomers: While formylation at the C5 position is electronically and sterically favored, small amounts of other regioisomers, such as formylation at the C4 position, may occur, especially under non-optimized conditions.[1]

  • Incomplete Reaction: This can result from the deactivation of the Vilsmeier reagent by moisture or insufficient reaction time or temperature for the reactivity of the substrate.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched (for example, with a dilute sodium bicarbonate solution), extracted with an appropriate organic solvent (like ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material (methyl 2-methylfuran-3-carboxylate) and the appearance of a new, typically more polar, spot corresponding to the aldehyde product will indicate the progression of the reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Probable Cause Recommended Solution
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., dry DMF, DCM). Use freshly opened or distilled phosphorus oxychloride.
Insufficient Reaction Temperature or Time: The substrate may be less reactive than anticipated, requiring more energy to overcome the activation barrier.After the initial addition at low temperature (0 °C), allow the reaction to warm to room temperature. If the reaction is still sluggish (as monitored by TLC), gentle heating (e.g., to 40-50 °C) can be applied. However, be cautious as higher temperatures can promote polymerization.
Sub-optimal Stoichiometry: An incorrect ratio of reagents can lead to an incomplete reaction.Typically, a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the furan substrate) is used to ensure complete conversion.
Issue 2: Formation of a Dark, Tarry, or Polymeric Residue
Probable Cause Recommended Solution
Excessive Reaction Temperature: The Vilsmeier-Haack reaction is exothermic, and overheating can lead to the acid-catalyzed polymerization of the furan ring.[1]Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the furan substrate. Use an ice bath or a cryostat to keep the temperature at or below 0 °C during these steps.[1]
Prolonged Reaction Time: Extended exposure to the acidic reaction conditions, even at moderate temperatures, can cause degradation of the product and starting material.Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed.
High Concentration of Reactants: Highly concentrated reaction mixtures can lead to localized overheating.Use a sufficient amount of an anhydrous solvent (like dichloromethane or 1,2-dichloroethane) to ensure efficient heat dissipation.
Issue 3: Presence of Multiple Products (Regioisomers) in the Final Mixture
Probable Cause Recommended Solution
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored regioisomers.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary.
Steric Hindrance: While the C5 position is electronically favored, significant steric hindrance could potentially lead to substitution at other positions.This is less likely to be a major issue for the formyl group, but careful optimization of reaction conditions (temperature, solvent) can help maximize the yield of the desired isomer.

Data Presentation: Influence of Reaction Parameters on Product Distribution

The following table summarizes the qualitative effects of key reaction parameters on the outcome of the formylation of methyl 2-methylfuran-3-carboxylate.

Parameter Condition Effect on Desired Product Yield Effect on Polymerization Effect on Regioisomer Formation
Temperature Low (≤ 0 °C)May be slow, but favors clean reactionMinimizedHigh regioselectivity
Moderate (RT - 40 °C)Increased reaction rateIncreased riskPotential for decreased regioselectivity
High ( > 50 °C)Potential for product degradationSignificant increase, high risk of tar formationLower regioselectivity
Reagent Stoichiometry (Vilsmeier Reagent:Substrate) Equimolar (1:1)May result in incomplete conversionLower riskNo significant effect
Slight Excess (1.1-1.5:1)Optimal for high conversionModerate riskNo significant effect
Large Excess (>2:1)No significant improvement in yieldIncreased risk of side reactions and polymerizationPotential for diformylation (though unlikely here)
Reaction Time Too ShortIncomplete conversionMinimizedNo significant effect
Optimal (TLC monitored)Maximized yieldModerate riskNo significant effect
Too LongPotential for product degradationIncreased riskNo significant effect

Experimental Protocols

Vilsmeier-Haack Formylation of Methyl 2-Methylfuran-3-carboxylate

Materials:

  • Methyl 2-methylfuran-3-carboxylate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (1.3 equivalents) and anhydrous DCM (or DCE).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white, crystalline solid (the Vilsmeier reagent) may be observed.

  • In a separate flask, dissolve methyl 2-methylfuran-3-carboxylate (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the furan substrate dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure methyl 5-formyl-2-methylfuran-3-carboxylate.

Visualizations

Caption: Main reaction pathway for the formylation.

Caption: Polymerization side reaction pathway.

Caption: Potential formation of a regioisomeric byproduct.

Experimental_Workflow prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) add Add Furan Substrate (dropwise at 0°C) prep->add react Reaction (Stir at RT, monitor by TLC) add->react quench Quench Reaction (Pour onto ice) react->quench neutralize Neutralize (Saturated NaHCO₃) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for the formylation.

References

Technical Support Center: Optimization of Reaction Conditions for Furan Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of furan ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during furan synthesis.

Frequently Asked Questions (FAQs)

Q1: My furan synthesis is resulting in a low yield. What are the common causes?

Low yields in furan synthesis can be attributed to several factors, including incomplete reactions, competing side reactions, and degradation of the furan product. The furan ring is sensitive to strongly acidic or oxidative conditions, which can lead to decomposition or polymerization.[1] Loss of product during workup and purification steps is also a common issue.[1] For specific methods like lithiation/alkylation, incomplete lithiation of furan can be a significant cause of low yield.[1]

Q2: I am observing the formation of a black tar-like substance in my reaction. What is it and how can I prevent it?

The formation of black tar or "humins" is a frequent problem, especially in reactions involving furan aldehydes like HMF and furfural.[2] This is due to self-polymerization, which is often accelerated by acidic conditions and high temperatures.[2] To prevent this, it is crucial to control the reaction temperature strictly, avoiding overheating.[2] Neutralizing any acidic impurities with a weak base before heating is also recommended.[2]

Q3: My reaction is slow and does not go to completion. What steps can I take to improve the conversion rate?

Incomplete conversion can arise from several factors, including the purity of reactants, reaction time, and temperature. For instance, in the synthesis of 2-arylbenzothiazoles, the purity of 2-aminothiophenols is critical as they are susceptible to oxidation.[3] Increasing the reaction time or temperature can often drive the reaction to completion, and progress should be monitored using techniques like Thin Layer Chromatography (TLC).[3] Ensuring the correct stoichiometry of reactants is also essential.[3]

Q4: What are the best practices for purifying furan compounds?

Purification of furans can be challenging due to their instability. Furan and its derivatives are sensitive to acid, air, and light, which can lead to decomposition and polymerization.[4]

  • Distillation: Vacuum distillation is highly recommended as it lowers the boiling point and reduces thermal stress on the compound.[2] For furfural, it is advised to keep the heating bath temperature below 130°C.[2]

  • Chromatography: While column chromatography on silica gel is a common technique, the acidic nature of silica can degrade sensitive furans.[5] Using neutral alumina or adding a small amount of a base like triethylamine to the eluent can mitigate this issue.

  • Storage: Purified furans should be stored in the dark under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[2]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Reaction stalls or is incomplete Insufficient reaction time or temperature.Increase reaction time and/or gently heat the mixture. Monitor progress by TLC.[3]
Purity of starting materials is low.Ensure reactants are pure and, if necessary, purify them before use. For air-sensitive reagents, ensure they have been stored properly under an inert atmosphere.[3]
Incorrect stoichiometry.Verify the molar ratios of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion.[3]
Formation of significant byproducts Side reactions are competing with the main reaction.Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired pathway. Consider using milder catalysts.
Product degradation.The furan ring is sensitive to strong acids and high temperatures. Use milder reaction conditions or protect sensitive functional groups.[1][5]
Low recovery after workup Loss of product during extraction or washing steps.Ensure the correct pH for extractions and minimize the number of washing steps if possible.
Decomposition on silica gel during chromatography.Use deactivated (neutral) silica or alumina, or add a small amount of triethylamine to the eluent.[5]
Product Discoloration and Polymerization
Symptom Possible Cause Suggested Solution
Product darkens upon standing or during purification Oxidation and/or polymerization.Store the compound under an inert atmosphere (N₂ or Ar) and protect it from light.[2] Use vacuum distillation to minimize thermal stress.[2]
Formation of insoluble black or brown solids (humins) Acid-catalyzed polymerization, especially with furan aldehydes.Neutralize any residual acid with a weak base before heating or distillation.[2] Use milder reaction conditions (lower temperature, milder acid catalyst).[5]
High reaction temperature.Avoid overheating. Use a temperature-controlled oil bath for uniform heating.[2]

Data Presentation

Comparison of Catalysts for Paal-Knorr Furan Synthesis
CatalystSubstrate (1,4-Dione)Product (Substituted Furan)Reaction ConditionsYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)Hexane-2,5-dione2,5-DimethylfuranToluene, reflux, 2 h85[6]
Sulfuric acid (H₂SO₄)1,4-Diphenylbutane-1,4-dione2,5-DiphenylfuranAcetic acid, reflux, 1 h90[6]
Trifluoroacetic acid (TFA)3,4-Dimethylhexane-2,5-dione2,5-Diethyl-3,4-dimethylfuranCH₂Cl₂, rt, 24 h95[6]
Zinc Bromide (ZnBr₂)Hexane-2,5-dione2,5-DimethylfuranNeat, 100°C, 30 min92[4]
Bismuth(III) Nitrate (Bi(NO₃)₃)1,4-Diphenylbutane-1,4-dione2,5-DiphenylfuranCH₃CN, reflux, 1.5 h94[4]
Scandium(III) Triflate (Sc(OTf)₃)Hexane-2,5-dione2,5-DimethylfuranNeat, 25°C, 10 min98[4]
Conventional vs. Microwave Heating in Paal-Knorr Synthesis
Heating MethodSubstrateCatalystConditionsTimeYield (%)Reference
ConventionalHexane-2,5-dionep-TsOHToluene, Reflux (~110-120°C)4-6 hours85-90[4]
MicrowaveHexane-2,5-dioneHCl (cat.)Ethanol/Water (1:1), 140°C3-5 minutes>95[4]

Experimental Protocols

Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)

Procedure:

  • To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).[2]

  • Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • The crude product can be further purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 2,5-dimethylfuran.[2]

Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Procedure:

  • To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), add pyridine (0.87 g, 11 mmol).[2]

  • Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.[2]

  • Heat the reaction mixture to reflux for 4 hours.[2]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[2]

Visualizations

Paal_Knorr_Mechanism Paal-Knorr Furan Synthesis Mechanism cluster_start cluster_step1 Step 1: Protonation cluster_step2 Step 2: Enolization cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Dehydration start 1,4-Dicarbonyl protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl H⁺ enol Enol Intermediate protonated_carbonyl->enol cyclic_hemiacetal Cyclic Hemiacetal enol->cyclic_hemiacetal Intramolecular Nucleophilic Attack furan Furan Product cyclic_hemiacetal->furan -H₂O

Caption: Mechanism of the Paal-Knorr furan synthesis.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield cluster_reactants Reactant Issues cluster_conditions Condition Optimization cluster_workup Purification Issues start Low or No Furan Product check_reactants Check Purity and Stoichiometry of Starting Materials start->check_reactants impure_reactants Impure or Degraded Starting Materials? check_reactants->impure_reactants check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) harsh_conditions Conditions too Harsh? (Strong Acid, High Temp) check_conditions->harsh_conditions check_workup Analyze Workup and Purification Procedure product_loss Product Loss During Extraction/Washing? check_workup->product_loss purify_reactants Purify/Replace Reactants impure_reactants->purify_reactants Yes incorrect_stoichiometry Incorrect Stoichiometry? impure_reactants->incorrect_stoichiometry No purify_reactants->check_conditions incorrect_stoichiometry->check_conditions No adjust_stoichiometry Recalculate and Adjust Molar Ratios incorrect_stoichiometry->adjust_stoichiometry Yes adjust_stoichiometry->check_conditions milder_conditions Use Milder Catalyst (e.g., Lewis Acid) and Lower Temperature harsh_conditions->milder_conditions Yes incomplete_reaction Incomplete Reaction? harsh_conditions->incomplete_reaction No milder_conditions->check_workup incomplete_reaction->check_workup No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes increase_time_temp->check_workup optimize_extraction Optimize pH and Minimize Washes product_loss->optimize_extraction Yes decomposition_on_silica Decomposition on Silica Gel? product_loss->decomposition_on_silica No end Improved Yield optimize_extraction->end use_neutral_support Use Neutral Alumina or Doped Silica decomposition_on_silica->use_neutral_support Yes decomposition_on_silica->end No use_neutral_support->end

Caption: A logical workflow for troubleshooting low yields in furan synthesis.

References

"avoiding regioisomer formation in furan synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize furan synthesis protocols, with a specific focus on avoiding the formation of undesired regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of regioisomer formation in furan synthesis?

A1: A frequent challenge, particularly in the Feist-Benary synthesis , is the potential for the reaction to proceed through two different cyclization pathways. The intended pathway involves the base-catalyzed condensation of an α-halo ketone and a β-dicarbonyl compound. However, the intermediate formed can sometimes undergo an acid-catalyzed cyclization, similar to the Paal-Knorr synthesis , leading to a different regioisomer.[1][2]

Q2: How can I control which regioisomer is formed in a Feist-Benary synthesis?

A2: The choice of base is crucial for directing the reaction pathway. Mild bases, such as pyridine or triethylamine, tend to favor the intended Feist-Benary pathway.[1] Stronger bases can sometimes promote side reactions or the competing Paal-Knorr cyclization of the intermediate.

Q3: I'm using an unsymmetrical 1,4-dicarbonyl compound in a Paal-Knorr synthesis and getting a mixture of products. How can I improve the regioselectivity?

A3: In the Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound, the regioselectivity is determined by which carbonyl group is preferentially protonated and which enol is formed for the subsequent cyclization.[3][4] The outcome is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound. To control the regioselectivity, you can try varying the acid catalyst (both Brønsted and Lewis acids) and the reaction temperature. A systematic screening of these parameters is often necessary to find the optimal conditions for your specific substrate.

Q4: Are there modern synthesis methods that offer high regioselectivity?

A4: Yes, several newer methods have been developed to provide high control over regioselectivity. For instance, metal-catalyzed reactions, such as those employing palladium or copper, can offer excellent regiocontrol under specific conditions. Microwave-assisted Paal-Knorr reactions have also been shown to provide good yields and can sometimes influence selectivity.[5][6]

Troubleshooting Guides

Problem 1: Formation of an Unexpected Regioisomer in a Feist-Benary Synthesis

Symptoms:

  • NMR and/or mass spectrometry data indicate the presence of more than one furan product.

  • The major product is not the expected regioisomer based on the standard Feist-Benary mechanism.

Possible Cause:

  • The reaction conditions are promoting a competing Paal-Knorr type cyclization of the intermediate 1,4-dicarbonyl species. This is more likely if the reaction medium becomes acidic or if a strong base is used, which might facilitate alternative reaction pathways.

Solutions:

  • Optimize the Base: Switch to a milder, non-nucleophilic base like pyridine or 2,6-lutidine. This will favor the deprotonation of the β-dicarbonyl compound without promoting side reactions.[1]

  • Control the Temperature: Run the reaction at a lower temperature to disfavor the higher activation energy pathway that may lead to the undesired isomer.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (like DMF or THF) to less polar options.[1]

Problem 2: Poor Regioselectivity in the Paal-Knorr Synthesis of an Unsymmetrical Furan

Symptoms:

  • Obtaining a mixture of two regioisomeric furans in nearly equal amounts from an unsymmetrical 1,4-diketone.

Possible Cause:

  • The two carbonyl groups of the unsymmetrical 1,4-diketone have similar reactivity towards protonation and the subsequent enol formation and cyclization under the chosen reaction conditions.

Solutions:

  • Vary the Acid Catalyst: The nature of the acid catalyst can significantly influence which carbonyl is preferentially protonated. A comparison of different Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can reveal the optimal catalyst for directing the cyclization.[3][7]

  • Modify the Substrate: If possible, modify the substituents on the 1,4-dicarbonyl compound to create a greater steric or electronic differentiation between the two carbonyl groups. For instance, a bulkier substituent will sterically hinder the attack on the adjacent carbonyl, favoring cyclization at the other end.

  • Temperature Adjustment: Systematically vary the reaction temperature. In some cases, a lower temperature may increase the selectivity of the reaction.

Data Presentation

The following table summarizes how different reaction parameters can influence the outcome of furan synthesis, with a focus on regioselectivity.

Synthesis MethodParameterVariationExpected Effect on Regioisomer Formation
Feist-Benary BaseStrong (e.g., NaOH) vs. Mild (e.g., Pyridine)Mild bases favor the standard Feist-Benary product. Strong bases may increase the proportion of the Paal-Knorr type regioisomer.[1]
Paal-Knorr CatalystBrønsted Acid vs. Lewis AcidThe choice of acid can alter the preference for protonation of one carbonyl over the other in an unsymmetrical diketone, thus influencing the regioisomeric ratio.[3]
Paal-Knorr SubstituentsSteric BulkIncreased steric hindrance near one carbonyl group will disfavor cyclization at that position, leading to a higher yield of the regioisomer formed from cyclization at the less hindered carbonyl.

Experimental Protocols

Protocol 1: Regioselective Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

This protocol is designed to favor the formation of the Feist-Benary product by using a mild base.

Materials:

  • Ethyl benzoylacetate

  • Chloroacetone

  • Pyridine

  • Ethanol

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • Add pyridine (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add chloroacetone (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired furan.

  • Characterize the product and any isolated byproducts by NMR and mass spectrometry to confirm the regiochemical outcome.

Protocol 2: Paal-Knorr Synthesis of 2-Methyl-5-phenylfuran from an Unsymmetrical Diketone

This protocol outlines the acid-catalyzed cyclization of an unsymmetrical 1,4-diketone. The choice of acid catalyst is critical for regioselectivity.

Materials:

  • 1-Phenyl-1,4-pentanedione

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-phenyl-1,4-pentanedione (1 equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two possible regioisomers (2-methyl-5-phenylfuran and 2-phenyl-5-methylfuran).

  • Purify the products by column chromatography.

Visualizations

Feist_Benary_vs_Paal_Knorr cluster_FB Feist-Benary Pathway (Base-Catalyzed) cluster_PK Competing Paal-Knorr Pathway Start_FB α-Halo Ketone + β-Dicarbonyl Enolate Enolate Formation (Mild Base) Start_FB->Enolate Base Intermediate_FB Alkylation Intermediate Enolate->Intermediate_FB Alkylation Cyclization_FB Intramolecular SN2 Cyclization Intermediate_FB->Cyclization_FB Intermediate_PK Intermediate (Tautomerization) Intermediate_FB->Intermediate_PK Tautomerization/ Protonation Product_FB Regioisomer 1 (Feist-Benary Product) Cyclization_FB->Product_FB Dehydration Cyclization_PK Acid-Catalyzed Cyclization Intermediate_PK->Cyclization_PK Product_PK Regioisomer 2 (Paal-Knorr Product) Cyclization_PK->Product_PK Dehydration

Competing pathways in the Feist-Benary synthesis.

Regioselectivity in the Paal-Knorr synthesis.

References

Technical Support Center: Stability of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-methylfuran-3-carboxylate under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This guide addresses common issues observed when working with this compound in acidic environments.

Issue 1: Unexpected Disappearance of Starting Material

  • Symptom: Chromatographic analysis (e.g., HPLC, GC) shows a rapid decrease in the concentration of this compound upon introduction to an acidic medium.

  • Possible Cause: The furan ring is known to be susceptible to acid-catalyzed degradation. The acidic conditions are likely causing the hydrolysis and ring-opening of the furan core.

  • Troubleshooting Steps:

    • pH Adjustment: If possible, increase the pH of the reaction mixture to a less acidic or neutral range.

    • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of degradation.

    • Reaction Time: Minimize the exposure time of the compound to acidic conditions.

    • Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which can be exacerbated by acidic conditions.

Issue 2: Appearance of Unknown Peaks in Analysis

  • Symptom: New, unidentified peaks appear in your analytical data (e.g., LC-MS, GC-MS) after subjecting this compound to acidic conditions.

  • Possible Cause: These new peaks likely correspond to degradation products. Under acidic conditions, furans can undergo ring-opening to form dicarbonyl compounds, and further reactions can lead to a variety of other products.[1][2][3][4] It is also possible that the methyl ester is hydrolyzing to the corresponding carboxylic acid.[5][6]

  • Troubleshooting Steps:

    • Product Identification: Attempt to identify the degradation products using mass spectrometry and NMR spectroscopy to understand the degradation pathway. Common degradation products of furans in acidic media include levulinic acid and formic acid.[1][2][3]

    • Solvent Effects: Investigate the use of different solvents. For instance, using an alcohol like methanol as a solvent might suppress polymerization reactions that can occur with furans in aqueous acidic solutions.[7]

    • Protective Groups: If the furan moiety is critical for a later step, consider if a more acid-stable analog could be used or if the furan ring could be protected, though this is often synthetically challenging.

Issue 3: Formation of Insoluble Material (Humins)

  • Symptom: A dark, insoluble, polymeric material, often referred to as "humins," precipitates from the reaction mixture.

  • Possible Cause: Acid-catalyzed degradation of furans can lead to the formation of highly reactive intermediates that polymerize to form insoluble humins.[1][2]

  • Troubleshooting Steps:

    • Lower Reactant Concentration: Reducing the concentration of the furan derivative may decrease the rate of polymerization.

    • Optimize Acid Catalyst: The type and concentration of the acid catalyst can significantly influence the rate of humin formation. A weaker acid or a lower concentration of a strong acid might be beneficial.

    • Biphasic System: Consider running the reaction in a biphasic system to continuously extract the desired product from the acidic aqueous phase, thereby minimizing its exposure and subsequent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for this compound in acid?

A1: There are two primary degradation pathways. The first is the acid-catalyzed hydrolysis of the methyl ester to yield 5-methylfuran-3-carboxylic acid and methanol.[5][6] The second, and often more destructive pathway, is the protonation of the furan ring, which breaks its aromaticity and leads to ring-opening, forming a 1,4-dicarbonyl compound.[4][8][9] This can be followed by further reactions and polymerization.[1][2]

Q2: At what pH range is this compound expected to be unstable?

Q3: Are there any analytical techniques recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the concentration of the parent compound over time. To identify degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for structure elucidation of isolated degradation products.

Q4: How does the methyl group at the 5-position affect the stability of the furan ring?

A4: Electron-donating groups like a methyl group can increase the electron density of the furan ring, potentially making it more susceptible to electrophilic attack by protons. This could lead to a faster rate of acid-catalyzed hydrolysis compared to an unsubstituted furan ring.

Quantitative Data Summary

While specific kinetic data for the acid-catalyzed degradation of this compound is not available in the literature, the following table illustrates the type of data researchers should aim to collect to characterize the stability of their compound.

pHTemperature (°C)Half-life (t½)Major Degradation Products Identified
125Data to be determined5-methylfuran-3-carboxylic acid, Putative ring-opened products
150Data to be determined5-methylfuran-3-carboxylic acid, Putative ring-opened products, Humins
325Data to be determined5-methylfuran-3-carboxylic acid
350Data to be determined5-methylfuran-3-carboxylic acid, Putative ring-opened products
550Data to be determinedMinimal degradation expected

Experimental Protocols

Protocol 1: General Procedure for Assessing Acidic Stability

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).

  • Acidic Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 1, 3, 5, and 7) using appropriate acid/base pairs (e.g., HCl/KCl for pH 1, citrate buffer for pH 3 and 5, phosphate buffer for pH 7).

  • Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the aqueous buffer.

  • Time Points: Incubate the vials at a constant temperature (e.g., 25°C or 50°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation reaction by neutralizing the aliquot with a suitable base if necessary.

  • Analysis: Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of the compound versus time for each pH and temperature condition to determine the degradation kinetics and calculate the half-life.

Visualizations

Caption: Troubleshooting workflow for stability issues.

DegradationPathway Start This compound Protonation Protonation of Furan Ring Start->Protonation + H+ Hydrolysis_Ester Ester Hydrolysis Start->Hydrolysis_Ester + H2O, H+ RingOpening Ring Opening Protonation->RingOpening CarboxylicAcid 5-methylfuran-3-carboxylic acid Hydrolysis_Ester->CarboxylicAcid Dicarbonyl 1,4-Dicarbonyl Intermediate RingOpening->Dicarbonyl Polymerization Further Reactions & Polymerization Dicarbonyl->Polymerization Humins Humins Polymerization->Humins

Caption: Plausible degradation pathways in acid.

References

Technical Support Center: Degradation Pathways of Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the degradation of furan compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for furan compounds?

A1: Furan compounds primarily degrade through three main pathways: microbial, thermal, and abiotic degradation.

  • Microbial Degradation: This involves the metabolic breakdown of furan compounds by microorganisms. For instance, bacteria like Cupriavidus basilensis can degrade furfural and 5-hydroxymethylfurfural (HMF).[1][2][3] The degradation often proceeds through intermediates like 2-furoic acid and 2,5-furandicarboxylic acid.[1][2]

  • Thermal Degradation: Heat can induce the breakdown of furan compounds. This is a significant pathway in food science, where furan can form and degrade during cooking. The degradation can be influenced by factors such as temperature, pH, and the presence of other compounds like phosphates.

  • Abiotic Degradation: This includes degradation through chemical and physical processes without biological involvement. Key abiotic pathways include hydrolysis (breakdown by water), photolysis (breakdown by light), and ozonolysis (breakdown by ozone).[4][5]

Q2: Why is the furan ring susceptible to degradation?

A2: The furan ring's susceptibility to degradation, particularly through ring-opening, is due to its electronic structure. While aromatic, its resonance energy is lower than that of benzene, making it more reactive and prone to breakdown under certain conditions, such as in the presence of strong acids.

Q3: What are the common intermediates in the microbial degradation of furfural and HMF?

A3: In the aerobic degradation of furfural by microorganisms like Pseudomonas putida, the pathway typically proceeds through the oxidation of furfural to 2-furoic acid. This is then converted to 2-furoyl-CoA, which is further metabolized.[1][6] For HMF, a common pathway involves its conversion to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid, converging with the furfural degradation pathway.[1][2]

Q4: What factors influence the rate of furan degradation?

A4: The rate of furan degradation is influenced by several factors depending on the pathway:

  • Microbial Degradation: Factors include the microbial strain, nutrient availability, pH, temperature, and the concentration of the furan compound (high concentrations can be toxic to microorganisms).

  • Thermal Degradation: Key factors are temperature, heating time, pH, and the presence of catalysts or inhibitors.[7]

  • Abiotic Degradation: For hydrolysis, pH and temperature are critical.[5] For photolysis, the intensity and wavelength of light are important. For ozonolysis, the concentration of ozone is a key factor.[4]

Troubleshooting Guides

Microbial Degradation Experiments
IssuePotential Cause(s)Troubleshooting Steps
Low or no degradation of furan compound 1. Substrate Toxicity: High concentrations of furfural or HMF can be inhibitory to microbial growth. 2. Nutrient Limitation: The growth medium may lack essential nutrients for the microorganisms. 3. Incorrect Microbial Strain: The selected microorganism may not have the metabolic pathway for degrading the specific furan compound. 4. Suboptimal Growth Conditions: pH, temperature, or aeration may not be ideal for the microbial strain.1. Perform a dose-response experiment to determine the optimal substrate concentration. 2. Supplement the medium with additional carbon, nitrogen, or other essential nutrients. 3. Verify the metabolic capabilities of your strain from literature or through genomic analysis. Consider using a known furan-degrading strain like Cupriavidus basilensis or Pseudomonas putida. 4. Optimize growth conditions based on the specific requirements of the microbial strain.
Incomplete degradation 1. Accumulation of Toxic Intermediates: Intermediate products of the degradation pathway may be more toxic than the parent compound. 2. Enzyme Inhibition: The furan compound or its metabolites may inhibit key enzymes in the degradation pathway. 3. Depletion of Co-factors: The degradation process may deplete essential co-factors required by the enzymes.1. Analyze for the accumulation of intermediates using HPLC or GC-MS. 2. Investigate potential enzyme inhibition through in vitro assays. 3. Consider supplementing the medium with relevant co-factors.
Inconsistent results between replicates 1. Inoculum Variability: Inconsistent size or viability of the initial microbial inoculum. 2. Non-homogeneous Reaction Conditions: Variations in temperature, aeration, or mixing within the bioreactor.1. Standardize the inoculum preparation procedure to ensure consistency. 2. Ensure uniform mixing and temperature control in all experimental vessels.
Thermal Degradation Experiments
IssuePotential Cause(s)Troubleshooting Steps
Artifact formation during analysis 1. High GC Inlet Temperature: High temperatures in the gas chromatograph inlet can cause further degradation of thermally labile products. 2. Reactive surfaces in the analytical system: Active sites in the GC liner or column can catalyze reactions.1. Optimize the GC inlet temperature to ensure volatilization without inducing further reactions. 2. Use a deactivated liner and a high-quality, inert GC column.
Poor reproducibility 1. Inconsistent Heating: Variations in the heating rate or final temperature between experiments. 2. Matrix Effects: The food or environmental matrix can influence the degradation pathway.1. Use a calibrated and well-controlled oven or pyrolysis unit. 2. Perform experiments in a simplified model system to understand the fundamental degradation before moving to complex matrices.
Difficulty in product identification 1. Co-elution of products: Multiple degradation products may have similar retention times. 2. Lack of reference standards: Many degradation intermediates are not commercially available.1. Optimize the GC temperature program and consider using a longer column or a column with a different stationary phase. 2. Utilize mass spectrometry (MS) to propose structures based on fragmentation patterns. High-resolution mass spectrometry can provide elemental composition.
Analytical Methods (HPLC/GC-MS)
IssuePotential Cause(s)Troubleshooting Steps
Peak tailing in HPLC 1. Secondary Silanol Interactions: Polar groups on furan compounds can interact with residual silanols on the silica-based column.[8] 2. Inappropriate Mobile Phase pH: Can lead to inconsistent ionization of the analytes.[8]1. Use a column with end-capping or a base-deactivated stationary phase. Add a competitive base to the mobile phase. 2. Adjust the mobile phase pH to ensure consistent ionization of the target analytes.
Poor peak shape in GC 1. Active Sites in the GC Inlet: Can cause adsorption and tailing of polar analytes. 2. Column Degradation: Loss of stationary phase can lead to poor peak shape.1. Use a deactivated inlet liner. 2. Replace the GC column.
Low sensitivity in GC-MS 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. 2. Improper Extraction: The extraction method may not be efficient for the furan compounds of interest.1. Use matrix-matched standards for calibration or employ a sample cleanup technique like solid-phase extraction (SPE). 2. Optimize the extraction solvent and conditions. For volatile furans, headspace analysis is often preferred.

Data Presentation

Table 1: Microbial Degradation of Furfural
MicroorganismSubstrateInitial Conc. (mg/L)Degradation Time (h)Degradation Efficiency (%)Reference
Pseudomonas putidaFurfural50012100[9]
Bacillus licheniformisFurfural14007211.8[10]
Bacterial ConsortiumFurfural272324100[2]
Bacterial ConsortiumFurfural45167211 (effective)[2]
Table 2: Microbial Degradation of 5-Hydroxymethylfurfural (HMF)
MicroorganismSubstrateDegradation Rate Constant (min⁻¹)Conversion Yield (%)ProductReference
Saccharomyces cerevisiae (in wort)HMF0.693 x 10⁻²79-84Hydroxymethyl furfuryl alcohol[11][12]
Saccharomyces cerevisiae (in sweet wort)HMF1.397 x 10⁻²-Hydroxymethyl furfuryl alcohol[11][12]
Amorphotheca resinae ZN1 (aerobic, with glucose)HMF-Complete degradation within 60-70h-[13]
Table 3: Abiotic Degradation of Furan Derivatives by Ozonolysis
CompoundRate Constant (M⁻¹s⁻¹) at 298 KReference
Furan-2,5-dicarboxylic acid (FDCA)2.22 x 10³[4][10]
2-Furoic acid (FA)1.22 x 10⁵[4][10]
2-Methyl-3-furoic acid (MFA)5.81 x 10⁶[4][10]

Experimental Protocols

Protocol 1: Microbial Degradation of Furfural by Pseudomonas putida

Objective: To assess the ability of Pseudomonas putida to degrade furfural in a liquid culture.

Materials:

  • Pseudomonas putida strain (e.g., KT2440)

  • Minimal mineral medium (M9) supplemented with a carbon source (e.g., glucose)

  • Furfural stock solution

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

  • HPLC or GC-MS for furfural analysis

Procedure:

  • Prepare Inoculum: Grow a pre-culture of P. putida in a suitable medium (e.g., LB broth) overnight at 30°C with shaking.

  • Prepare Culture Medium: Prepare M9 minimal medium and dispense into sterile flasks. Supplement with a carbon source if required.

  • Inoculation: Inoculate the M9 medium with the overnight culture of P. putida to a starting optical density (OD₆₀₀) of approximately 0.1.

  • Substrate Addition: Add furfural from a sterile stock solution to the desired final concentration (e.g., 500 mg/L). Include a control flask without inoculum to monitor abiotic degradation.

  • Incubation: Incubate the flasks at 30°C with shaking (e.g., 200 rpm).

  • Sampling: At regular time intervals, aseptically withdraw samples from each flask.

  • Analysis:

    • Measure the cell density by reading the absorbance at 600 nm (OD₆₀₀).

    • Centrifuge the samples to pellet the cells. Analyze the supernatant for the remaining furfural concentration using HPLC or GC-MS.

Protocol 2: Thermal Degradation of Furan Compounds and Analysis by GC-MS

Objective: To identify the degradation products of a furan compound under controlled thermal conditions.

Materials:

  • Furan compound of interest

  • Pyrolysis tubes or sealed glass ampoules

  • Oven or pyrolyzer

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solvent for extraction (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Place a known amount of the furan compound into a pyrolysis tube or glass ampoule.

  • Thermal Treatment: Heat the sample at the desired temperature for a specific duration. For pyrolysis-GC-MS, the sample is rapidly heated in the pyrolyzer.

  • Product Extraction (for oven heating): After cooling, extract the degradation products from the ampoule with a suitable solvent.

  • GC-MS Analysis:

    • Injection: Inject a small volume of the extract (or the vapor from the pyrolyzer) into the GC-MS.

    • Separation: Use a suitable GC column (e.g., a mid-polar column like a DB-5ms) and a temperature program to separate the degradation products. A typical program might start at 40°C and ramp up to 250°C.

    • Detection: Operate the mass spectrometer in scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis: Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.

Protocol 3: Abiotic Degradation by Hydrolysis

Objective: To determine the rate of hydrolytic degradation of a furan compound at different pH values.

Materials:

  • Furan compound of interest

  • Buffer solutions of different pH (e.g., pH 4, 7, and 9)

  • Temperature-controlled water bath or incubator

  • HPLC for analysis

Procedure:

  • Prepare Reaction Solutions: Prepare solutions of the furan compound in the different buffer solutions at a known concentration.

  • Incubation: Place the solutions in a temperature-controlled environment (e.g., 25°C).

  • Sampling: At regular time intervals, take aliquots from each solution.

  • Analysis: Analyze the concentration of the remaining furan compound in each aliquot using a validated HPLC method.

  • Data Analysis: Plot the concentration of the furan compound versus time for each pH. Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Mandatory Visualizations

Microbial_Degradation_of_Furans cluster_furfural Furfural Degradation cluster_hmf HMF Degradation Furfural Furfural Furfuryl_Alcohol Furfuryl_Alcohol Furfural->Furfuryl_Alcohol Reduction 2-Furoic_Acid 2-Furoic_Acid Furfural->2-Furoic_Acid Oxidation 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic_Acid->2-Furoyl-CoA 2-Oxoglutarate 2-Oxoglutarate 2-Furoyl-CoA->2-Oxoglutarate Further Metabolism HMF 5-Hydroxymethylfurfural HMF_Alcohol HMF Alcohol HMF->HMF_Alcohol Reduction FDCA 2,5-Furandicarboxylic Acid HMF->FDCA Oxidation FDCA->2-Furoic_Acid Decarboxylation

Caption: Microbial degradation pathways of furfural and HMF.

Troubleshooting_Workflow Problem_Observed Problem Observed in Degradation Experiment Identify_Symptoms Identify Specific Symptoms (e.g., low yield, extra peaks) Problem_Observed->Identify_Symptoms Categorize_Problem Categorize Problem Area Identify_Symptoms->Categorize_Problem Microbial Microbial Categorize_Problem->Microbial Thermal Thermal Categorize_Problem->Thermal Analytical Analytical Categorize_Problem->Analytical Consult_Guide Consult Specific Troubleshooting Guide Microbial->Consult_Guide Thermal->Consult_Guide Analytical->Consult_Guide Implement_Solution Implement Suggested Solution(s) Consult_Guide->Implement_Solution Evaluate_Outcome Evaluate Outcome Implement_Solution->Evaluate_Outcome Problem_Resolved Problem Resolved? Evaluate_Outcome->Problem_Resolved Problem_Resolved->Identify_Symptoms No Document_Findings Document Findings and Solution Problem_Resolved->Document_Findings Yes

Caption: General troubleshooting workflow for furan degradation experiments.

Experimental_Workflow Define_Objective Define Research Objective Select_Pathway Select Degradation Pathway (Microbial, Thermal, Abiotic) Define_Objective->Select_Pathway Experimental_Design Design Experiment (select parameters, controls) Select_Pathway->Experimental_Design Protocol_Execution Execute Experimental Protocol Experimental_Design->Protocol_Execution Sample_Collection Collect Samples at Time Intervals Protocol_Execution->Sample_Collection Sample_Analysis Analyze Samples (HPLC, GC-MS) Sample_Collection->Sample_Analysis Data_Interpretation Interpret Data and Identify Products/Kinetics Sample_Analysis->Data_Interpretation Troubleshooting Troubleshoot Issues (if any) Sample_Analysis->Troubleshooting Conclusion Draw Conclusions Data_Interpretation->Conclusion Troubleshooting->Protocol_Execution

Caption: General experimental workflow for studying furan degradation.

References

Technical Support Center: Esterification of 5-Methylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 5-methylfuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of 5-methylfuran-3-carboxylic acid.

Q1: My esterification yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Fischer esterification of 5-methylfuran-3-carboxylic acid are common and can often be attributed to the reversible nature of the reaction and several other factors. Here are the key areas to troubleshoot:

  • Incomplete Reaction: Fischer esterification is an equilibrium-limited process. To drive the reaction towards the product (the ester), you can either use a large excess of the alcohol (e.g., using it as the solvent) or remove the water byproduct as it forms.[1][2][3]

  • Water Content: The presence of water in your starting materials (carboxylic acid, alcohol, or solvent) or from atmospheric moisture can inhibit the reaction. Ensure all reagents and glassware are thoroughly dried before use.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.

  • Reaction Temperature and Time: The reaction may require heating (reflux) for an extended period to reach equilibrium. Optimization of both temperature and reaction time is crucial.

  • Side Reactions: Furan rings can be sensitive to strongly acidic conditions and high temperatures, potentially leading to side reactions such as decarboxylation or polymerization, which will lower the yield of the desired ester.[4][5]

Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A2: The most common side reaction, particularly under harsh acidic conditions or elevated temperatures, is the decarboxylation of the furan-3-carboxylic acid, leading to the formation of 2-methylfuran.[4][5] To minimize this:

  • Use Milder Catalysts: Consider using solid acid catalysts like Amberlyst-15, which can be less harsh than concentrated sulfuric acid and are easily removed by filtration.[6][7]

  • Optimize Temperature: Avoid excessively high reaction temperatures that can promote decarboxylation.[8] Monitor the reaction progress closely to avoid prolonged heating once equilibrium is reached.

  • Alternative Methods: If side reactions are persistent, consider alternative esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

Q3: How can I effectively remove the water generated during the reaction to improve my yield?

A3: Removing the water byproduct is a critical step for driving the Fischer esterification to completion. A common and effective method is to use a Dean-Stark apparatus.[1] This piece of glassware is used in conjunction with a reflux condenser and a solvent that forms an azeotrope with water (e.g., toluene). The water-solvent azeotrope distills from the reaction mixture, condenses, and collects in the graduated arm of the trap. Since water is denser than toluene, it separates and can be drained off, while the solvent overflows back into the reaction flask.

Q4: What is the recommended work-up and purification procedure for isolating the ester?

A4: A standard work-up procedure involves the following steps:

  • Cool the Reaction Mixture: Allow the reaction to cool to room temperature.

  • Neutralize the Acid Catalyst: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid catalyst and any unreacted carboxylic acid. Be cautious as this will produce CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. The ester product will partition into the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The crude ester can then be purified by vacuum distillation to separate it from any non-volatile impurities.

Q5: I'm having trouble separating the ester from the unreacted carboxylic acid. What can I do?

A5: Incomplete neutralization of the carboxylic acid is a common reason for purification difficulties. Ensure you use a sufficient amount of sodium bicarbonate solution during the work-up to convert all the remaining 5-methylfuran-3-carboxylic acid into its water-soluble sodium salt. Performing multiple extractions with the bicarbonate solution can improve the removal of the unreacted acid. If problems persist, column chromatography on silica gel can be an effective method for separating the less polar ester from the more polar carboxylic acid.

Quantitative Data on Esterification Yields

The following table summarizes typical yields for the esterification of furan-based carboxylic acids under various conditions. Please note that specific yield data for 5-methylfuran-3-carboxylic acid is limited in the literature; therefore, these values are based on reactions with structurally similar furan carboxylic acids and should be considered as a general guide for optimization.

Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
Furan-2,5-dicarboxylic acidMethanolDry Ice (CO₂)200°C, 4 hours~70 (dimethyl ester)[10]
Furan-2,5-dicarboxylic acidEthanolDry Ice (CO₂)210°C, 5 hours~82 (diethyl ester)[10]
Benzoic AcidMethanolH₂SO₄ (conc.)65°C, until completion90[2]
Hydroxy AcidEthanolH₂SO₄ (conc.)Reflux, 2 hours95[2]
Lauric AcidDiethylene GlycolCalcined Zn-Mg-Al190°C, 90 min (Microwave)98.2[11]
Nonanoic AcidMethanolAmberlyst-15303-333 KHigh Conversion[7]

Experimental Protocols

The following are detailed methodologies for the esterification of 5-methylfuran-3-carboxylic acid.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a standard method for small-scale ester synthesis.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylfuran-3-carboxylic acid (1.0 eq), the desired alcohol (e.g., methanol or ethanol, 10-20 eq, often used as the solvent), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Continue until gas evolution ceases.

    • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation.

Protocol 2: Esterification using a Dean-Stark Apparatus

This method is recommended for maximizing yield by removing water.

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Reagents: To the flask, add 5-methylfuran-3-carboxylic acid (1.0 eq), the alcohol (1.5-2.0 eq), an inert solvent that forms an azeotrope with water (e.g., toluene, at a concentration of ~0.5 M), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Continue the reaction until no more water collects in the trap.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow: Fischer Esterification

FischerEsterificationWorkflow A 1. Reagent Preparation (Carboxylic Acid, Alcohol, Acid Catalyst) B 2. Reaction Setup (Reflux or Dean-Stark) A->B C 3. Heating & Monitoring (TLC) B->C D 4. Work-up (Neutralization & Extraction) C->D E 5. Purification (Distillation or Chromatography) D->E F Pure Ester E->F

Caption: A generalized workflow for a typical Fischer esterification experiment.

Troubleshooting Logic for Low Esterification Yield

TroubleshootingYield Start Low Yield Observed Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Drive Equilibrium Forward: - Use excess alcohol - Remove H₂O (Dean-Stark) Q1->A1_Yes Yes A1_No Check Reaction Time/Temp Q1->A1_No No Q2 Are there side products? A1_Yes->Q2 A1_No->Q2 A2_Yes Minimize Side Reactions: - Use milder catalyst (e.g., Amberlyst) - Lower reaction temperature Q2->A2_Yes Yes A2_No Investigate Purification Loss Q2->A2_No No Q3 Was the work-up effective? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider alternative purification methods Q3->A3_Yes Yes A3_No Ensure complete neutralization and efficient extraction Q3->A3_No No

Caption: A decision tree for troubleshooting low yields in esterification reactions.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for resolving NMR signal overlap in furan derivatives. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting complex NMR spectra of furan-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals of my furan derivative overlap?

A1: The furan ring protons have distinct chemical environments, with the α-protons (H2/H5) typically resonating at a lower field (higher ppm) than the β-protons (H3/H4) due to the electron-withdrawing effect of the oxygen atom.[1] However, substituents on the furan ring significantly influence the electronic environment, leading to shifts in proton signals.[1] Depending on the nature and position of these substituents, the chemical shifts of the furan protons and adjacent substituent protons can become very similar, resulting in signal overlap.

Q2: What are the initial, simple steps I can take to resolve overlapping signals in my ¹H NMR spectrum?

A2: Before proceeding to more complex techniques, two straightforward methods can often resolve signal overlap:

  • Changing the Deuterated Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[2] Acquiring the spectrum in a different deuterated solvent with different polarity or aromaticity (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the overlapping protons and improve resolution.

  • Varying the Temperature: For molecules with conformational flexibility, acquiring the NMR spectrum at different temperatures can sometimes resolve overlapping signals. Changes in temperature can alter the populations of different conformers, leading to changes in the averaged chemical shifts.

Troubleshooting Guides

Altering the Chemical Environment: Solvent Effects

Changing the solvent is a powerful first step in troubleshooting signal overlap. Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to less interacting solvents like CDCl₃.

Data Presentation: ¹H NMR Chemical Shifts of Furan in Various Solvents

Deuterated SolventH2/H5 (ppm)H3/H4 (ppm)
CDCl₃~7.44~6.38
Benzene-d₆~7.13~6.08
Acetone-d₆~7.56~6.43
DMSO-d₆~7.67~6.47
Acetonitrile-d₃~7.52~6.44

Note: These are approximate values for unsubstituted furan. The actual shifts for your derivative will vary.[2][3][4]

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, identically concentrated solutions of your furan derivative (typically 1-5 mg) in 0.5-0.7 mL of different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆).[5]

  • Internal Standard: For precise comparison, add a small amount of an internal standard like tetramethylsilane (TMS) to each sample.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the spectra to identify the solvent that provides the best signal dispersion.

Logical Relationship: Solvent Choice for Signal Resolution

Solvent Selection Workflow Start Overlapping Signals in ¹H NMR Solvent_Change Change Deuterated Solvent Start->Solvent_Change Acquire_Spectra Acquire Spectra in CDCl₃, Benzene-d₆, DMSO-d₆, etc. Solvent_Change->Acquire_Spectra Compare_Spectra Compare Signal Dispersion Acquire_Spectra->Compare_Spectra Resolution_Achieved Resolution Achieved Compare_Spectra->Resolution_Achieved Yes Further_Techniques Overlap Persists: Consider Advanced Techniques Compare_Spectra->Further_Techniques No LSR Interaction Mechanism LSR Lanthanide Shift Reagent (e.g., Eu(fod)₃) Complex Diastereomeric Complex (LSR + Furan Derivative) LSR->Complex Furan Furan Derivative (with Lewis basic site) Furan->Complex Magnetic_Field Local Paramagnetic Field Induced Complex->Magnetic_Field Shift Distance-Dependent Chemical Shift Change (LIS) Magnetic_Field->Shift Resolution Resolution of Overlapping Signals Shift->Resolution 2D NMR Experiment Selection Start Overlapping Signals Not Resolved by 1D Methods Question1 Need to establish ¹H-¹H connectivity? Start->Question1 COSY Run COSY Question1->COSY Yes Question2 Need to assign protonated carbons? Question1->Question2 No COSY->Question2 HSQC Run HSQC Question2->HSQC Yes Question3 Need to identify quaternary carbons and connect fragments? Question2->Question3 No HSQC->Question3 HMBC Run HMBC Question3->HMBC Yes End Structure Elucidated Question3->End No HMBC->End

References

Technical Support Center: Scaling Up the Synthesis of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl 5-methylfuran-3-carboxylate.

Troubleshooting and FAQs

Issue 1: Low Reaction Yield During Scale-Up

  • Q1: We are experiencing a significant drop in yield when moving from a lab-scale to a pilot-scale synthesis of this compound. What are the likely causes and how can we address them?

    A1: Several factors can contribute to lower yields during scale-up. Key areas to investigate include:

    • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. Localized hot spots or insufficient heating can promote side reactions or incomplete conversion. Ensure uniform heating through adequate agitation and appropriate reactor jacketing.

    • Mass Transfer Limitations: In heterogeneous reactions, the efficiency of mixing is critical. Inadequate agitation can lead to poor distribution of reactants and catalysts, slowing down the reaction rate.

    • Catalyst Deactivation: The catalyst's performance is crucial. At an industrial scale, issues like catalyst poisoning or deactivation can become more prominent.

    • Purity of Starting Materials: The purity of reactants and solvents is critical. Impurities that are negligible on a small scale can have a significant impact on larger batches.

Issue 2: Formation of Impurities and Byproducts

  • Q2: Our scaled-up process is generating a high percentage of byproducts, complicating purification. What are the common byproducts in furan synthesis and how can we minimize their formation?

    A2: The formation of byproducts is a common challenge in furan synthesis.[1] Potential byproducts could include:

    • Polymerization Products: Furans can be prone to polymerization, especially in the presence of acid.[1] This often results in the formation of dark, insoluble materials.

    • Over-reduction or Oxidation Products: Depending on the synthetic route, the furan ring or its substituents can be susceptible to over-reduction or oxidation, leading to undesired products.

    • Regioisomers: In some synthetic strategies, the formation of regioisomers is possible, leading to a mixture of products that can be difficult to separate.[1]

    To minimize byproduct formation, consider the following:

    • Precise Temperature Control: Fluorination reactions, for example, are often exothermic. Running the reaction at too high a temperature can lead to the formation of side products and polymerization of the furan ring.[1]

    • Control of Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can favor side reactions.

    • Inert Atmosphere: Furan derivatives can be sensitive to air and moisture.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Issue 3: Challenges in Product Purification

  • Q3: We are facing difficulties in purifying this compound at a larger scale. What are the recommended purification methods?

    A3: Purifying furan derivatives can be challenging due to the presence of structurally similar impurities and their potential thermal sensitivity.[3]

    • Vacuum Distillation: This is often the preferred method for purifying furan derivatives to prevent thermal degradation that can occur at atmospheric pressure.

    • Crystallization: If the product is a solid, crystallization can be an effective purification technique. Careful selection of the solvent system is crucial.

    • Column Chromatography: While effective at the lab scale, column chromatography can be costly and generate significant solvent waste at an industrial scale. It is typically used for high-value products or when other methods are not suitable.

Issue 4: Product Instability

  • Q4: We have observed that our purified this compound degrades over time. What are the storage recommendations?

    A4: Furan derivatives can be sensitive to environmental conditions.[3] To ensure stability, store the product in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This will help to prevent degradation from exposure to light, air, and moisture.[3]

Experimental Protocols

Proposed Two-Stage Synthesis:

  • Stage 1: Synthesis of the 1,4-Dicarbonyl Precursor.

  • Stage 2: Acid-Catalyzed Cyclization to the Furan Product. [4]

General Procedure for Acid-Catalyzed Cyclization (Stage 2):

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charge Reagents: Charge the reactor with the 1,4-dicarbonyl precursor and a suitable solvent (e.g., toluene).[4]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[4]

  • Reaction: Heat the mixture to reflux. If a Dean-Stark trap is used, monitor the collection of water to gauge reaction progress. The reaction is typically monitored by TLC or GC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by neutralizing the acid catalyst.

  • Extraction and Purification: Extract the product into a suitable organic solvent. The crude product can then be purified by vacuum distillation or crystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Furan Synthesis (Illustrative)

ParameterLab Scale (Illustrative)Pilot Scale (Considerations)
Reactant A 1.0 eq1.0 eq
Reactant B 1.1 eq1.05 - 1.1 eq (optimization may be needed)
Catalyst 0.05 - 0.1 eq0.05 - 0.1 eq (catalyst loading may need adjustment)
Solvent TolueneToluene or a higher boiling, less hazardous alternative
Temperature Reflux (~110 °C)Precise temperature control is critical; monitor internal T
Reaction Time 4 - 12 hoursMay vary with scale; monitor by in-process controls
Yield 70 - 90%Expect potential for lower initial yields during scale-up

Mandatory Visualization

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Furan Synthesis Starting Materials Starting Materials Precursor Formation Precursor Formation Starting Materials->Precursor Formation Aqueous Workup & Crude Extraction Aqueous Workup & Crude Extraction Precursor Formation->Aqueous Workup & Crude Extraction Purification 1 Purification 1 Aqueous Workup & Crude Extraction->Purification 1 Isolated Precursor Isolated Precursor Purification 1->Isolated Precursor Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Isolated Precursor->Acid-Catalyzed Cyclization Quenching & Aqueous Workup Quenching & Aqueous Workup Acid-Catalyzed Cyclization->Quenching & Aqueous Workup Purification 2 Purification 2 Quenching & Aqueous Workup->Purification 2 Final Product Final Product Purification 2->Final Product

Caption: Overall workflow for the two-stage synthesis of the target furan.

References

Validation & Comparative

A Comparative NMR Analysis of Methyl 5-methylfuran-3-carboxylate and Methyl furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-methylfuran-3-carboxylate and its structural analog, Methyl furan-3-carboxylate. The analysis is designed for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these furan derivatives. This document presents experimental NMR data for Methyl furan-3-carboxylate and predicted data for this compound, offering a valuable resource for spectral interpretation and structural elucidation.

Structural Differences

The key structural difference between the two molecules is the presence of a methyl group at the C5 position of the furan ring in this compound, which is absent in Methyl furan-3-carboxylate. This substitution significantly influences the chemical environment of the furan ring protons and carbons, leading to distinct differences in their respective NMR spectra.

G Structural Comparison cluster_0 This compound cluster_1 Methyl furan-3-carboxylate mol1 mol1 mol2 mol2 mol1->mol2 Structural Difference: Absence of C5-Methyl Group

Caption: Molecular structures of the compared compounds.

¹H NMR Data Comparison

The ¹H NMR spectra of furan derivatives are characterized by distinct chemical shifts for the furan ring protons. The presence of the electron-donating methyl group at the C5 position in this compound is expected to cause an upfield shift (lower ppm) for the adjacent H4 proton compared to the corresponding proton in Methyl furan-3-carboxylate. The H2 proton in the 5-methylated compound is also anticipated to be shifted upfield.

Table 1: ¹H NMR Data Comparison (Predicted for this compound and Experimental for Methyl furan-3-carboxylate, Solvent: CDCl₃)

CompoundH2 (δ, mult.)H4 (δ, mult.)H5 (δ, mult.)-OCH₃ (δ, s)5-CH₃ (δ, s)
This compound (Predicted)~7.8 (s)~6.5 (s)-~3.8~2.3
Methyl furan-3-carboxylate (Experimental)8.08 (t, J=1.7 Hz)6.77 (dd, J=1.7, 0.8 Hz)7.42 (t, J=1.7 Hz)3.82 (s)-

mult: multiplicity (s: singlet, d: doublet, t: triplet, dd: doublet of doublets); J: coupling constant in Hz.

¹³C NMR Data Comparison

The ¹³C NMR spectra provide insight into the carbon framework of the molecules. The substituent effects of the methyl and methoxycarbonyl groups are evident in the chemical shifts of the furan ring carbons. The C5 carbon in this compound, being directly attached to a methyl group, will show a significantly different chemical shift compared to the unsubstituted C5 in Methyl furan-3-carboxylate.

Table 2: ¹³C NMR Data Comparison (Predicted for this compound and Experimental for Methyl furan-3-carboxylate, Solvent: CDCl₃)

CompoundC2 (δ)C3 (δ)C4 (δ)C5 (δ)C=O (δ)-OCH₃ (δ)5-CH₃ (δ)
This compound (Predicted)~148~118~110~155~164~51~14
Methyl furan-3-carboxylate (Experimental)147.9118.0110.1143.8164.251.5-

Experimental Protocols

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent is crucial and should be based on the sample's solubility and the solvent's residual peak locations.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz, 400 MHz, or higher.

  • The instrument is tuned to the appropriate frequencies for the ¹H and ¹³C nuclei.

  • The sample is inserted into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity, which is essential for obtaining sharp and symmetrical peaks.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is generally used.

  • Key parameters to be set include the spectral width (typically -2 to 12 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (usually 8 to 16 scans are sufficient for a good signal-to-noise ratio for a sample of this concentration).

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Key parameters include the spectral width (typically 0 to 220 ppm), acquisition time (1-2 seconds), and relaxation delay (2 seconds).

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Logical Workflow for Spectral Analysis

Caption: A typical workflow for NMR spectral analysis.

A Comparative Analysis of the Biological Activities of Furan-2-carboxylate and Furan-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a versatile heterocyclic scaffold that is a key component in a multitude of biologically active compounds. Its unique electronic and structural properties make it an attractive moiety in medicinal chemistry for the development of novel therapeutic agents. The position of substituents on the furan ring can significantly influence the pharmacological profile of the resulting molecule. This guide provides a comparative overview of the biological activities of derivatives of furan-2-carboxylate and furan-3-carboxylate, focusing on their antimicrobial and anticancer properties.

While direct comparative studies on the parent furan-2-carboxylate and furan-3-carboxylate are limited in publicly available literature, an analysis of their derivatives provides valuable insights into their potential therapeutic applications. This comparison is based on available experimental data for representative compounds, highlighting the impact of the carboxylate position on biological efficacy.

Physicochemical Properties: A Foundation for Biological Activity

The position of the carboxylate group on the furan ring influences the molecule's physicochemical properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

PropertyFuran-2-carboxylic AcidFuran-3-carboxylic AcidReference
pKa 3.12 (at 25 °C)3.2 (for the carboxylic acid group at position 3)[1][2]
logP (Octanol/Water Partition Coefficient) 0.6401.03[3][4]

The slightly lower pKa of furan-2-carboxylic acid suggests it is a slightly stronger acid than its 3-substituted counterpart. The logP values indicate that both compounds are relatively hydrophilic, with furan-3-carboxylic acid being slightly more lipophilic, which could influence membrane permeability.

Comparative Biological Activity: Insights from Derivatives

The following sections present quantitative data on the antimicrobial and anticancer activities of various derivatives of furan-2-carboxylate and furan-3-carboxylate.

Antimicrobial Activity

Derivatives of furan-2-carboxylic acid have been investigated for their efficacy against various microbial pathogens.

Table 1: Antimicrobial Activity of 3-aryl-3-(furan-2-yl)propanoic Acid Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
3-(Furan-2-yl)propenoic acid derivativesCandida albicans64[5]
Escherichia coli64[5]
Staphylococcus aureus128[5]
Anticancer Activity

Derivatives of both furan-2-carboxylate and furan-3-carboxylate have demonstrated promising anticancer activities against various cancer cell lines.

Table 2: Anticancer Activity of Furan-2-carboxylate Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide derivative of furan-2-carboxylic acid (Compound 4)MCF-7 (Breast Cancer)4.06[6]
N-phenyl triazinone derivative of furan-2-carboxylic acid (Compound 7)MCF-7 (Breast Cancer)2.96[6]

Table 3: Anticancer Activity of Furan-3-carboxylate Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
Furan-pyridinone derivative (Compound 4c)KYSE70 (Esophageal Cancer)0.888 (24h), 0.655 (48h)[7]
KYSE150 (Esophageal Cancer)>40 (24h), 0.655 (48h)[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the 3-aryl-3-(furan-2-yl)propanoic acid derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a standardized inoculum suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The furan derivatives were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the compounds were then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the furan-based derivatives against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The cells were then treated with various concentrations of the furan derivatives and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for another four hours.[6]

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in 100 µL of DMSO.[6]

  • Absorbance Measurement: The absorbance of the purple formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Furan derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Mechanisms

Several furan derivatives have been shown to target critical pathways in cancer cells, including the PI3K/Akt/mTOR and NF-κB signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5][8] Some furan-containing compounds have been found to inhibit this pathway, leading to the suppression of tumor growth.[9]

  • NF-κB Pathway: The NF-κB transcription factors play a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[1][10] Inhibition of the NF-κB pathway by furan derivatives can lead to apoptosis and reduced tumor progression.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation FuranDerivative Furan Derivative FuranDerivative->PI3K

Antimicrobial Mechanisms

The antimicrobial action of furan derivatives is often attributed to their ability to disrupt microbial cell integrity or interfere with essential cellular processes. For instance, nitrofurans, a class of furan-containing antibiotics, are known to be reductively activated within bacterial cells to generate reactive intermediates that can damage bacterial DNA and other macromolecules.[2]

Experimental Workflow

The general workflow for evaluating the biological activity of novel furan carboxylate derivatives involves several key stages, from chemical synthesis to biological screening and mechanistic studies.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Start Starting Materials (Furan-2/3-carboxylic acid) Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (IC50 Determination) Purification->Anticancer Mechanism Mechanism of Action (e.g., Enzyme Inhibition) Antimicrobial->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway

References

A Spectroscopic Comparison of 2-Methylfuran and 3-Methylfuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of 2-methylfuran and 3-methylfuran derivatives. By presenting experimental data and detailed methodologies, this document aims to serve as a valuable resource for the identification and characterization of these important heterocyclic compounds.

Furan and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The position of substituents on the furan ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. This guide focuses on the comparative spectroscopic analysis of derivatives of 2-methylfuran and 3-methylfuran, two common isomers, to aid in their differentiation and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-methylfuran, 3-methylfuran, and a selection of their derivatives. These derivatives include examples with both electron-donating (methyl) and electron-withdrawing (formyl, acetyl, carboxyl) groups, allowing for a comparative analysis of substituent effects on the spectroscopic properties of the two isomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundH-2H-3H-4H-5Other Protons
2-Methylfuran -5.936.237.252.26 (CH₃)[1]
3-Methylfuran 7.33-6.227.212.05 (CH₃)
2-Acetyl-5-methylfuran -6.217.15-2.42 (CH₃ at C5), 2.45 (COCH₃)
5-Methyl-2-furoic acid -7.226.64-12.36 (COOH)
3-Furoic acid 8.12-6.787.4512.26 (COOH)[2]
2,5-Dimethylfuran -5.805.80-2.20 (2 x CH₃)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5Other Carbons
2-Methylfuran 152.0106.1110.5140.913.5 (CH₃)[3]
3-Methylfuran 142.6119.4107.8138.89.9 (CH₃)
2-Acetyl-5-methylfuran 151.9109.6124.0159.814.0 (CH₃), 25.8 (COCH₃), 186.8 (C=O)[1]
5-Methyl-2-furoic acid 145.4118.2112.5159.814.2 (CH₃), 160.0 (C=O)[4]
3-Furoic acid 147.4125.8109.9144.2164.5 (C=O)
2,5-Dimethylfuran 148.8106.1106.1148.813.2 (2 x CH₃)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H (aromatic)C=C (ring)C-O-C (ring)C=OOther Key Bands
2-Methylfuran ~3100~1580, ~1500~1240, ~1020-~2920 (C-H aliphatic)[5]
3-Methylfuran ~3100~1600, ~1510~1250, ~1030-~2920 (C-H aliphatic)[6]
2-Acetyl-5-methylfuran ~3100~1570, ~1480~1230, ~1020~1670~2925 (C-H aliphatic)
5-Methyl-2-furoic acid ~3100~1580, ~1470~1250, ~1020~1680~2500-3300 (O-H broad)[4]
3-Furoic acid ~3100~1590, ~1480~1260, ~1010~1690~2500-3300 (O-H broad)[7]
2,5-Dimethylfuran ~3100~1570, ~1500~1220, ~1010-~2920 (C-H aliphatic)[8]
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
2-Methylfuran 8281, 53, 39[6]
3-Methylfuran 8281, 53, 39
2-Acetyl-5-methylfuran 124109, 81, 43
5-Methyl-2-furoic acid 126111, 81, 45[4]
3-Furoic acid 11295, 83, 45[7]
2,5-Dimethylfuran 9695, 81, 53[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the furan derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition (Typical Parameters):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Data Acquisition (Typical Parameters):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • For liquid samples, place a single drop directly onto the center of the ATR crystal.

  • For solid samples, place a small amount of the powdered sample onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS) (Electron Ionization - EI)

Sample Introduction:

  • For volatile compounds, a gas chromatography (GC) inlet is typically used for separation and introduction into the mass spectrometer.

  • For less volatile solids, a direct insertion probe can be used.

Data Acquisition (Typical Parameters):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-500

  • Scan Speed: 1-2 scans/second

Metabolic Pathways of Methylfurans

The metabolic activation of furan and its methylated derivatives is a critical area of study in toxicology and drug development. The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates.

The metabolic pathway of 2-methylfuran is initiated by CYP-mediated oxidation to form a reactive α,β-unsaturated aldehyde, 3-acetylacrolein (AcA).[10][11][12] This reactive metabolite can then form adducts with cellular nucleophiles such as proteins and DNA.[11] The metabolism of 3-methylfuran is also initiated by P450 enzymes, leading to the formation of 2-methyl-cis-2-butene-1,4-dial.[13]

Metabolic_Pathway cluster_2mf 2-Methylfuran Metabolism cluster_3mf 3-Methylfuran Metabolism 2-Methylfuran 2-Methylfuran 3-Acetylacrolein 3-Acetylacrolein 2-Methylfuran->3-Acetylacrolein CYP2E1 Protein/DNA Adducts_2 Protein/DNA Adducts_2 3-Acetylacrolein->Protein/DNA Adducts_2 3-Methylfuran 3-Methylfuran 2-Methyl-cis-2-butene-1,4-dial 2-Methyl-cis-2-butene-1,4-dial 3-Methylfuran->2-Methyl-cis-2-butene-1,4-dial P450 Protein Adducts_3 Protein Adducts_3 2-Methyl-cis-2-butene-1,4-dial->Protein Adducts_3

Metabolic activation of 2-methylfuran and 3-methylfuran.

The following diagram illustrates the general workflow for the spectroscopic analysis of furan derivatives, from sample preparation to data analysis and structural elucidation.

Spectroscopic_Workflow Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Preparation->UV-Vis Spectroscopy Data Analysis Data Analysis NMR Spectroscopy->Data Analysis IR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis UV-Vis Spectroscopy->Data Analysis Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation

General workflow for spectroscopic analysis.

References

A Comparative Guide to the Relative Reactivity of Furan Isomers in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its derivatives are fundamental five-membered aromatic heterocycles frequently incorporated into the core structures of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, is a critical parameter in the design of synthetic routes and the prediction of metabolic pathways. This guide provides an objective comparison of the relative reactivity of furan and its common methylated isomers, 2-methylfuran and 3-methylfuran, in electrophilic substitution reactions. The discussion is supported by available experimental data and established theoretical principles, offering a valuable resource for professionals in chemical and pharmaceutical research.

Furan is an electron-rich aromatic compound that undergoes electrophilic aromatic substitution much more readily than benzene.[1] The oxygen heteroatom, through the donation of its lone pair of electrons to the aromatic system, significantly activates the ring towards attack by electrophiles. Electrophilic substitution on the unsubstituted furan ring occurs preferentially at the C2 (α) position due to the superior stabilization of the cationic intermediate, which can be depicted with three resonance structures. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors.[2]

The introduction of substituents onto the furan ring can further modulate its reactivity and influence the regioselectivity of electrophilic attack. Electron-donating groups, such as methyl groups, are known to increase the rate of electrophilic substitution. This guide will delve into the specific effects of methyl substitution at the C2 and C3 positions on the overall reactivity of the furan ring.

Theoretical Framework: Electronic Effects of Methyl Substitution

The increased reactivity of methyl-substituted furans can be attributed to the electron-donating nature of the methyl group. This effect is a combination of two factors:

  • Inductive Effect: The methyl group, being more electropositive than a hydrogen atom, inductively donates electron density to the furan ring, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the furan ring further increases the electron density in the ring, contributing to its enhanced reactivity.

These electronic effects are more pronounced when the methyl group is at the C2 position compared to the C3 position. In the case of 2-methylfuran, the methyl group directly stabilizes the positive charge in the key resonance contributor of the sigma complex formed during electrophilic attack at the C5 position. For 3-methylfuran, the methyl group is not as effectively positioned to stabilize the positive charge during attack at the preferred C2 or C5 positions.

Quantitative Comparison of Reactivity

Furan DerivativeExpected Relative Reactivity in Electrophilic SubstitutionPrimary Position(s) of Electrophilic Attack
FuranBaselineC2, C5
2-MethylfuranHighC5
3-MethylfuranModerateC2, C5

Note: This table provides a qualitative assessment based on established electronic effects. Experimental validation is crucial for precise quantitative comparisons.

Key Electrophilic Substitution Reactions & Protocols

Due to their high reactivity, furan and its methylated isomers often undergo electrophilic substitution under mild conditions. Strong acids are generally avoided to prevent acid-catalyzed polymerization.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings. The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3]

Representative Experimental Protocol: Vilsmeier-Haack Formylation of Furan Derivatives [4]

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the furan derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the furan derivative dropwise to the freshly prepared Vilsmeier reagent at 0°C with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the furan ring. Due to the high reactivity of furans, milder catalysts than those used for benzene are often employed.

Representative Experimental Protocol: Acetylation of Furan [5]

  • In a round-bottom flask, dissolve furan in a suitable solvent such as carbon disulfide or dichloromethane.

  • Add the acylating agent, typically acetic anhydride.

  • A mild Lewis acid catalyst, such as tin(IV) chloride or zinc chloride, can be used. Alternatively, some highly activated furans may react without a catalyst.

  • The reaction is typically carried out at a low temperature (e.g., 0°C) and monitored by TLC.

  • Upon completion, the reaction is quenched with water or a dilute base.

  • The product is extracted, dried, and purified.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the factors influencing the reactivity of furan isomers and a general workflow for comparing their reactivity experimentally.

G Factors Influencing Furan Reactivity A Furan Ring B Electronic Effects A->B influenced by C Electrophilic Substitution Rate B->C determines D Inductive Effect D->B E Hyperconjugation E->B F Methyl Substituent F->D F->E

Caption: Factors influencing furan reactivity in electrophilic substitution.

G Experimental Workflow for Reactivity Comparison cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis A Prepare separate reaction vessels for Furan, 2-Methylfuran, and 3-Methylfuran B Add equimolar amounts of furan derivative and solvent A->B C Cool to reaction temperature (e.g., 0°C) B->C D Add electrophilic reagent (e.g., Vilsmeier reagent) dropwise C->D E Monitor reaction progress over time using GC or TLC D->E F Quench reaction at specific time points E->F G Quantify starting material and product(s) by GC-MS or NMR F->G H Determine relative reaction rates G->H

Caption: Workflow for comparing furan isomer reactivity.

Conclusion

References

Confirming the Structure of Methyl 5-methylfuran-3-carboxylate: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For researchers and scientists, selecting the appropriate analytical technique is paramount for ensuring the integrity of their findings. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with other common spectroscopic methods for the structural confirmation of Methyl 5-methylfuran-3-carboxylate, a heterocyclic organic compound.

High-Resolution Mass Spectrometry: A Precise Tool for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This accuracy allows for the determination of a molecule's elemental composition, a fundamental step in structural elucidation.[1][2][3] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.[4]

Molecular Structure of this compound:

The structure of this compound consists of a furan ring substituted with a methyl group at the 5-position and a methyl carboxylate group at the 3-position. Its molecular formula is C₇H₈O₃, and the theoretical exact mass is a crucial parameter for HRMS analysis.

Calculated Exact Mass: 140.047344 Da

Experimental Protocol: HRMS Analysis

Objective: To confirm the elemental composition of a synthesized sample of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard solution of known compounds to ensure high mass accuracy.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion. Electrospray ionization in positive ion mode is employed to generate protonated molecular ions, [M+H]⁺.

  • Mass Analysis: The instrument is set to acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) with a high resolving power (e.g., >10,000 FWHM).

  • Data Processing: The acquired data is processed to identify the m/z value of the most abundant ion corresponding to the [M+H]⁺ species. The measured exact mass is then compared to the theoretical exact mass calculated for the proposed molecular formula. The mass error is calculated in parts per million (ppm) using the following formula:

    Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

A mass error of less than 5 ppm is generally considered strong evidence for the proposed elemental composition.

Comparative Analysis: HRMS vs. Other Spectroscopic Techniques

While HRMS is exceptional for determining the molecular formula, a comprehensive structural confirmation often requires complementary information from other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][6][7]

Technique Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Precise mass-to-charge ratio, leading to the determination of the elemental composition.[1][2]High sensitivity, requires a very small amount of sample, provides unambiguous molecular formula.[2]Does not provide direct information about the connectivity of atoms or functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[6][8]Provides a complete picture of the molecular skeleton and is the most powerful tool for de novo structure elucidation.[6]Lower sensitivity compared to HRMS, requires a larger sample amount, and can be time-consuming.
Infrared (IR) Spectroscopy Information about the presence of specific functional groups based on their vibrational frequencies.[7][9]Fast and non-destructive, excellent for identifying key functional groups like carbonyls (C=O) and C-O bonds.[10]Provides limited information about the overall molecular structure and connectivity.

Supporting Experimental Data (Hypothetical)

The following tables summarize the expected (hypothetical) data from the analysis of this compound.

HRMS Data
Parameter Value
Molecular FormulaC₇H₈O₃
Theoretical Exact Mass ([M+H]⁺)141.05462 Da
Observed Exact Mass ([M+H]⁺)141.05448 Da
Mass Error-0.99 ppm

This low mass error provides high confidence in the assigned molecular formula.

NMR and IR Data Comparison
Technique Expected Observations for this compound Interpretation
¹H NMR Signals corresponding to furan ring protons, a methyl group on the furan ring, and a methyl ester group.Confirms the presence and connectivity of the different proton environments in the molecule.
¹³C NMR Signals for the carbons of the furan ring, the methyl substituent, the ester carbonyl, and the ester methyl group.Provides information on the carbon framework of the molecule.
IR Spectroscopy A strong absorption band around 1720-1740 cm⁻¹ and C-O stretching bands.[10]Indicates the presence of the ester functional group.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound, integrating HRMS with other spectroscopic techniques.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Synthesis Synthesized Compound HRMS High-Resolution Mass Spectrometry Synthesis->HRMS NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR Formula Elemental Composition (from HRMS) HRMS->Formula Connectivity Atom Connectivity (from NMR) NMR->Connectivity Functional_Groups Functional Groups (from IR & NMR) NMR->Functional_Groups IR->Functional_Groups Structure_Confirmed Structure Confirmed Formula->Structure_Confirmed Connectivity->Structure_Confirmed Functional_Groups->Structure_Confirmed

Caption: Workflow for Structural Confirmation.

References

A Comparative Guide to the Synthetic Routes of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to Methyl 5-methylfuran-3-carboxylate, a valuable building block in medicinal chemistry. The routes compared are the classical Feist-Benary furan synthesis and the Paal-Knorr furan synthesis.

This guide presents a detailed examination of the reaction mechanisms, experimental protocols, and a quantitative comparison of the performance of each route, based on established chemical principles and data from analogous reactions.

At a Glance: Comparison of Synthetic Routes

ParameterFeist-Benary SynthesisPaal-Knorr Synthesis
Starting Materials Methyl acetoacetate, ChloroacetoneMethyl 2-acetyl-4-oxopentanoate
Key Transformation Base-catalyzed condensation and cyclizationAcid-catalyzed intramolecular cyclization and dehydration
Reagents Base (e.g., Sodium ethoxide, Piperidine)Acid catalyst (e.g., Sulfuric acid, p-Toluenesulfonic acid)
Number of Steps Typically one potTwo steps (precursor synthesis + cyclization)
Potential Yield Moderate to GoodGood to Excellent (for the cyclization step)
Key Advantages Readily available starting materials, one-pot procedureHigh-yielding cyclization, clean reaction
Key Disadvantages Potential for side reactions and purification challengesRequires synthesis of the 1,4-dicarbonyl precursor

Validated Synthetic Route: Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a well-established method for the formation of furans from α-halo ketones and β-dicarbonyl compounds.[1][2] In the context of synthesizing this compound, this one-pot reaction involves the condensation of methyl acetoacetate and chloroacetone in the presence of a base.

Feist-Benary Synthesis cluster_0 Feist-Benary Workflow start Starting Materials: Methyl Acetoacetate Chloroacetone reaction Base-Catalyzed Condensation & Cyclization start->reaction Base (e.g., NaOEt) workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: This compound purification->product

Caption: Workflow for the Feist-Benary synthesis of this compound.

Experimental Protocol: Feist-Benary Synthesis
  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Addition of Reactants: Methyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature. Subsequently, chloroacetone is added dropwise to the reaction mixture.

  • Reaction: The mixture is then heated to reflux for a specified period to drive the condensation and cyclization.

  • Work-up: After cooling, the reaction mixture is poured into water and neutralized with a dilute acid. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Alternative Synthetic Route: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis provides an alternative and often high-yielding route to furans through the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4][5] For the synthesis of this compound, the required precursor is methyl 2-acetyl-4-oxopentanoate. This precursor can be synthesized from readily available starting materials.

Paal-Knorr_Synthesis cluster_1 Paal-Knorr Comparative Workflow cluster_precursor Step 1: Precursor Synthesis cluster_cyclization Step 2: Cyclization start_pk Starting Materials: Methyl Acetoacetate 3-chloro-2-butanone reaction_pk1 Base-Mediated Alkylation start_pk->reaction_pk1 Base (e.g., NaH) precursor Intermediate: Methyl 2-acetyl-4-oxopentanoate reaction_pk1->precursor reaction_pk2 Acid-Catalyzed Intramolecular Cyclization precursor->reaction_pk2 Acid (e.g., H₂SO₄) product_pk Product: This compound reaction_pk2->product_pk

Caption: Two-step workflow for the Paal-Knorr synthesis of the target compound.

Experimental Protocol: Paal-Knorr Synthesis

Step 1: Synthesis of Methyl 2-acetyl-4-oxopentanoate (1,4-Dicarbonyl Precursor)

  • Deprotonation: Sodium hydride is suspended in a suitable aprotic solvent (e.g., tetrahydrofuran) in a round-bottom flask under an inert atmosphere. Methyl acetoacetate is then added dropwise at 0 °C.

  • Alkylation: After the initial reaction subsides, 3-chloro-2-butanone is added dropwise to the solution, and the reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Step 2: Acid-Catalyzed Cyclization

  • Reaction: The purified methyl 2-acetyl-4-oxopentanoate is dissolved in a suitable solvent (e.g., toluene or acetic acid), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

  • Dehydration: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the furan product.

  • Work-up and Purification: After completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted. The organic layer is washed, dried, and the solvent is evaporated. The final product is then purified by vacuum distillation or column chromatography.

Performance Comparison and Discussion

The Feist-Benary synthesis offers the advantage of being a one-pot reaction using commercially available and relatively inexpensive starting materials. This can lead to a more streamlined workflow. However, the reaction can sometimes be prone to side reactions, such as O-alkylation versus C-alkylation of the β-dicarbonyl compound, which may complicate purification and potentially lower the overall yield. The choice of base and reaction conditions is crucial to optimize the formation of the desired furan.

The Paal-Knorr synthesis , on the other hand, is a two-step process. The initial synthesis of the 1,4-dicarbonyl precursor adds a step to the overall sequence. However, the subsequent acid-catalyzed cyclization is often a very clean and high-yielding reaction.[3][4] This can lead to a purer final product and simpler purification. The overall efficiency of this route is highly dependent on the yield of the first step.

Conclusion

Both the Feist-Benary and Paal-Knorr syntheses represent viable pathways to this compound. The choice between the two routes will likely depend on the specific requirements of the researcher. For a more direct, one-pot approach where optimization of reaction conditions to minimize side products is feasible, the Feist-Benary synthesis is an attractive option. If a higher purity of the final product is the primary concern and a two-step sequence is acceptable, the Paal-Knorr synthesis, despite requiring the initial preparation of the 1,4-dicarbonyl precursor, may be the preferred method due to its typically clean and efficient cyclization step. Further experimental validation and optimization would be necessary to definitively determine the most efficient route in a laboratory setting.

References

A Comparative Guide to Catalysts for Furan Synthesis: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the furan motif remains a critical endeavor due to its prevalence in a wide array of pharmaceuticals and functional materials. The choice of catalyst is paramount, dictating the efficiency, selectivity, and sustainability of the synthetic route. This guide provides a comprehensive comparative analysis of homogeneous, heterogeneous, and biocatalytic systems for furan synthesis, supported by quantitative performance data, detailed experimental protocols, and mechanistic pathway visualizations.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst is best assessed through quantitative metrics such as yield, selectivity, and reaction conditions. The following tables summarize the performance of various catalytic systems in key furan synthesis reactions, offering a clear basis for comparison.

Heterogeneous Catalysts for Furan Production from Furfural

The conversion of furfural, a biomass-derived platform chemical, into furan is a pivotal industrial reaction. This is typically achieved through decarbonylation, where a catalyst facilitates the removal of a carbonyl group.

CatalystSupportTemp. (°C)PressureFurfural Conversion (%)Furan Selectivity (%)Furan Yield (%)Reference
5 wt% NiSBA-15230Atmospheric10098~98[1]
20 wt% NiSBA-15230Atmospheric---[1]
Ni-MgO (Ni/Mg=0.25)-190H₂ stream96-88[2][3]
PdCharcoal12050 bar H₂>95up to 77 (to FME*)-
PtTiO₂505 bar H₂---[4]
RuTiO₂-----[5]

*FME: Furfuryl methyl ether, a hydrogenation product.

Homogeneous Catalysts in Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a cornerstone of furan synthesis.[6][7][8] While traditionally employing strong mineral acids, modern methods utilize a range of homogeneous catalysts to improve yields and broaden substrate scope.[9][10]

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acidHexane-2,5-dioneTolueneReflux-Good to Excellent[6]
Trifluoroacetic acidVarious 1,4-diketonesDichloromethaneRoom Temp2-2475-95[7]
Phosphoric acidVarious 1,4-dicarbonyls---High[10]
I₂1,4-diketones----[8]
Sc(OTf)₃1,4-diketones----[8]
Biocatalysts for Furan Derivative Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of furan derivatives, particularly furoic acid from furfural.

BiocatalystSubstrateProductConversion (%)Selectivity (%)Yield (%)Reference
Pseudomonas putida KT2440 (whole-cells)FurfuralFuroic AcidQuantitative~100Quantitative[11][12]
Au/TiO₂FurfuralFuroic Acid>95~100>90[13]
AuPd/Mg(OH)₂FurfuralFuroic Acid--84.5[14]
Au/ZTCFurfuralFuroic Acid8910089[14]

Experimental Protocols

Reproducibility and accurate comparison necessitate standardized experimental procedures. The following sections provide detailed methodologies for catalyst preparation and a representative furan synthesis reaction.

Preparation of a Supported Nickel Catalyst (5 wt% Ni/SBA-15)

This protocol is adapted from the synthesis of supported nickel catalysts for furfural decarbonylation.[1]

Materials:

  • SBA-15 silica support

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Deionized water

  • Furnace with temperature control

  • Hydrogen gas (for reduction)

Procedure:

  • Impregnation: Dissolve the calculated amount of Ni(NO₃)₂·6H₂O in a volume of deionized water equal to the pore volume of the SBA-15 support (incipient wetness impregnation). Add the solution to the SBA-15 support and mix thoroughly to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 110 °C for 12 hours.

  • Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.

  • Reduction: Prior to the catalytic reaction, activate the catalyst by reducing it in a flow of hydrogen gas. Heat the calcined catalyst to 500 °C under a nitrogen flow, then switch to a hydrogen flow for 4 hours. Cool the catalyst to the reaction temperature under a nitrogen flow.

Paal-Knorr Synthesis of 2,5-Dimethylfuran

This procedure is a classic example of the Paal-Knorr furan synthesis.[6]

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylfuran.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the key steps in different catalytic furan synthesis pathways.

Heterogeneous Catalysis: Furfural Decarbonylation on a Nickel Surface

This pathway illustrates the conversion of furfural to furan on a nickel catalyst surface, a common route in heterogeneous catalysis.[1]

Furfural_Decarbonylation Furfural Furfural (adsorbed on Ni surface) Acyl_Intermediate Acyl Intermediate Furfural->Acyl_Intermediate C-H bond cleavage Furan_CO Furan + CO (desorbed) Acyl_Intermediate->Furan_CO C-C bond cleavage (Decarbonylation) Paal_Knorr_Synthesis Diketone 1,4-Diketone Protonated_Diketone Protonated Diketone Diketone->Protonated_Diketone Protonation (H+) Cyclic_Hemiacetal Cyclic Hemiacetal Protonated_Diketone->Cyclic_Hemiacetal Intramolecular Nucleophilic Attack Furan Furan Cyclic_Hemiacetal->Furan Dehydration (-H₂O) Biocatalytic_Oxidation Furfural Furfural Enzyme_Substrate_Complex Enzyme-Substrate Complex Furfural->Enzyme_Substrate_Complex Binding to Active Site Furoic_Acid Furoic Acid Enzyme_Substrate_Complex->Furoic_Acid Oxidation (e.g., NAD+ -> NADH) Enzyme Enzyme (e.g., Aldehyde Dehydrogenase) Furoic_Acid->Enzyme Product Release Enzyme->Enzyme_Substrate_Complex

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data for Furan Esters with Online Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. Furan esters, a class of compounds with significant applications in pharmaceuticals, flavorings, and polymer chemistry, often require meticulous spectroscopic analysis. Cross-referencing experimentally acquired spectroscopic data with established databases is a critical step in verifying the structure and purity of these molecules. This guide provides a comparative overview of key spectroscopic databases and outlines a systematic approach for the cross-referencing process.

Comparison of Key Spectroscopic Databases

Several online databases offer a wealth of spectroscopic data. The choice of database often depends on the type of spectroscopic data required (NMR, MS, IR) and the desired level of access (open vs. commercial). Below is a comparison of some of the most utilized resources for organic compounds.[1][2][3]

DatabasePrimary Data TypesAccessKey Features for Furan Ester Analysis
Spectral Database for Organic Compounds (SDBS) ¹H NMR, ¹³C NMR, MS, IR, Raman, ESRFreeComprehensive collection of spectra for a wide range of organic compounds. Allows searching by compound name, CAS number, and spectral data points.[1][4][5]
PubChem ¹H NMR, ¹³C NMR, MS, IR (often linked from other sources)FreeExtensive database of chemical information, including links to experimental and predicted spectra. Useful for finding a variety of data associated with a specific furan ester.
ChemSpider ¹H NMR, ¹³C NMR, MS, IR (aggregated from various sources)FreeProvides access to millions of chemical structures and their associated properties, including experimental and predicted spectra from a multitude of data sources.[3]
NIST Chemistry WebBook MS, IR, UV/Vis, and thermochemical dataFreeA valuable resource for mass spectra (electron ionization) and IR spectra.[3] It is a go-to for verifying mass fragmentation patterns.
NMRShiftDB2 ¹H NMR, ¹³C NMRFree (Open Source)A web database for organic structures and their NMR spectra, which allows for spectrum prediction and searching by structure and spectral properties.
Wiley Spectra Lab (formerly KnowItAll) ¹H NMR, ¹³C NMR, MS, IR, Raman, UV-VisCommercialOffers a vast collection of high-quality, curated spectra and powerful search algorithms.[6]
Reaxys ¹H NMR, ¹³C NMR, MS, IR (extracted from literature)CommercialA comprehensive chemistry database that allows for in-depth searches of chemical reactions, properties, and spectra, often linking directly to the source literature.[3]

Experimental Protocols for Spectroscopic Data Acquisition

To ensure the quality and comparability of your experimental data, it is crucial to follow standardized protocols. Below are generalized methodologies for acquiring key spectroscopic data for a novel furan ester.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified furan ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample and has minimal overlapping signals with the analyte. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[7][8] Calibrate the chemical shift axis using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the furan ester in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the furan ester. Analyze the fragmentation pattern and compare it to database entries for similar structures.[9]

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid furan ester between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid or liquid sample directly on the ATR crystal.[8]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder or clean salt plates. Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[10]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the furan ester, such as the C=O stretch of the ester, the C-O-C stretches of the ester and furan ring, and the characteristic C=C and C-H vibrations of the furan ring.[11]

Logical Workflow for Cross-Referencing Spectroscopic Data

The following diagram illustrates a systematic workflow for cross-referencing your experimental data with online databases for structural verification of a furan ester.

cross_referencing_workflow cluster_exp Experimental Analysis cluster_db Database Cross-Referencing cluster_confirm Structure Verification exp_data Acquire Experimental Spectra (NMR, MS, IR) for Furan Ester process_data Process and Analyze Experimental Data exp_data->process_data search_db Search Spectroscopic Databases (SDBS, PubChem, NIST, etc.) process_data->search_db compare_data Compare Experimental Data with Database Spectra search_db->compare_data match Spectra Match: Structure Confirmed compare_data->match Good Correlation no_match Spectra Do Not Match compare_data->no_match Poor Correlation further_analysis Further Investigation: - Re-evaluate Data - Consider Isomers - 2D NMR Experiments no_match->further_analysis

Caption: Workflow for cross-referencing spectroscopic data.

By following this structured approach of careful data acquisition and systematic cross-referencing with reliable databases, researchers can confidently verify the structures of furan esters, ensuring the integrity of their scientific findings and advancing their research and development efforts.

References

Differentiating Isomers of Methyl Methylfuran Carboxylate Using Nuclear Overhauser Effect (NOE) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of isomers is a critical task in chemical research and drug development, where subtle differences in molecular architecture can lead to significant variations in chemical reactivity and biological activity. Among the isomers of methyl methylfuran carboxylate, the positional isomerism of the methyl and methoxycarbonyl groups on the furan ring presents a challenge for unambiguous identification using standard spectroscopic techniques alone. This guide provides a comparative analysis of how Nuclear Overhauser Effect (NOE) spectroscopy, a powerful NMR technique, can be employed to differentiate between these isomers by probing through-space proton-proton (¹H-¹H) interactions.

Distinguishing Isomers Through Spatial Proximity

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is highly dependent on the internuclear distance (proportional to 1/r⁶, where r is the distance between the nuclei).[1] By selectively irradiating a specific proton signal and observing the change in intensity of other proton signals, or by using 2D NOE spectroscopy (NOESY), we can identify protons that are in close spatial proximity (typically < 5 Å).[1] This information is invaluable for differentiating isomers where the connectivity is the same, but the spatial arrangement of substituents differs.

The key to differentiating the isomers of methyl methylfuran carboxylate lies in the distinct spatial relationships between the protons of the methyl group (-CH₃) and the methoxy group (-OCH₃) with the protons on the furan ring.

Expected NOE Correlations for Key Isomers:

  • Methyl 3-methylfuran-2-carboxylate: A significant NOE is expected between the methyl protons at position 3 (C3-CH₃) and the furan proton at position 4 (H4). An NOE should also be observable between the methoxy protons of the carboxylate group at position 2 (C2-COOCH₃) and the furan proton at position 4 (H4), and potentially a weaker one to the furan proton at position 5 (H5).

  • Methyl 5-methylfuran-2-carboxylate: A strong NOE is anticipated between the methyl protons at position 5 (C5-CH₃) and the furan proton at position 4 (H4). The methoxy protons of the carboxylate group at position 2 (C2-COOCH₃) are expected to show an NOE with the furan proton at position 3 (H3).

  • Methyl 2-methyl-3-furancarboxylate: An NOE should be observed between the methyl protons at position 2 (C2-CH₃) and the furan proton at position 4 (H4). The methoxy protons of the carboxylate group at position 3 (C3-COOCH₃) are expected to show a strong NOE with the furan proton at position 4 (H4) and a weaker one with the furan proton at position 2 (if sterically allowed).

These expected correlations provide a clear basis for distinguishing between the isomers.

Quantitative Comparison of NOE Data

While qualitative observation of NOE correlations is often sufficient for structural assignment, quantitative analysis of NOE data, such as percentage enhancement in 1D NOE difference experiments or cross-peak volumes in 2D NOESY spectra, can provide more definitive evidence and insights into conformational preferences. The following table summarizes the expected key NOE correlations that can be used to differentiate the isomers. Note: The quantitative values presented here are illustrative and would need to be determined experimentally.

IsomerIrradiated ProtonsObserved NOE on Proton(s)Expected NOE Enhancement (%) (Illustrative)Key Differentiating Observation
Methyl 3-methylfuran-2-carboxylate C3-CHH45 - 10%Strong NOE between C3-CH₃ and H4.
C2-COOCHH4, H52 - 5% (H4), <2% (H5)NOE from the methoxy group to both H4 and H5.
Methyl 5-methylfuran-2-carboxylate C5-CHH48 - 15%Very strong NOE between the C5-CH₃ and H4.
C2-COOCHH35 - 10%Strong NOE from the methoxy group to H3.
Methyl 2-methyl-3-furancarboxylate C2-CHH43 - 7%NOE between C2-CH₃ and H4.
C3-COOCHH4, H28 - 12% (H4), <3% (H2)Strongest NOE from the methoxy group is to H4.

Experimental Protocols

Precise and reliable NOE data acquisition requires careful experimental setup. The following provides a general methodology for 1D NOE difference and 2D NOESY experiments.

General Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent: Dissolve 5-10 mg of the methyl methylfuran carboxylate isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to ensure good sample solubility and to avoid overlapping solvent signals with signals of interest.

  • Degassing: For quantitative NOE measurements, it is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

  • NMR Tube: Use a high-quality, clean NMR tube.

1D NOE Difference Spectroscopy

This experiment provides clear visualization of which protons experience an enhancement upon irradiation of a specific proton signal.

  • Initial 1D ¹H NMR: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of the protons to be irradiated.

  • NOE Difference Experiment Setup:

    • Select the resonance of the methyl or methoxy protons for selective irradiation.

    • Set the irradiation power to a level that effectively saturates the target resonance without causing significant off-resonance effects.

    • The irradiation time (saturation time) should be sufficiently long (typically several seconds, on the order of 5 x T₁ of the irradiated proton) to allow the NOE to build up.

    • Acquire a "control" spectrum with the irradiation frequency set to a region of the spectrum where no signals are present.

    • The final NOE difference spectrum is obtained by subtracting the control spectrum from the on-resonance irradiated spectrum.

  • Data Processing: Process the resulting FID with an appropriate window function and perform Fourier transformation. Phase and baseline correct the spectrum carefully to accurately observe the small NOE enhancements.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The 2D NOESY experiment provides a comprehensive map of all through-space correlations in a single experiment.

  • Pulse Sequence: Utilize a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Mixing Time (τₘ): This is a critical parameter. The optimal mixing time depends on the molecular size and tumbling rate. For small molecules like methyl methylfuran carboxylate, a mixing time in the range of 500 ms to 1.5 s is a good starting point. A series of NOESY experiments with varying mixing times can be performed to monitor the NOE build-up and ensure that the observed correlations are not due to spin diffusion.

  • Acquisition Parameters:

    • Set the spectral widths in both dimensions to encompass all proton signals.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. A typical range is 256 to 512 increments.

    • The number of scans per increment should be sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The 2D data is processed by Fourier transformation in both dimensions. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space. The volume of the cross-peaks is proportional to the strength of the NOE.

Visualization of the Differentiation Logic

The logical workflow for differentiating the isomers of methyl methylfuran carboxylate using NOE spectroscopy can be visualized as follows:

Differentiating_Isomers_with_NOE cluster_Isomers Isomers of Methyl Methylfuran Carboxylate cluster_Experiment NOE Experiment cluster_Analysis Data Analysis Isomer1 Methyl 3-methylfuran-2-carboxylate NOE_Experiment Perform 1D NOE Difference or 2D NOESY Isomer1->NOE_Experiment Isomer2 Methyl 5-methylfuran-2-carboxylate Isomer2->NOE_Experiment Isomer3 Methyl 2-methyl-3-furancarboxylate Isomer3->NOE_Experiment Analysis Analyze NOE Correlations NOE_Experiment->Analysis Correlation1 Strong NOE: C3-CH₃ ↔ H4 Analysis->Correlation1 Identifies Correlation2 Strong NOE: C5-CH₃ ↔ H4 C2-COOCH₃ ↔ H3 Analysis->Correlation2 Identifies Correlation3 Strong NOE: C3-COOCH₃ ↔ H4 Analysis->Correlation3 Identifies Correlation1->Isomer1 Correlation2->Isomer2 Correlation3->Isomer3

Caption: Workflow for isomer differentiation using NOE.

Conclusion

NOE spectroscopy is an indispensable tool for the unambiguous structural assignment of isomers of methyl methylfuran carboxylate. By carefully analyzing the through-space interactions between the methyl and methoxycarbonyl substituents and the furan ring protons, researchers can confidently differentiate between these closely related compounds. The combination of 1D NOE difference and 2D NOESY experiments, supported by robust experimental protocols, provides the definitive data required for accurate structural elucidation in research, development, and quality control settings.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-methylfuran-3-carboxylate, a flammable and potentially irritating chemical. Adherence to these protocols is critical for minimizing health risks and environmental impact.

Safety and Handling Profile

This compound is classified as a combustible liquid that can cause skin and eye irritation.[1][2] Proper personal protective equipment (PPE) is mandatory when handling this substance. Thermal decomposition may lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[1][3]

Quantitative Data for this compound and Related Compounds

For clarity and immediate reference, the following table summarizes key quantitative safety and physical data. Data for the closely related isomer, Methyl 2-methyl-3-furoate, is included as a reference due to the limited availability of specific data for the 5-methyl isomer.

PropertyValueReference CompoundSource(s)
Flash Point 63 °C / 145.4 °F (closed cup)Methyl 2-methyl-3-furoate[1][2]
Density 1.116 g/mL at 25 °CMethyl 2-methyl-3-furoate[2]
GHS Hazard Statements H226: Flammable liquid and vaporMethyl furan-3-carboxylate (unsubstituted)[4]
H315: Causes skin irritationMethyl furan-3-carboxylate (unsubstituted)[4]
H319: Causes serious eye irritationMethyl furan-3-carboxylate (unsubstituted)[4]
H335: May cause respiratory irritationMethyl furan-3-carboxylate (unsubstituted)[4]

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat and closed-toe shoes.

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area or under a chemical fume hood.[1]

  • Ignition Sources: Ensure no open flames, hot surfaces, or other ignition sources are present in the handling area.[1][5]

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • Evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1][5]

  • Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1]

  • Do not use combustible materials like paper towels to absorb the spill.

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5]

3. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and be kept tightly closed when not in use.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

4. Final Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Under no circumstances should this chemical be poured down the drain or mixed with general laboratory waste. [5]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

5. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must also be treated as hazardous waste.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and dispose of it according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_cleanup Step 2: Spill Cleanup (Use Inert Absorbent) spill_check->spill_cleanup Yes collect_waste Step 3: Collect Waste in Labeled Container spill_check->collect_waste No spill_cleanup->collect_waste storage Step 4: Temporary Storage (Cool, Ventilated Area) collect_waste->storage disposal Step 5: Final Disposal (Contact EHS/Licensed Contractor) storage->disposal end Proper Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 5-methylfuran-3-carboxylate

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share hazards with similar furan derivatives, which are often flammable liquids that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Some furan compounds are also suspected of causing genetic defects and cancer.[1][2] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and face shieldGoggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][3]
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant lab coat is recommended.[1] Disposable nitrile gloves offer good short-term protection.[1][2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[1]
Respiratory Protection Certified chemical fume hoodAll handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[1]
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.[1]

Table 2: Hazard Summary for Structurally Similar Compounds

CompoundKey Hazards
Methyl furan-3-carboxylateFlammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
3-FuranmethanolFlammable liquid and an irritant.[3]
2-MethylfuranHighly flammable liquid and vapor, Toxic if swallowed, Fatal if inhaled.
Methyl 5-[(3-methylphenoxy)methyl]furan-2-carboxylateCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound

  • Preparation : Before handling, ensure all necessary PPE is correctly worn.[1] Prepare the work area within a certified chemical fume hood by covering the surface with absorbent, disposable bench paper. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Handling :

    • Conduct all manipulations of the compound within the fume hood to prevent vapor inhalation.[1]

    • Ground all equipment to prevent static discharge, as furan derivatives can be flammable.[1][6]

    • Use only non-sparking tools.[6]

    • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

    • Keep the container tightly closed when not in use.[6]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6]

  • Spill Management :

    • In case of a spill, evacuate the area and remove all ignition sources.[6]

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial solvent absorbent. Do not use combustible materials like paper towels.[3]

    • Carefully collect the absorbent material into a designated hazardous waste container.[3]

    • Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[3]

Disposal Plan

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a compatible, leak-proof container with a secure lid.[3]

    • Label the container clearly as "Hazardous Waste" with the full chemical name and associated hazards (e.g., Flammable, Irritant).[3]

  • Waste Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[3]

  • Disposal Procedure : Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] Do not dispose of it down the drain.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spill Management prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_transfer Transfer/Use Compound prep_safety->handle_transfer handle_store Store Securely handle_transfer->handle_store spill_manage Manage Spills handle_transfer->spill_manage disp_collect Collect Waste handle_store->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste for Pickup disp_label->disp_store spill_manage->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.